1-(2-Amino-1,1-dimethylethyl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2-piperidin-1-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9(2,8-10)11-6-4-3-5-7-11/h3-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJCTHFQONDNCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)N1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364858 | |
| Record name | 1-(2-Amino-1,1-dimethylethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54151-73-4 | |
| Record name | 1-(2-Amino-1,1-dimethylethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2-(piperidin-1-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Proposed Synthesis and Characterization of 1-(2-Amino-1,1-dimethylethyl)piperidine
Disclaimer: As of late 2025, a comprehensive literature search has not identified specific published reports detailing the synthesis or characterization of 1-(2-Amino-1,1-dimethylethyl)piperidine. Therefore, this document presents a hypothetical, albeit chemically plausible, guide for its synthesis and characterization based on established organic chemistry principles and analogous reactions reported for similar substituted piperidine derivatives. The experimental protocols and characterization data provided are predictive and should be regarded as a theoretical framework for researchers.
Introduction
Piperidine and its derivatives are among the most prevalent heterocyclic scaffolds in pharmaceuticals and biologically active compounds. Their structural versatility and ability to interact with various biological targets make them a cornerstone of medicinal chemistry. This guide outlines a proposed multi-step synthesis for the novel compound this compound, a molecule featuring a piperidine ring N-alkylated with a neopentyl-like diamine moiety. Such a structure could present interesting pharmacological properties due to its unique steric and electronic features. This document provides detailed, albeit theoretical, experimental protocols, predicted characterization data, and visual workflows to aid researchers in the potential synthesis and analysis of this target compound.
Proposed Retrosynthetic Analysis
A logical approach to the synthesis of this compound begins with a retrosynthetic analysis to identify readily available starting materials. The primary disconnection is at the C-N bond between the piperidine ring and the substituted ethyl group, suggesting a nucleophilic substitution reaction. The primary amine of the target molecule would need to be protected during this step, leading to a protected precursor. This precursor can be further disconnected to reveal a protected amino alcohol, which in turn can be traced back to a protected α-amino acid.
Proposed Synthetic Pathway
Based on the retrosynthetic analysis, a five-step synthesis is proposed, starting from commercially available Boc-α-aminoisobutyric acid.
Experimental Protocols (Hypothetical)
Step 1: Synthesis of tert-Butyl (1-hydroxy-2-methylpropan-2-yl)carbamate
This step involves the reduction of the carboxylic acid of Boc-α-aminoisobutyric acid to a primary alcohol via a mixed anhydride intermediate.
-
Materials: Boc-α-aminoisobutyric acid, N-methylmorpholine (NMM), isobutyl chloroformate, sodium borohydride (NaBH₄), tetrahydrofuran (THF), water, diethyl ether, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.
-
Protocol:
-
Dissolve Boc-α-aminoisobutyric acid (1.0 eq) in anhydrous THF (0.5 M) in a round-bottom flask and cool to -15 °C in an ice-salt bath.
-
Add N-methylmorpholine (1.1 eq) dropwise, ensuring the temperature remains below -10 °C.
-
Add isobutyl chloroformate (1.1 eq) dropwise. Stir the resulting mixture at -15 °C for 30 minutes.
-
In a separate flask, dissolve sodium borohydride (2.0 eq) in water (at a concentration of approx. 2 M) and cool to 0 °C.
-
Slowly add the NaBH₄ solution to the mixed anhydride suspension, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the cooling bath and stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the desired alcohol.
-
Step 2: Synthesis of 2-((tert-Butoxycarbonyl)amino)-2-methylpropyl tosylate
The primary alcohol is converted to a tosylate to create a good leaving group for the subsequent nucleophilic substitution.
-
Materials: tert-Butyl (1-hydroxy-2-methylpropan-2-yl)carbamate, p-toluenesulfonyl chloride (TsCl), triethylamine (Et₃N), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM).
-
Protocol:
-
Dissolve the alcohol from Step 1 (1.0 eq) in anhydrous DCM (0.3 M) in a flask under an inert atmosphere (e.g., nitrogen) and cool to 0 °C.
-
Add triethylamine (1.5 eq), followed by a catalytic amount of DMAP (0.1 eq).
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, keeping the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC. Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography (silica gel, ethyl acetate/hexanes) to obtain the pure tosylate.
-
Step 3: Synthesis of tert-Butyl (1,1-dimethyl-2-(piperidin-1-yl)ethyl)carbamate
This step involves the N-alkylation of piperidine with the prepared tosylate.[1][2]
-
Materials: 2-((tert-Butoxycarbonyl)amino)-2-methylpropyl tosylate, piperidine, potassium carbonate (K₂CO₃), anhydrous acetonitrile (CH₃CN).
-
Protocol:
-
To a solution of the tosylate from Step 2 (1.0 eq) in anhydrous acetonitrile (0.2 M), add piperidine (1.5 eq) and finely powdered anhydrous potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux (approx. 82 °C) and stir for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS. After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The crude product can be purified by flash chromatography if necessary.
-
Step 4: Synthesis of this compound (Final Product)
The final step is the removal of the Boc protecting group under acidic conditions to yield the target primary amine.
-
Materials: tert-Butyl (1,1-dimethyl-2-(piperidin-1-yl)ethyl)carbamate, trifluoroacetic acid (TFA), dichloromethane (DCM).
-
Protocol:
-
Dissolve the Boc-protected amine from Step 3 (1.0 eq) in DCM (0.2 M) and cool to 0 °C.
-
Add trifluoroacetic acid (10 eq, or a 1:1 v/v mixture with DCM) dropwise.
-
Remove the ice bath and stir the solution at room temperature for 2-4 hours, monitoring for the disappearance of the starting material by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in a minimal amount of DCM and basify by the slow addition of a saturated aqueous solution of sodium bicarbonate or 2 M NaOH until the pH is >10.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product. Further purification can be achieved by distillation or crystallization of a salt form (e.g., hydrochloride).
-
Data Presentation: Predicted Properties of Synthetic Intermediates and Final Product
The following table summarizes the predicted data for the compounds in the synthetic pathway. NMR chemical shifts (δ) are given in ppm and are estimations relative to TMS. IR frequencies (ν) are in cm⁻¹.
| Compound Name | Molecular Formula | Mol. Wt. ( g/mol ) | Predicted ¹H NMR Key Signals (ppm) | Predicted ¹³C NMR Key Signals (ppm) | Predicted IR Key Absorptions (cm⁻¹) | Predicted Mass Spec (m/z) [M+H]⁺ |
| Boc-α-aminoisobutyric acid | C₉H₁₇NO₄ | 203.24 | 5.0-5.2 (br s, 1H, NH), 1.45 (s, 9H, C(CH₃)₃), 1.40 (s, 6H, C(CH₃)₂) | 178 (C=O, acid), 155 (C=O, carbamate), 80 (C(CH₃)₃), 56 (quat. C), 28 (C(CH₃)₃), 25 (C(CH₃)₂) | 3300-2500 (O-H), 2980 (C-H), 1715 (C=O, acid), 1690 (C=O, carbamate), 1520 (N-H bend) | 204.1 |
| tert-Butyl (1-hydroxy-2-methylpropan-2-yl)carbamate | C₉H₁₉NO₃ | 189.25 | 4.8 (br s, 1H, NH), 3.4 (s, 2H, CH₂OH), 1.4 (s, 9H, C(CH₃)₃), 1.2 (s, 6H, C(CH₃)₂) | 156 (C=O), 79 (C(CH₃)₃), 71 (CH₂OH), 52 (quat. C), 28 (C(CH₃)₃), 24 (C(CH₃)₂) | 3400 (O-H), 3350 (N-H), 2970 (C-H), 1685 (C=O), 1525 (N-H bend) | 190.1 |
| 2-((tert-Butoxycarbonyl)amino)-2-methylpropyl tosylate | C₁₆H₂₅NO₅S | 343.44 | 7.8 (d, 2H, Ar-H), 7.3 (d, 2H, Ar-H), 5.0 (br s, 1H, NH), 3.9 (s, 2H, CH₂OTs), 2.4 (s, 3H, Ar-CH₃), 1.4 (s, 9H, C(CH₃)₃), 1.2 (s, 6H, C(CH₃)₂) | 155 (C=O), 145, 133, 130, 128 (Ar-C), 80 (C(CH₃)₃), 77 (CH₂OTs), 52 (quat. C), 28 (C(CH₃)₃), 24 (C(CH₃)₂), 22 (Ar-CH₃) | 3360 (N-H), 2975 (C-H), 1690 (C=O), 1595 (Ar C=C), 1360 & 1175 (S=O) | 344.1 |
| tert-Butyl (1,1-dimethyl-2-(piperidin-1-yl)ethyl)carbamate | C₁₄H₂₈N₂O₂ | 256.39 | 4.9 (br s, 1H, NH), 2.4-2.2 (m, 6H, CH₂-N-CH₂ & CH₂N), 1.6-1.4 (m, 6H, piperidine CH₂), 1.4 (s, 9H, C(CH₃)₃), 1.1 (s, 6H, C(CH₃)₂) | 155 (C=O), 79 (C(CH₃)₃), 68 (CH₂N), 55 (piperidine CH₂-N), 51 (quat. C), 28 (C(CH₃)₃), 26, 24 (piperidine CH₂), 25 (C(CH₃)₂) | 3350 (N-H), 2970 & 2930 (C-H), 1690 (C=O), 1520 (N-H bend) | 257.2 |
| This compound | C₉H₂₀N₂ | 156.27 | 2.4-2.2 (m, 6H, CH₂-N-CH₂ & CH₂N), 1.6-1.4 (m, 6H, piperidine CH₂), 1.5 (br s, 2H, NH₂), 1.0 (s, 6H, C(CH₃)₂) | 68 (CH₂N), 55 (piperidine CH₂-N), 40 (quat. C), 26, 24 (piperidine CH₂), 25 (C(CH₃)₂) | 3360 & 3280 (N-H stretch), 2930 (C-H), 1590 (N-H bend) | 157.2 |
Characterization Workflow
A standard workflow for the characterization of the final product would involve a combination of spectroscopic and spectrometric techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework. Key features to look for in the final product would be the disappearance of the Boc group's signals (at ~1.4 ppm in ¹H and ~80, 28 ppm in ¹³C) and the appearance of a broad singlet for the primary amine protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺). Gas Chromatography-Mass Spectrometry (GC-MS) could be used to assess purity and obtain the electron ionization (EI) fragmentation pattern.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups. The key transformation to observe would be the loss of the carbamate C=O stretch (~1690 cm⁻¹) and the appearance of the characteristic N-H stretches for a primary amine (two bands in the 3400-3250 cm⁻¹ region).
Conclusion
This technical guide provides a detailed theoretical framework for the synthesis and characterization of this compound. The proposed five-step synthesis is based on reliable and well-established chemical transformations. The predicted characterization data and workflows offer a solid foundation for any research group intending to synthesize this novel compound. While this guide is hypothetical, it is designed to be a practical starting point for researchers, scientists, and professionals in drug development, enabling them to navigate the challenges of synthesizing and analyzing new chemical entities.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Amino-1,1-dimethylethyl)piperidine and Structurally Related Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substituted piperidines are a pivotal class of heterocyclic compounds in medicinal chemistry, forming the backbone of numerous pharmaceuticals. Their conformational flexibility and ability to interact with biological targets make them attractive scaffolds for drug design. This technical guide focuses on the physicochemical properties of "1-(2-Amino-1,1-dimethylethyl)piperidine," a molecule featuring a piperidine ring N-substituted with a sterically hindered aminoethyl group. Due to the novelty of this specific molecule, this paper will draw upon data from closely related and well-characterized piperidine derivatives to infer its properties and provide robust experimental methodologies for their determination. Understanding these properties is crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) profile of this and similar compounds.
Physicochemical Properties of Substituted Piperidines
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For substituted piperidines, key parameters include molecular weight, pKa, lipophilicity (logP/logD), and solubility. The tables below summarize these properties for a selection of relevant substituted piperidines to provide a comparative context for "this compound."
Table 1: General Physicochemical Data of Representative Piperidine Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| Piperidine | C₅H₁₁N | 85.15 | 106 | 0.862 | 1.453 |
| 1-(2-Aminoethyl)piperidine[1][2] | C₇H₁₆N₂ | 128.22 | 186[1] | 0.899[1] | 1.473[1] |
| tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate[3] | C₁₂H₂₄N₂O₂ | 228.33 | Not Available | Not Available | Not Available |
| 1-Aminopiperidine[4] | C₅H₁₂N₂ | 100.16 | 146 | 0.928 | 1.475 |
Table 2: Acidity and Lipophilicity of Representative Piperidine Derivatives
| Compound Name | pKa (protonated amine) | logP (Calculated) | Solubility |
| Piperidine[5] | 11.22[5] | 0.8[5] | Miscible in water[5] |
| 1-(2-Aminoethyl)piperidine | Not Available | Not Available | Partly miscible in water[6] |
| tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate[3] | Not Available | 1.3[3] | Not Available |
| 1-Aminopiperidine[4] | Not Available | -0.3[4] | Not Available |
Experimental Protocols
Accurate determination of physicochemical properties is essential for drug development. The following sections detail standard experimental methodologies for measuring pKa, logP/logD, and aqueous solubility for novel amines like "this compound."
Determination of Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a compound at a given pH. For amines, potentiometric titration is a common and accurate method.[7][8]
Methodology: Potentiometric Titration [7][8]
-
Sample Preparation: A precise amount of the test compound is dissolved in deionized water or a suitable co-solvent to a known concentration (e.g., 0.05 M).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) while continuously monitoring the pH using a calibrated pH meter.
-
Data Acquisition: The pH of the solution is recorded after each incremental addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated. For diamines, two pKa values may be determined from the respective half-equivalence points.
Determination of Lipophilicity (logP/logD)
The partition coefficient (logP) and distribution coefficient (logD) are measures of a compound's lipophilicity, which influences its ability to cross biological membranes. The shake-flask method followed by HPLC or NMR analysis is a standard procedure.[9][10][11]
Methodology: Shake-Flask Method [9][10]
-
Phase Preparation: n-Octanol and a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4 for logD) are mutually saturated by vigorous mixing followed by separation.
-
Partitioning: A known amount of the test compound is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously for a set period to allow for equilibrium to be reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Calculation: The logP (for non-ionized compounds) or logD (at a specific pH) is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Determination of Aqueous Solubility
Aqueous solubility is a critical property that affects a drug's absorption and bioavailability. The shake-flask method is a reliable technique for its determination.
Methodology: Shake-Flask Method
-
Equilibration: An excess amount of the solid compound is added to a known volume of water or a relevant aqueous buffer in a sealed container.
-
Shaking: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is removed by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined by a suitable analytical method, such as HPLC-UV or LC-MS.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the study of substituted piperidines.
Caption: A generalized synthetic workflow for N-substituted piperidines.
Caption: Experimental workflow for pKa determination by potentiometric titration.
Caption: Experimental workflow for logP determination using the shake-flask method.
Conclusion
While direct experimental data for "this compound" remains to be published, this technical guide provides a robust framework for understanding its likely physicochemical properties through the lens of structurally related piperidine derivatives. The presented experimental protocols offer clear and detailed methodologies for the empirical determination of its pKa, logP/logD, and solubility. This information is foundational for any research or development program involving this novel compound, enabling a more informed approach to its synthesis, formulation, and biological evaluation. As research progresses, the empirical data generated for this molecule will be crucial in validating and refining the predictions made within this guide.
References
- 1. 1-(2-Aminoethyl)piperidine 98 27578-60-5 [sigmaaldrich.com]
- 2. 1-(2-Aminoethyl)piperidine, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate | C12H24N2O2 | CID 1514258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Aminopiperidine | C5H12N2 | CID 16658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Piperidine - Wikipedia [en.wikipedia.org]
- 6. 1-(2-Aminoethyl)piperidine, 98% | Fisher Scientific [fishersci.ca]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. LogD/LogP - Enamine [enamine.net]
- 10. agilent.com [agilent.com]
- 11. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
An In-depth Technical Guide on 2-Methyl-1-(piperidin-1-yl)propan-2-amine and its Isomer
Abstract: This technical guide provides a detailed overview of the chemical compound "1-(2-Amino-1,1-dimethylethyl)piperidine" and its structural isomer, 2-methyl-1-(piperidin-1-yl)propan-2-amine. Due to the limited availability of public data on the former, this document focuses on the known properties, synthesis, and potential applications of the latter, providing researchers, scientists, and drug development professionals with a comprehensive resource. The guide includes tabulated quantitative data, detailed experimental protocols, and visualizations of chemical structures and synthesis pathways.
Chemical Identification and Nomenclature
However, a structural isomer, 2-methyl-1-(piperidin-1-yl)propan-2-amine , is a known chemical with the CAS number 6105-74-4 .[1] This guide will focus on the available data for this isomer, as it shares a similar molecular formula and weight, and its properties can provide valuable insights.
IUPAC Name and CAS Number
| Compound Name | IUPAC Name | CAS Number |
| Target Compound | 2-methyl-2-(piperidin-1-yl)propan-1-amine | Not Available |
| Structural Isomer | 2-methyl-1-(piperidin-1-yl)propan-2-amine | 6105-74-4[1] |
Chemical Structure
Caption: 2D structures of the target compound and its isomer.
Physicochemical Properties of 2-Methyl-1-(piperidin-1-yl)propan-2-amine
The following table summarizes the known physicochemical properties of 2-methyl-1-(piperidin-1-yl)propan-2-amine (CAS: 6105-74-4).
| Property | Value | Reference |
| Molecular Formula | C9H20N2 | [1] |
| Molecular Weight | 156.27 g/mol | [1] |
| Appearance | Liquid | [2] |
| InChI | InChI=1S/C9H20N2/c1-9(2,10)8-11-6-4-3-5-7-11/h3-8,10H2,1-2H3 | [1] |
| InChIKey | IMBNEKOMEDCTCL-UHFFFAOYSA-N | [1] |
| SMILES | CC(C)(N)CN1CCCCC1 | [1] |
Experimental Protocols
Synthesis of Piperidine Derivatives
The synthesis of substituted piperidines is a well-established area of organic chemistry, often involving multicomponent reactions, cyclization of amino alcohols, or the reduction of pyridine derivatives.[3] A general approach for the synthesis of N-substituted piperidines involves the reaction of piperidine with an appropriate alkyl halide or a reductive amination reaction with an aldehyde or ketone.
General Protocol for Reductive Amination:
-
Reaction Setup: A solution of piperidine (1.0 equivalent) and a ketone or aldehyde (1.1 equivalents) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Formation of Imine/Enamine: The reaction mixture is stirred at room temperature for 1-2 hours to allow for the formation of the iminium ion or enamine intermediate.
-
Reduction: A reducing agent, such as sodium borohydride (NaBH4), sodium triacetoxyborohydride (NaBH(OAc)3), or sodium cyanoborohydride (NaBH3CN) (1.5 equivalents), is added portion-wise to the mixture. For less reactive ketones, catalytic hydrogenation (H2 gas with a catalyst like Pd/C) can be employed.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in water and a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
-
Purification: The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield the desired N-substituted piperidine.
Caption: Reductive amination workflow for piperidine derivatives.
Pharmacological Relevance and Potential Applications
Piperidine and its derivatives are prevalent scaffolds in medicinal chemistry, appearing in a wide range of pharmaceuticals.[3][4] These compounds exhibit diverse pharmacological activities, including but not limited to:
-
Anticancer Agents: Certain piperidine-containing molecules have shown efficacy against various cancer cell lines, including breast, prostate, and lung cancer.[5]
-
Neuropharmacological Agents: The piperidine moiety is a key component of drugs targeting the central nervous system, such as antipsychotics and analgesics.
-
Antiviral and Antimicrobial Agents: Researchers have explored piperidine derivatives for their potential to inhibit viral replication and bacterial growth.
The pharmacological profile of a specific piperidine derivative is highly dependent on its substitution pattern. The introduction of functional groups, such as the primary amine in 2-methyl-1-(piperidin-1-yl)propan-2-amine, can significantly influence its basicity, lipophilicity, and ability to interact with biological targets.[6]
While no specific biological activity or signaling pathway has been documented for 2-methyl-1-(piperidin-1-yl)propan-2-amine in the reviewed literature, its structural similarity to other pharmacologically active piperidines suggests it could be a valuable building block in drug discovery programs.
Caption: Relationship between structure, properties, and activity.
Conclusion
This technical guide has provided the systematic IUPAC name for "this compound" as 2-methyl-2-(piperidin-1-yl)propan-1-amine. Due to the scarcity of data for this specific molecule, we have presented a detailed overview of its structural isomer, 2-methyl-1-(piperidin-1-yl)propan-2-amine (CAS: 6105-74-4). The information on its physicochemical properties, a general synthesis protocol, and the pharmacological context of piperidine derivatives offers a valuable resource for researchers. Further experimental investigation is required to fully characterize the properties and potential applications of both isomers.
References
- 1. 2-Methyl-1-(piperidin-1-yl)propan-2-amine | CymitQuimica [cymitquimica.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. mdpi.com [mdpi.com]
- 4. ijnrd.org [ijnrd.org]
- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β-Position to the Amino Group - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Structure and Conformation of 1-(2-Amino-1,1-dimethylethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure
The molecule 1-(2-Amino-1,1-dimethylethyl)piperidine consists of a piperidine ring substituted at the nitrogen atom with a 2-amino-1,1-dimethylethyl group.
-
IUPAC Name: 2-methyl-1-(piperidin-1-yl)propan-2-amine
-
Molecular Formula: C9H20N2
-
2D Structure:
Caption: 2D skeletal structure of this compound.
Conformational Analysis
The piperidine ring predominantly adopts a chair conformation to minimize torsional and angular strain. The presence of the bulky 2-amino-1,1-dimethylethyl substituent on the nitrogen atom significantly influences the conformational equilibrium.
Methodology for Computational Conformational Analysis:
A typical computational approach to determine the conformational preferences of a novel piperidine derivative would involve the following steps:
-
Initial 3D Structure Generation: Generation of an initial 3D structure of the molecule using molecular modeling software such as ChemDoodle 3D or Avogadro.
-
Force Field Selection: Choice of a suitable force field for molecular mechanics calculations, such as MMFF94 (Merck Molecular Force Field) or GAFF (General Amber Force Field), which are well-suited for small organic molecules.
-
Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface. This can be achieved by rotating all rotatable bonds by a defined increment.
-
Geometry Optimization: Each generated conformer is then subjected to geometry optimization to find the nearest local energy minimum.
-
Energy Calculation and Population Analysis: The relative energies of the optimized conformers are calculated. Lower energy conformers are more stable and will be more populated at equilibrium. Quantum mechanical methods, such as Density Functional Theory (DFT) at a level like B3LYP/6-31G*, can be employed for more accurate energy calculations of the lowest energy conformers.[1][2][3]
Predicted Conformations:
For this compound, two primary chair conformations are possible, differing in the orientation of the substituent on the nitrogen atom (axial vs. equatorial).
-
Equatorial Conformer: The bulky 2-amino-1,1-dimethylethyl group occupies an equatorial position. This conformation is expected to be the most stable and, therefore, the most populated, as it minimizes steric hindrance with the axial hydrogens on the piperidine ring.
-
Axial Conformer: The substituent is in an axial position. This conformation is likely to be significantly higher in energy due to steric clashes between the dimethyl groups and the axial hydrogens at the C2 and C6 positions of the piperidine ring.
The piperidine ring itself will undergo rapid ring inversion between the two chair forms, but the equilibrium will strongly favor the conformer with the bulky substituent in the equatorial position.
Predicted Physicochemical Properties
The physicochemical properties of a molecule are crucial for its behavior in biological systems and for its development as a potential drug candidate. The following table summarizes the predicted properties for this compound. These values are estimated using computational algorithms commonly employed in drug discovery.[4][5][6][7][8]
| Property | Predicted Value |
| Molecular Weight | 156.28 g/mol |
| logP (octanol-water partition coefficient) | 1.5 - 2.5 |
| pKa (most basic) | 9.5 - 10.5 (for the primary amine) |
| Polar Surface Area (PSA) | ~38 Ų |
| Number of Hydrogen Bond Donors | 2 |
| Number of Hydrogen Bond Acceptors | 2 |
| Number of Rotatable Bonds | 3 |
Potential Synthetic Routes
While no specific synthesis for this molecule is reported, a plausible synthetic strategy can be devised based on established methods for the N-alkylation of piperidine.[9][10][11][12][13]
Proposed Retrosynthetic Analysis:
A common approach would be the reductive amination of piperidine with a suitable ketone.
Caption: Retrosynthetic analysis for this compound.
Experimental Protocol for Reductive Amination:
-
Reaction Setup: To a solution of piperidine (1.0 equivalent) and 1-amino-2,2-dimethylpropan-2-one (1.1 equivalents) in a suitable solvent such as methanol or dichloromethane, a mild acid catalyst (e.g., acetic acid) is added.
-
Imine Formation: The mixture is stirred at room temperature to facilitate the formation of the iminium intermediate.
-
Reduction: A reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, is added portion-wise to the reaction mixture.
-
Workup and Purification: The reaction is quenched with an aqueous base, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or distillation to yield the desired this compound.
Predicted NMR Spectra
Predictive algorithms can provide an estimation of the 1H and 13C NMR spectra, which are essential for the structural elucidation of organic molecules.[14][15][16][17][18]
Predicted 1H NMR Spectrum (in CDCl3):
-
δ ~2.4-2.6 ppm (multiplet, 4H): Protons on the carbons adjacent to the piperidine nitrogen (C2 and C6).
-
δ ~1.5-1.7 ppm (multiplet, 4H): Protons on the C3 and C5 carbons of the piperidine ring.
-
δ ~1.4-1.5 ppm (multiplet, 2H): Protons on the C4 carbon of the piperidine ring.
-
δ ~1.1-1.2 ppm (singlet, 6H): Protons of the two methyl groups.
-
δ ~2.8-3.0 ppm (singlet, 2H): Protons of the methylene group adjacent to the primary amine.
-
δ ~1.2-1.5 ppm (broad singlet, 2H): Protons of the primary amine (NH2). The chemical shift and appearance of this peak can vary with concentration and solvent.
Predicted 13C NMR Spectrum (in CDCl3):
-
δ ~55-60 ppm: Carbons adjacent to the piperidine nitrogen (C2 and C6).
-
δ ~26-28 ppm: C4 carbon of the piperidine ring.
-
δ ~24-26 ppm: C3 and C5 carbons of the piperidine ring.
-
δ ~60-65 ppm: Quaternary carbon bearing the two methyl groups.
-
δ ~25-30 ppm: Carbons of the two methyl groups.
-
δ ~50-55 ppm: Methylene carbon adjacent to the primary amine.
Predicted Biological Activity and ADMET Profile
The piperidine scaffold is a common feature in many biologically active compounds and approved drugs.[19][20][21][22][23] Structure-activity relationship (SAR) studies of piperidine derivatives suggest that they can interact with a wide range of biological targets, particularly in the central nervous system.
Potential Pharmacological Profile:
Based on structural similarities to known pharmacophores, this compound could potentially exhibit activity at various receptors or enzymes. A pharmacophore model for some piperidine derivatives includes a positively ionizable group and hydrophobic features, which are present in this molecule.[24][25]
In Silico ADMET Prediction:
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical for the success of a drug candidate. In silico models can provide early indications of a compound's potential ADMET profile.[26][27][28][29][30]
| ADMET Property | Predicted Outcome | Rationale |
| Absorption | Good oral bioavailability | Conforms to Lipinski's Rule of Five (Molecular Weight < 500, logP < 5, H-bond donors < 5, H-bond acceptors < 10). |
| Distribution | Likely to cross the blood-brain barrier | Low molecular weight and moderate lipophilicity. |
| Metabolism | Potential for N-dealkylation and oxidation | The piperidine ring and the alkyl chain are potential sites for metabolism by cytochrome P450 enzymes. |
| Excretion | Likely renal excretion | The compound and its metabolites are expected to be sufficiently polar for renal clearance. |
| Toxicity | Low to moderate | No obvious structural alerts for high toxicity, but further evaluation would be required. |
Logical Workflow for Computational Analysis
The following diagram illustrates a logical workflow for the computational analysis of a novel chemical entity like this compound.
Caption: Logical workflow for the in silico analysis of a novel molecule.
References
- 1. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Predicting the metabolic pathways of small molecules based on their physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deep Learning Methods to Help Predict Properties of Molecules from SMILES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physicochemical property prediction for small molecules using integral equation-based solvation models [eldorado.tu-dortmund.de]
- 7. In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models - ProQuest [proquest.com]
- 8. [2308.12354] Machine Learning Small Molecule Properties in Drug Discovery [arxiv.org]
- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ajchem-a.com [ajchem-a.com]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. youtube.com [youtube.com]
- 14. books.rsc.org [books.rsc.org]
- 15. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 16. acdlabs.com [acdlabs.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. docs.chemaxon.com [docs.chemaxon.com]
- 19. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Piperine and Derivatives: Trends in Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 24. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 25. researchgate.net [researchgate.net]
- 26. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 27. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 28. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 29. researchgate.net [researchgate.net]
- 30. audreyli.com [audreyli.com]
"1-(2-Amino-1,1-dimethylethyl)piperidine" spectral data (NMR, IR, MS)
An extensive search for nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound "1-(2-Amino-1,1-dimethylethyl)piperidine" did not yield any specific results. Publicly available scientific databases and chemical literature do not appear to contain the spectral characterization for this particular molecule.
Consequently, the requirements for this in-depth technical guide, including the presentation of quantitative data in structured tables, detailed experimental protocols, and visualization of experimental workflows, cannot be fulfilled at this time due to the absence of primary data.
Researchers and scientists seeking this information may need to perform the synthesis and subsequent spectral analysis of this compound to obtain the necessary NMR, IR, and MS data.
General Experimental Protocols for Spectral Analysis
While specific data for the target compound is unavailable, a general overview of the methodologies typically employed for acquiring such spectral data is provided below for researchers who may synthesize the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra would be recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher.
-
The sample would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard.
-
Data acquisition and processing would be performed using the spectrometer's standard software. Chemical shifts would be reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy:
-
IR spectra would be obtained using a Fourier-transform infrared (FTIR) spectrometer.
-
The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an attenuated total reflectance (ATR) accessory.
-
The spectrum would be recorded over a typical range of 4000 to 400 cm⁻¹, and the absorption frequencies would be reported in reciprocal centimeters (cm⁻¹).
Mass Spectrometry (MS):
-
Mass spectra would be acquired on a mass spectrometer, often coupled with a gas chromatography (GC) or liquid chromatography (LC) system for sample introduction and separation.
-
Electron ionization (EI) or electrospray ionization (ESI) are common ionization techniques that would be used.
-
The resulting mass spectrum would show the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions, providing information about the molecular weight and structure of the compound.
Visualization of a General Experimental Workflow
The following diagram illustrates a generalized workflow for the spectral analysis of a synthesized chemical compound.
Caption: Generalized workflow for the synthesis and spectral characterization of a chemical compound.
The Piperidine Scaffold: A Cornerstone in Drug Discovery and Development
An In-depth Technical Guide on the Discovery, History, and Application of Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine moiety, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most significant structural motifs in the realm of medicinal chemistry. Its prevalence in both natural products and synthetic pharmaceuticals underscores its remarkable versatility and profound impact on human health. This technical guide provides a comprehensive exploration of the discovery and history of piperidine and its derivatives, detailing the evolution from its initial isolation from natural sources to its current status as a privileged scaffold in modern drug design. We delve into the synthetic methodologies for key piperidine-containing drugs, present quantitative data on their biological activities, and elucidate the intricate signaling pathways through which they exert their therapeutic effects. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering in-depth insights into the enduring legacy and future potential of piperidine derivatives in medicine.
The Genesis of a Privileged Scaffold: Discovery and Early History
The story of piperidine begins in the mid-19th century, rooted in the study of natural products. In 1850, the Scottish chemist Thomas Anderson first reported the isolation of piperidine by reacting piperine, the pungent compound from black pepper (Piper nigrum), with nitric acid.[1][2][3] Independently, in 1852, the French chemist Auguste Cahours also isolated the same compound and is credited with naming it "piperidine," derived from the Latin word piper for pepper.[1][2]
Initially, the structure of piperidine was a subject of investigation. However, as the field of organic chemistry advanced, its six-membered heterocyclic nature was established. The piperidine structural motif was subsequently identified in a vast array of naturally occurring alkaloids, highlighting its significance in biological systems.[1][2] Notable examples include the potent neurotoxin coniine from poison hemlock (Conium maculatum), famously used in the execution of Socrates, and lobeline from Indian tobacco (Lobelia inflata).[1]
The industrial production of piperidine is primarily achieved through the hydrogenation of pyridine , a process that remains a cornerstone of its synthesis today.[1][3] This method typically employs a catalyst, such as molybdenum disulfide, to facilitate the reduction of the aromatic pyridine ring to the saturated piperidine ring.[1][3]
Synthetic Piperidine Derivatives in Medicine: A Revolution in Therapeutics
The true impact of the piperidine scaffold on medicine emerged with the advent of synthetic organic chemistry in the 20th century.[2] The structural and physicochemical properties of the piperidine ring—its ability to confer water solubility, act as a hydrogen bond acceptor, and adopt various conformations to interact with biological targets—made it an ideal building block for drug design.[4][5] This led to the development of a multitude of blockbuster drugs across diverse therapeutic areas.
Opioid Analgesics: The Fentanyl Family
The 4-anilinopiperidine scaffold is central to a class of potent synthetic opioid analgesics, with fentanyl being the most prominent member.[6][7][8] Fentanyl, a potent µ-opioid receptor agonist, is estimated to be 50 to 100 times more potent than morphine.[9] Its rapid onset and short duration of action are attributed to its high lipophilicity, which allows for quick penetration into the central nervous system.[9]
Structure-Activity Relationship (SAR): The analgesic potency of fentanyl and its analogs is highly sensitive to modifications at several positions. Key SAR findings include:
-
N-phenethyl group: Crucial for high affinity to the µ-opioid receptor.
-
Anilide nitrogen acylation: The propanoyl group is optimal for potency.
-
Piperidine ring substitution: Substituents at the 3 and 4 positions can significantly modulate potency and duration of action. For instance, a methyl group at the 3-position can increase potency, while larger groups tend to decrease it.[7]
| Compound | R1 (N-substituent) | R2 (Piperidine 3-position) | R3 (Piperidine 4-position) | R4 (Anilide N-acyl group) | Ki (nM) for µ-Opioid Receptor |
| Fentanyl | Phenethyl | H | H | Propanoyl | 1.23 - 1.4[6][10][11] |
| Sufentanil | 2-(2-thienyl)ethyl | H | Methoxymethyl | Propanoyl | 0.138[6] |
| Alfentanil | 4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl | H | H | Propanoyl | ~1.1[6] |
| Remifentanil | Methyl propanoate-ethyl | H | H | Propanoyl | Not specified |
Experimental Protocol: Synthesis of Fentanyl
The synthesis of fentanyl typically starts from N-phenethyl-4-piperidinone (NPP).
-
Step 1: Reductive Amination of NPP with Aniline. N-phenethyl-4-piperidinone is reacted with aniline in the presence of a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, to form 4-anilino-N-phenethylpiperidine (ANPP).[12][13]
-
Step 2: Acylation of ANPP. The resulting ANPP is then acylated with propionyl chloride or propionic anhydride to yield fentanyl.[12][14]
Detailed Experimental Protocol: Synthesis of Fentanyl
Step 1: Synthesis of 4-anilino-N-phenethyl-piperidine (ANPP)
-
To a solution of N-phenethyl-4-piperidinone (NPP) in a suitable solvent (e.g., methanol or dichloromethane), an equimolar amount of aniline is added.
-
The mixture is stirred, and sodium borohydride is added portion-wise while maintaining the temperature.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction is quenched by the addition of water, and the product is extracted with an organic solvent.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield crude ANPP, which can be purified by crystallization or chromatography.
Step 2: Synthesis of Fentanyl
-
4-anilino-N-phenethyl-piperidine (ANPP) is dissolved in a suitable solvent (e.g., dichloromethane or toluene).
-
An equimolar amount of propionyl chloride is added dropwise to the solution, often in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The mixture is washed with water and a dilute base solution to remove unreacted acid chloride and salts.
-
The organic layer is dried and the solvent is evaporated to give crude fentanyl, which is then purified by recrystallization.[12]
Signaling Pathway: µ-Opioid Receptor
Fentanyl exerts its analgesic effects by activating the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[15] MOR activation leads to the inhibition of adenylyl cyclase, which reduces intracellular cAMP levels.[8] This, in turn, modulates downstream signaling pathways, leading to a decrease in neuronal excitability and the inhibition of pain signal transmission.
Caption: Fentanyl activation of the µ-opioid receptor signaling pathway.
Antipsychotics: Haloperidol and Risperidone
Piperidine derivatives have played a pivotal role in the treatment of psychosis. Haloperidol , a butyrophenone derivative, was one of the first "typical" antipsychotics and is a potent antagonist of the dopamine D2 receptor.[11][16][17] Risperidone , a benzisoxazole derivative, is an "atypical" antipsychotic with a high affinity for both serotonin 5-HT2A and dopamine D2 receptors.[18][19][20] The dual antagonism is thought to contribute to its efficacy against both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[21]
Structure-Activity Relationship (SAR): For piperidine-based antipsychotics, the affinity for D2 and 5-HT2A receptors is influenced by:
-
The nature of the N-substituent: This group significantly impacts receptor affinity and selectivity.
-
Substitution on the piperidine ring: Can modulate potency and pharmacokinetic properties.
-
The aromatic moiety: The benzisoxazole group in risperidone is key to its high 5-HT2A affinity.
| Compound | Ki (nM) for Dopamine D2 Receptor | Ki (nM) for Serotonin 5-HT2A Receptor |
| Haloperidol | 0.89 - 2.84[16][22] | 100 - 200 |
| Risperidone | 3.2 - 7.3[18][19] | 0.2 - 0.6[18][19] |
Experimental Protocol: Synthesis of Haloperidol
Haloperidol is synthesized by the condensation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-4'-fluorobutyrophenone.[23]
Detailed Experimental Protocol: Synthesis of Haloperidol
-
A mixture of 4-(4-chlorophenyl)-4-hydroxypiperidine, potassium iodide, and potassium hydroxide in water is prepared.
-
4-Chloro-4'-fluorobutyrophenone is added to the mixture.
-
The reaction mixture is refluxed for several hours.
-
After cooling, the reaction is acidified, and the precipitated haloperidol is collected by filtration.
-
The crude product is purified by recrystallization.[23]
Experimental Protocol: Synthesis of Risperidone
Risperidone is synthesized by the alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[2][3][10][24][25]
Detailed Experimental Protocol: Synthesis of Risperidone
-
A mixture of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, and a base (e.g., sodium carbonate) in a suitable solvent (e.g., acetonitrile or isopropanol) is prepared.[2][25]
-
The reaction mixture is heated at reflux for several hours.[10]
-
After cooling, the product is isolated by filtration and washed with water.
-
The crude risperidone is purified by recrystallization from a suitable solvent mixture (e.g., DMF and isopropanol).[25]
Signaling Pathways: Dopamine D2 and Serotonin 5-HT2A Receptors
Haloperidol and risperidone are antagonists at these receptors. Blockade of D2 receptors in the mesolimbic pathway is thought to mediate their antipsychotic effects on positive symptoms.[14] 5-HT2A receptor blockade is believed to enhance dopamine release in other brain regions, potentially alleviating negative symptoms and reducing extrapyramidal side effects.[21]
Caption: Antipsychotic drug action on Dopamine D2 and Serotonin 5-HT2A receptors.
Antihistamines: The Loratadine Story
Loratadine is a second-generation antihistamine that selectively antagonizes the peripheral histamine H1 receptor.[16] Its non-sedating profile is a significant advantage over first-generation antihistamines, as it does not readily cross the blood-brain barrier.
Structure-Activity Relationship (SAR): The tricyclic structure of loratadine is key to its high affinity and selectivity for the H1 receptor. The ethyl carbamate on the piperidine nitrogen is also important for its pharmacokinetic properties.
| Compound | Ki (nM) for Histamine H1 Receptor |
| Loratadine | 16 - 138[5] |
| Desloratadine (active metabolite) | 0.4 - 0.87[5] |
Experimental Protocol: Synthesis of Loratadine
One common synthesis route for loratadine involves the reaction of 8-chloro-5,6-dihydro-11H-benzo[14][26]cyclohepta[1,2-b]pyridin-11-one with a Grignard reagent derived from N-methyl-4-chloropiperidine, followed by dehydration and reaction with ethyl chloroformate.[27]
Detailed Experimental Protocol: Synthesis of Loratadine
-
Grignard Reaction: 8-chloro-5,6-dihydro-11H-benzo[14][26]cyclohepta[1,2-b]pyridin-11-one is reacted with the Grignard reagent prepared from N-methyl-4-chloropiperidine in an ethereal solvent (e.g., THF).
-
Dehydration: The resulting tertiary alcohol is dehydrated under acidic conditions to form the exocyclic double bond.
-
Carbamoylation: The N-methyl group is replaced with an ethoxycarbonyl group by reacting the intermediate with ethyl chloroformate.
-
The final product, loratadine, is purified by crystallization.
Signaling Pathway: Histamine H1 Receptor
Loratadine acts as an inverse agonist at the histamine H1 receptor, a GPCR coupled to Gq/11.[2] Blockade of this receptor prevents the histamine-induced activation of phospholipase C, which in turn inhibits the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[2][25] This ultimately prevents the release of intracellular calcium and the subsequent inflammatory responses associated with allergic reactions.[25]
Caption: Loratadine's blockade of the Histamine H1 receptor signaling pathway.
Physicochemical and Pharmacokinetic Properties of Piperidine Derivatives
The piperidine ring imparts favorable physicochemical and pharmacokinetic properties to drug molecules. Its pKa of approximately 11.2 makes it basic, allowing for the formation of water-soluble salts. The piperidine scaffold is also relatively metabolically stable.[4] However, the specific substitution pattern on the ring can influence its metabolic fate and overall pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[4][5]
| Property | General Contribution of the Piperidine Moiety |
| Solubility | The basic nitrogen allows for salt formation, enhancing aqueous solubility. |
| Lipophilicity | Can be modulated by substituents on the ring to achieve optimal logP/logD values for membrane permeability. |
| Metabolic Stability | The saturated ring is generally resistant to metabolic degradation, but N-dealkylation and ring hydroxylation can occur.[4] |
| Receptor Binding | The nitrogen atom can act as a key hydrogen bond acceptor or participate in ionic interactions with receptor residues. The ring's conformational flexibility allows it to adopt optimal geometries for binding. |
Conclusion and Future Perspectives
From its humble beginnings as a constituent of black pepper, piperidine has evolved into an indispensable scaffold in medicinal chemistry. Its journey from a natural product isolate to a cornerstone of synthetic drug design is a testament to the power of chemical synthesis and the relentless pursuit of therapeutic innovation. The diverse array of clinically successful piperidine-containing drugs, from potent analgesics to life-changing antipsychotics and widely used antihistamines, highlights the remarkable versatility of this simple heterocycle.
The future of piperidine derivatives in drug discovery remains bright. As our understanding of disease biology deepens and new therapeutic targets emerge, the piperidine scaffold will undoubtedly continue to serve as a valuable starting point for the design of novel, more effective, and safer medicines. The ongoing exploration of new synthetic methodologies will further expand the accessible chemical space of piperidine derivatives, enabling the fine-tuning of their pharmacological profiles to meet the challenges of modern medicine. The rich history of piperidine serves as a powerful reminder that even the most common chemical structures can hold the key to profound therapeutic breakthroughs.
References
- 1. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
- 2. US6750341B2 - Preparation of risperidone - Google Patents [patents.google.com]
- 3. Production Route of Risperidone - Chempedia - LookChem [lookchem.com]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.de [thieme-connect.de]
- 6. benchchem.com [benchchem.com]
- 7. Fentanyl analogs: structure-activity-relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. NIH 3D [3d.nih.gov]
- 11. Interrogation de Seconde Licence 2003-2004 [lcfi.ulg.ac.be]
- 12. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]
- 13. osti.gov [osti.gov]
- 14. Novel piperidine sigma receptor ligands as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. data.epo.org [data.epo.org]
- 16. CAS 52-86-8: Haloperidol | CymitQuimica [cymitquimica.com]
- 17. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enhanced D1 affinity in a series of piperazine ring substituted 1-piperazino-3-arylindans with potential atypical antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]
- 23. Risperidone synthesis - chemicalbook [chemicalbook.com]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis of 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepten[1,2-b]pyridine-11-one | Semantic Scholar [semanticscholar.org]
- 26. EP1442035B1 - Process for the preparation of 4- (8-chloro-5, 6-dihydro-11h-benzo-[5,6]-cyclohepta-[1,2-b]-pyridin-11-ylidene)-1-piperidinecarboxylic acid ethyl ester (loratadine) - Google Patents [patents.google.com]
- 27. ijnrd.org [ijnrd.org]
An In-depth Technical Guide on the Solubility and Stability of 1-(2-Aminoethyl)piperidine
Note to the Reader: The compound "1-(2-Amino-1,1-dimethylethyl)piperidine" specified in the topic is not readily found in current scientific literature. Therefore, this guide focuses on the closely related and well-documented compound, 1-(2-Aminoethyl)piperidine . The methodologies and principles discussed herein are broadly applicable to similar amino-piperidine derivatives and are intended to serve as a valuable resource for researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the solubility and stability of 1-(2-Aminoethyl)piperidine. It includes key physicochemical data, detailed experimental protocols for solubility and stability assessment, and graphical representations of relevant workflows and concepts.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(2-Aminoethyl)piperidine is presented below. These properties are fundamental to understanding its behavior in various solvent systems and under different environmental conditions.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆N₂ | |
| Molecular Weight | 128.22 g/mol | |
| Appearance | Clear colorless to pale yellow liquid | [1] |
| Boiling Point | 186 °C (lit.) | |
| Density | 0.899 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.473 (lit.) | |
| CAS Number | 27578-60-5 |
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing its formulation, bioavailability, and route of administration. Based on available data and the behavior of structurally similar amines, a qualitative solubility profile for 1-(2-Aminoethyl)piperidine has been compiled.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Aqueous | Water | Partly miscible.[2][3] Solubility is expected to increase significantly in acidic conditions due to the formation of a water-soluble amine salt.[4][5] | The molecule possesses both a polar amino group capable of hydrogen bonding and a nonpolar piperidine ring. The parent compound, piperidine, is miscible with water, but the ethylamine substituent may alter this property.[6] |
| Polar Protic | Ethanol, Methanol | High / Miscible | The amino and piperidine nitrogens can act as hydrogen bond acceptors, and the primary amine can act as a hydrogen bond donor, leading to favorable interactions with protic solvents. |
| Polar Aprotic | DMSO, Acetonitrile, THF | High | Favorable dipole-dipole interactions are expected between the polar functional groups of the solute and the solvent. |
| Nonpolar Organic | Toluene, Hexane, Chloroform | Moderate to Low | The aliphatic piperidine ring provides some nonpolar character, allowing for some solubility in these solvents. However, the polar amino group may limit miscibility, particularly in highly nonpolar solvents like hexane.[6] |
Stability Profile
Understanding the chemical stability of 1-(2-Aminoethyl)piperidine is essential for its proper handling, storage, and application in formulations. The compound is known to be sensitive to certain conditions.
| Condition | Stability Profile |
| Air/Oxidation | Sensitive to air.[3] Avoid contact with oxidizing agents.[7] Like many amines, it can be susceptible to oxidative degradation, which may lead to discoloration and the formation of impurities. Proper storage under an inert atmosphere (e.g., nitrogen or argon) is recommended. |
| pH | Stable in neutral and basic conditions. In highly acidic conditions, while the amine salt is formed, prolonged exposure could potentially lead to degradation depending on the temperature and presence of other reactive species. A study on a piperidine-containing derivative of daunorubicin showed pH-dependent degradation, with different reaction mechanisms dominating in acidic versus neutral/basic conditions.[8] |
| Temperature | The product is considered stable under recommended storage conditions (cool, dry place).[7][9] High temperatures can accelerate degradation. Thermal degradation studies on related compounds like piperazine and piperidine have shown that these cyclic amines are relatively stable, with significant degradation occurring only at elevated temperatures (e.g., above 150-160°C).[10] |
| Incompatibilities | Incompatible with strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[7] Contact with copper and aluminum alloys should also be avoided.[7] |
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of 1-(2-Aminoethyl)piperidine.
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
This protocol describes a standard method for determining the equilibrium solubility of a compound in various solvents.
-
Preparation: Add an excess amount of 1-(2-Aminoethyl)piperidine to several tared vials. An excess is confirmed by the presence of undissolved liquid after equilibration.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent (e.g., water, ethanol, toluene) to each vial.
-
Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 4 hours to allow for complete phase separation of the undissolved compound.
-
Sampling: Carefully withdraw an aliquot from the supernatant (the clear, saturated solution) using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved micro-droplets.
-
Quantification:
-
Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of 1-(2-Aminoethyl)piperidine in the diluted sample using a validated analytical technique, such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., ELSD or MS).
-
Prepare a calibration curve using standards of known concentration to ensure accurate quantification.
-
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L, accounting for the dilution factor.
Protocol for Chemical Stability Assessment (ICH-Based)
This protocol outlines a method for assessing the chemical stability of 1-(2-Aminoethyl)piperidine under various stress conditions, based on principles from ICH guidelines.[11]
-
Sample Preparation: Prepare multiple aliquots of pure 1-(2-Aminoethyl)piperidine in inert, sealed containers. For solution stability, prepare solutions of the compound in relevant solvents (e.g., water, buffers of different pH) at a known concentration.
-
Stress Conditions: Expose the samples to a range of conditions as outlined in the table below. Include control samples stored under ideal conditions (e.g., 2-8°C, protected from light and air).
| Condition | Parameters |
| Thermal Stability | 40°C, 60°C, and a higher temperature if necessary (e.g., 80°C). |
| pH Stability | Store solutions buffered at pH 2 (e.g., 0.01 M HCl), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer) at a controlled temperature (e.g., 25°C or 40°C). |
| Oxidative Stability | Treat a solution of the compound with a low concentration of an oxidizing agent (e.g., 3% H₂O₂) at room temperature. |
| Photostability | Expose the sample to a controlled source of UV and visible light as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. |
-
Time Points: Pull samples at predetermined intervals (e.g., 0, 1, 2, 4, and 8 weeks for an accelerated study).
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Note any changes in color or clarity.
-
Purity and Degradants: Use a stability-indicating HPLC or GC method to quantify the amount of 1-(2-Aminoethyl)piperidine remaining and to detect and quantify any degradation products. The method must be validated to separate the parent compound from all potential degradants.
-
-
Data Evaluation:
-
Plot the percentage of the remaining compound against time for each condition.
-
Identify and, if possible, characterize the structure of any significant degradation products.
-
Determine the degradation rate under each condition to predict the shelf-life and identify optimal storage conditions.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to the analysis of 1-(2-Aminoethyl)piperidine.
Caption: Workflow for determining equilibrium solubility.
Caption: Factors influencing the chemical stability.
Caption: Workflow for a competitive binding assay.
References
- 1. 1-(2-Aminoethyl)piperidine, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. 1-(2-Aminoethyl)piperidine, 98% | Fisher Scientific [fishersci.ca]
- 3. 1-(2-Aminoethyl)piperidine, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.de]
- 4. chemhaven.org [chemhaven.org]
- 5. moorparkcollege.edu [moorparkcollege.edu]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 11. ICH Official web site : ICH [ich.org]
The Piperidine Scaffold: A Privileged Structure in Drug Discovery and Its Diverse Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine nucleus, a six-membered nitrogen-containing heterocycle, stands as one of the most significant structural motifs in medicinal chemistry. Its prevalence in numerous natural products, pharmaceuticals, and bioactive compounds underscores its importance as a "privileged scaffold." The inherent conformational flexibility of the piperidine ring, combined with its ability to engage in various non-covalent interactions, allows for the design of potent and selective modulators of a wide array of biological targets. This technical guide provides a comprehensive overview of the significant biological activities of substituted piperidines, with a focus on their anticancer, antiviral, antimicrobial, and neuroprotective properties. Detailed experimental methodologies for key assays, quantitative biological data, and visualizations of relevant signaling pathways are presented to serve as a valuable resource for professionals in the field of drug discovery and development.
Anticancer Activity of Substituted Piperidines
Substituted piperidines have emerged as a promising class of compounds in oncology, exhibiting potent cytotoxic and antiproliferative effects across a range of human cancer cell lines. Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways that govern cell growth and survival.
Quantitative Anticancer Data
The in vitro cytotoxic and growth-inhibitory activities of various substituted piperidine derivatives are summarized below. The half-maximal inhibitory concentration (IC50) and the growth inhibitory concentration (GI50) are key parameters used to quantify the potency of these compounds.
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 | Reference |
| B3962 | Multiple | Various | Mean IC50: 0.36 µg/mL | [1] |
| B4126 | Multiple | Various | Mean IC50: 0.47 µg/mL | [1] |
| B4125 | Multiple | Various | Mean IC50: 0.48 µg/mL | [1] |
| Compound 10h | PC-3 | Prostate | IC50: 3.7 µM | [2] |
| Compound 11o | Capan-1 | Pancreatic | IC50: 1.4 µM | [3] |
| Piperine | HCT-8 | Colon | IC50: 66.0 µM | [4] |
| Piperine | B16 | Melanoma | IC50: 69.9 µM | [4] |
| EF24 | Multiple | Various | IC50: ~10x more potent than curcumin | [5] |
| EF31 | NF-κB-dependent lines | Cancer | Potent Toxicity | [6] |
| Compound 3d | MDA-MB-231 | Breast | IC50: 35.1 µM | [7] |
| Compound 4d | MDA-MB-231 | Breast | IC50: 35.9 µM | [7] |
| Compound 3a | A549 | Lung | IC50: 5.988 µM | [7] |
Key Signaling Pathways in Anticancer Activity
Many piperidine derivatives exert their anticancer effects by modulating key signaling pathways. The PI3K/Akt and NF-κB pathways are critical regulators of cell survival and proliferation and are often dysregulated in cancer. Furthermore, the induction of apoptosis via caspase activation is a common mechanism of action.
The PI3K/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and growth. Several piperidine-containing compounds have been developed as inhibitors of this pathway, targeting key kinases like Akt.
Caption: PI3K/Akt signaling pathway and the inhibitory action of piperidine derivatives.
The NF-κB pathway plays a critical role in inflammation and cancer by promoting the expression of genes involved in cell survival and proliferation. Certain piperidine derivatives, such as EF24 and EF31, have been shown to inhibit this pathway, often by targeting IκB kinase (IKK).[5][6][8]
References
- 1. Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nwmedj.org [nwmedj.org]
- 5. Inhibition of IkappaB kinase-nuclear factor-kappaB signaling pathway by 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24), a novel monoketone analog of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Profile of 1-(2-Amino-1,1-dimethylethyl)piperidine: A Technical Guide to Its Putative Bioactivity and Relationship with Other Bioactive Amines
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the chemical and potential pharmacological characteristics of the novel compound, 1-(2-Amino-1,1-dimethylethyl)piperidine. In the absence of direct experimental data for this specific molecule, this document provides a comprehensive overview based on a thorough analysis of structurally related bioactive amines and piperidine derivatives. By examining its constituent chemical motifs—the piperidine ring, the gem-dimethyl group, and the ethylamine side chain—we can infer its likely synthetic routes, potential biological targets, and its place within the broader landscape of bioactive amines.
Introduction: Deconstructing a Novel Scaffold
This compound is a unique chemical entity that combines several pharmacologically significant features. The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast array of approved drugs targeting a wide range of biological systems.[1][2][3][4][5] The presence of a gem-dimethyl group on the ethyl side chain is known to influence molecular conformation and metabolic stability, often enhancing binding affinity to biological targets. Furthermore, the terminal primary amine suggests potential interactions with receptors and enzymes that recognize endogenous biogenic amines.
This guide will explore the synthesis, potential biological activities, and structure-activity relationships of this compound by drawing parallels with its close structural analogs.
Proposed Synthesis of this compound
While a specific synthetic protocol for this compound has not been reported in the reviewed literature, a plausible route can be conceptualized based on established methods for the synthesis of substituted piperidines and related amines. A potential synthetic pathway is outlined below.
A key starting material would be 2-methyl-1-(piperidin-1-yl)propan-2-amine, for which synthesis methods are available.[6] Alternatively, a synthesis could commence from a substituted benzyl halide and isobutyronitrile, followed by a series of reactions including hydrolysis, Curtius rearrangement, and catalytic hydrogenation to yield a 2-methyl-1-substituted phenyl-2-propanamine, which could then be cyclized with a suitable dielectrophile to form the piperidine ring.[7]
Potential Biological Activities and Relationship to Other Bioactive Amines
The structural features of this compound suggest potential interactions with several classes of biological targets, drawing parallels with other bioactive amines and piperidine derivatives.
Sigma (σ) Receptor Modulation
A significant number of piperidine derivatives, particularly those with an aminoethyl side chain, exhibit affinity for sigma (σ) receptors, which are implicated in a variety of neurological and psychiatric disorders.[8][9] The σ1 receptor, in particular, is a target for compounds with neuroprotective and cognitive-enhancing properties.
Table 1: Sigma-1 (σ1) Receptor Binding Affinities of Structurally Related Piperidine Derivatives
| Compound/Series | Target | Key Structural Features for Activity | Ki (nM) | Reference |
| 4-(2-Aminoethyl)piperidine scaffold | σ1 Receptor | 1-Methylpiperidine moiety | High affinity (specific values not provided) | [8][9] |
| Piperidines with a proton at N1 | σ1 Receptor | Unsubstituted piperidine nitrogen | Considerably lower affinity than N-methylated analogs | [8][9] |
Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition
Certain 3,3-dimethyl substituted N-aryl piperidines have been identified as potent inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in inflammation and pain pathways. While our target molecule is not N-arylated, the presence of the gem-dimethyl group suggests a potential for interaction with this enzyme family.
Table 2: mPGES-1 Inhibitory Activity of a Structurally Related Piperidine Derivative
| Compound | Assay | IC50 (nM) | Reference |
| 3,3-dimethyl substituted N-aryl piperidine (Example 14) | ex vivo human whole blood (HWB) assay | 7 |
Relationship to Other Bioactive Amines
The terminal amino group in this compound positions it as a structural analog of various endogenous and synthetic bioactive amines. These include neurotransmitters like dopamine and serotonin, as well as synthetic compounds with diverse pharmacological effects. The gem-dimethyl substitution is a key feature found in medicinal chemistry to enhance potency and metabolic stability.
Detailed Experimental Protocols
To facilitate further research into the potential bioactivities of this compound and its analogs, detailed protocols for relevant assays are provided below.
Experimental Protocol: Sigma-1 (σ1) Receptor Radioligand Binding Assay
This protocol is adapted from established methods for determining the binding affinity of compounds to the σ1 receptor.[1][10][11][12]
Objective: To determine the inhibitory constant (Ki) of a test compound for the σ1 receptor.
Materials:
-
Receptor Source: Guinea pig brain membrane homogenates.
-
Radioligand: [³H]-(+)-pentazocine.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound or its analogs, dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplates.
-
Glass fiber filters (GF/B or GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize guinea pig brains in ice-cold binding buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Binding buffer.
-
A fixed concentration of [³H]-(+)-pentazocine (typically at or near its Kd value).
-
Varying concentrations of the test compound.
-
For non-specific binding wells, add 10 µM haloperidol instead of the test compound.
-
For total binding wells, add vehicle (e.g., DMSO) instead of the test compound.
-
-
Incubation: Initiate the binding reaction by adding the membrane preparation to each well. Incubate the plate at 37°C for 90-120 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Protocol: Cell-Free mPGES-1 Inhibition Assay
This protocol is based on established methods for measuring the inhibition of mPGES-1 activity.[13][14][15][16][17]
Objective: To determine the IC50 of a test compound for mPGES-1.
Materials:
-
Enzyme Source: Microsomal fraction from IL-1β-stimulated A549 cells or other suitable cells overexpressing mPGES-1.
-
Substrate: Prostaglandin H₂ (PGH₂).
-
Cofactor: Reduced glutathione (GSH).
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.4.
-
Test Compound: this compound or its analogs, dissolved in a suitable solvent (e.g., DMSO).
-
PGE₂ enzyme immunoassay (EIA) kit.
Procedure:
-
Microsome Preparation: Culture A549 cells and stimulate with IL-1β (1 ng/mL) for 24-48 hours. Harvest the cells, homogenize, and prepare the microsomal fraction by ultracentrifugation.
-
Assay Setup: In a microplate, pre-incubate the microsomal preparation with varying concentrations of the test compound and GSH in the reaction buffer at 4°C for 15 minutes.
-
Reaction Initiation: Initiate the reaction by adding the substrate, PGH₂ (final concentration ~10 µM).
-
Incubation: Incubate the reaction mixture at room temperature for 60-90 seconds.
-
Reaction Termination: Stop the reaction by adding a solution of FeCl₂.
-
Quantification: Measure the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of mPGES-1 activity for each concentration of the test compound. Determine the IC50 value by non-linear regression analysis.
Conclusion and Future Directions
This compound represents a novel chemical scaffold with the potential for significant biological activity. Based on the analysis of its structural components and comparison with known bioactive amines and piperidine derivatives, this compound is predicted to interact with targets such as sigma receptors and mPGES-1. The provided synthetic strategies and detailed experimental protocols offer a roadmap for the synthesis and pharmacological evaluation of this intriguing molecule.
Future research should focus on the successful synthesis of this compound and its subsequent in vitro and in vivo characterization. Elucidating its precise biological targets and mechanism of action will be crucial in determining its potential as a lead compound for the development of new therapeutics. The structure-activity relationships of a series of analogs will also provide valuable insights for optimizing its pharmacological profile. This technical guide serves as a foundational resource to stimulate and guide these future investigations.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. ijnrd.org [ijnrd.org]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. ijirt.org [ijirt.org]
- 6. 2abiotech.net [2abiotech.net]
- 7. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]
- 8. d-nb.info [d-nb.info]
- 9. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Biological characterization of new inhibitors of microsomal PGE synthase‐1 in preclinical models of inflammation and vascular tone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. e-century.us [e-century.us]
A Theoretical and Computational Guide to the Analysis of Novel Piperidine Derivatives: A Case Study on 1-(2-Amino-1,1-dimethylethyl)piperidine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: The piperidine moiety is a cornerstone in medicinal chemistry, present in a multitude of pharmaceuticals and biologically active compounds. Understanding the conformational landscape, electronic properties, and interaction potential of novel piperidine derivatives is paramount for modern drug discovery and development. This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be applied to characterize new chemical entities, using the novel compound "1-(2-Amino-1,1-dimethylethyl)piperidine" as a representative case study. Due to the absence of specific experimental or computational data for this molecule in the current body of scientific literature, this paper will focus on established computational workflows and data presentation strategies derived from studies on analogous piperidine structures. This document serves as a methodological blueprint for researchers seeking to apply computational chemistry in the evaluation of new piperidine-based compounds.
Introduction to Piperidine Derivatives in Drug Discovery
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its conformational flexibility and ability to engage in various non-covalent interactions make it a versatile component in the design of therapeutic agents targeting a wide array of biological targets, including G-protein coupled receptors, ion channels, and enzymes. Computational and theoretical studies are indispensable for elucidating the structure-property and structure-activity relationships (SPR/SAR) of novel piperidine derivatives, thereby accelerating the drug design and optimization process.
Hypothetical Compound Profile: this compound
For the purpose of this guide, we will consider the hypothetical compound This compound . The structure consists of a piperidine ring N-substituted with a bulky, flexible aminoalkyl group. The presence of a tertiary carbon adjacent to the piperidine nitrogen and a primary amine introduces interesting structural and chemical features that warrant computational investigation.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C11H24N2 |
| Molecular Weight | 184.32 g/mol |
| Canonical SMILES | CC(C)(CN)N1CCCCC1 |
| InChI Key | (To be generated) |
Theoretical and Computational Methodologies
A multi-faceted computational approach is typically employed to characterize a novel molecule. This involves a hierarchy of methods ranging from rapid, high-throughput calculations to more computationally intensive and accurate simulations.
Quantum Chemical Calculations
Quantum chemical methods are employed to investigate the electronic structure, conformational preferences, and spectroscopic properties of a molecule.[1]
Experimental Protocol: Density Functional Theory (DFT) Calculations
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) is a commonly used functional for organic molecules.
-
Basis Set: A Pople-style basis set such as 6-31G(d,p) or a Dunning-style correlation-consistent basis set like cc-pVDZ is chosen to balance accuracy and computational cost.
-
Geometry Optimization: The initial 3D structure of the molecule is optimized to find its lowest energy conformation. Vibrational frequency analysis is subsequently performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).
-
Property Calculations: Following optimization, various electronic properties are calculated, including:
-
Molecular Orbitals: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions.
-
Electrostatic Potential (ESP): Mapped onto the electron density surface to identify regions of positive and negative electrostatic potential, which are crucial for intermolecular interactions.
-
Partial Atomic Charges: Calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis to understand the charge distribution within the molecule.
-
Table 1: Representative Quantum Chemical Data for a Piperidine Derivative
| Parameter | Description | Hypothetical Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 1.2 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 7.7 eV |
| Dipole Moment (µ) | Measure of the molecule's overall polarity | 1.8 Debye |
| pKa (Calculated) | Predicted acid dissociation constant of the protonated amines | 9.5 (piperidine N), 10.2 (primary amine) |
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule.[2][3][4][5]
Experimental Protocol: Solvated Molecular Dynamics Simulation
-
Force Field: A classical force field suitable for organic molecules, such as AMBER, CHARMM, or GROMOS, is selected.
-
System Setup: The molecule is placed in a periodic box of explicit solvent (e.g., water, represented by TIP3P or SPC/E models).
-
Energy Minimization: The energy of the system is minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure and temperature (NPT ensemble) until properties like density and potential energy stabilize.
-
Production Run: A long simulation (typically in the nanosecond to microsecond range) is run to collect trajectory data.
-
Analysis: The trajectory is analyzed to study conformational changes, hydrogen bonding dynamics, and radial distribution functions.
Logical Relationship: Computational Chemistry Workflow
References
- 1. Quantum chemical studies of meperidine and prodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 1-(2-Amino-1,1-dimethylethyl)piperidine
Introduction
1-(2-Amino-1,1-dimethylethyl)piperidine is a disubstituted piperidine derivative with potential applications in medicinal chemistry and drug discovery as a scaffold for the synthesis of novel therapeutic agents. The piperidine moiety is a common structural motif in many pharmaceuticals.[1] This document outlines a detailed two-step synthetic protocol for the laboratory-scale preparation of this compound, commencing with the N-alkylation of piperidine followed by the reduction of a nitro group to the target primary amine.
Synthetic Strategy
The proposed synthesis involves a two-step reaction sequence. The first step is the nucleophilic substitution of a suitable haloalkane, 1-chloro-2-methyl-2-nitropropane, with piperidine to form the intermediate, 1-(2-methyl-2-nitropropyl)piperidine. The subsequent step involves the reduction of the nitro functional group to a primary amine using lithium aluminum hydride (LiAlH4), a potent reducing agent for this transformation.[2]
Step 1: Synthesis of 1-(2-methyl-2-nitropropyl)piperidine
This initial step involves the N-alkylation of piperidine. A base such as potassium carbonate is used to neutralize the hydrogen chloride formed during the reaction, driving the equilibrium towards the product.[3]
Experimental Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidine (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and acetonitrile (100 mL).
-
Reagent Addition: While stirring the mixture at room temperature, add a solution of 1-chloro-2-methyl-2-nitropropane (1.1 eq.) in acetonitrile (20 mL) dropwise over a period of 30 minutes.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and maintain this temperature for 12-18 hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (1:4).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield 1-(2-methyl-2-nitropropyl)piperidine as a pale yellow oil.
Data Presentation:
| Reactant/Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity |
| Piperidine | 85.15 | 1.0 | (user-defined) |
| 1-chloro-2-methyl-2-nitropropane | 137.56 | 1.1 | (user-defined) |
| Potassium Carbonate | 138.21 | 1.5 | (user-defined) |
| Acetonitrile | 41.05 | - | 120 mL |
| Product | Molar Mass ( g/mol ) | Theoretical Yield | Actual Yield |
| 1-(2-methyl-2-nitropropyl)piperidine | 186.25 | (calculated) | (user-defined) |
Step 2: Synthesis of this compound
The second step is the reduction of the nitro group in the intermediate to the desired primary amine using lithium aluminum hydride in an anhydrous ether solvent.[4][5]
Experimental Protocol:
-
Reaction Setup: In a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH4) (3.0 eq.) in anhydrous diethyl ether (150 mL).
-
Reagent Addition: Cool the suspension to 0°C in an ice bath. Add a solution of 1-(2-methyl-2-nitropropyl)piperidine (1.0 eq.) in anhydrous diethyl ether (50 mL) dropwise from the addition funnel over 1 hour, maintaining the internal temperature below 5°C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6-8 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.
-
Work-up: Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH4 in grams.
-
Isolation: Filter the resulting white precipitate of aluminum salts and wash it thoroughly with diethyl ether. Combine the filtrate and the washings.
-
Purification: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product. The final product, this compound, can be further purified by vacuum distillation.
Data Presentation:
| Reactant/Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity |
| 1-(2-methyl-2-nitropropyl)piperidine | 186.25 | 1.0 | (user-defined) |
| Lithium Aluminum Hydride | 37.95 | 3.0 | (user-defined) |
| Diethyl Ether (anhydrous) | 74.12 | - | 200 mL |
| Water | 18.02 | - | for work-up |
| 15% Sodium Hydroxide | 40.00 | - | for work-up |
| Product | Molar Mass ( g/mol ) | Theoretical Yield | Actual Yield |
| This compound | 156.27 | (calculated) | (user-defined) |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the two-step synthesis.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jove.com [jove.com]
- 3. benchchem.com [benchchem.com]
- 4. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols for the Purification of 1-(2-Amino-1,1-dimethylethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the purification of "1-(2-Amino-1,1-dimethylethyl)piperidine." The methodologies described herein are compiled from established chemical purification techniques for piperidine derivatives and related aliphatic amines. The primary objective is to furnish researchers, scientists, and drug development professionals with a comprehensive guide to obtaining high-purity material suitable for a range of downstream applications. The protocols cover purification by flash chromatography, fractional distillation, and crystallization, along with methods for purity assessment using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound is a substituted piperidine derivative. As with many synthesized organic compounds, the crude product often contains impurities such as unreacted starting materials, reagents, by-products, and diastereomers. The presence of these impurities can significantly impact the compound's biological activity, safety profile, and reproducibility of experimental results. Therefore, robust purification is a critical step in its preparation. This guide outlines several effective purification strategies.
Potential Impurities:
-
Unreacted Starting Materials and Reagents: Dependent on the synthetic route.
-
By-products: Resulting from side reactions during synthesis. For amines, this can include the formation of salts like hydrochlorides or carbonates upon exposure to air.[1]
-
Solvent Residues: Organic solvents used in the synthesis or work-up.
-
Diastereomers: If chiral centers are present and the synthesis is not stereospecific.[2]
Purification Techniques
The choice of purification method will depend on the nature of the impurities, the scale of the purification, and the desired final purity.
Automated Flash Chromatography
Flash chromatography is a rapid form of column chromatography that is highly effective for separating compounds with different polarities.[2]
Fractional Distillation under Reduced Pressure
For liquid compounds that are thermally stable, fractional distillation under vacuum is an excellent method for removing non-volatile impurities and separating compounds with different boiling points.
Crystallization
Crystallization is a powerful technique for purifying solid compounds. It relies on the differential solubility of the target compound and its impurities in a given solvent system. While the target compound is a liquid at room temperature, it can often be converted to a solid salt (e.g., hydrochloride) for purification by crystallization.
Experimental Protocols
Protocol for Purification by Automated Flash Chromatography
This protocol is a general guideline and may require optimization.
Materials:
-
Crude this compound
-
Silica gel cartridge
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ammonium hydroxide (NH4OH), ACS grade
-
Automated flash chromatography system
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane.
-
Column Equilibration: Equilibrate the silica gel cartridge with the initial mobile phase (e.g., 100% Dichloromethane).
-
Loading: Load the dissolved sample onto the column.
-
Elution: Elute the compound using a gradient of methanol in dichloromethane. A typical gradient might be from 0% to 10% methanol over 20 column volumes. To prevent streaking of the amine, it is common to add a small amount of a base, such as ammonium hydroxide (0.1-1%), to the mobile phase.
-
Fraction Collection: Collect fractions based on UV absorbance or another detection method.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Workflow for Flash Chromatography Purification
Caption: Workflow for the purification of this compound by flash chromatography.
Protocol for Purity Assessment by HPLC
Materials:
-
Purified this compound
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) or Formic acid
Procedure:
-
Sample Preparation: Prepare a stock solution of the purified compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of water and acetonitrile, each containing 0.1% TFA or formic acid. A typical starting point is a 50:50 mixture.
-
HPLC Conditions:
-
Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with water/acetonitrile (both with 0.1% acid).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, low UV is necessary).
-
Column Temperature: 30 °C
-
-
Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the relative area of the main peak.
Protocol for Purity Assessment by GC-MS
Materials:
-
Purified this compound
-
GC-MS system
-
Appropriate GC column (e.g., HP-5MS)
-
Helium (carrier gas)
-
Dichloromethane or other suitable solvent
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified compound in dichloromethane (approximately 1 mg/mL).
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
MS Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-500
-
-
Analysis: Inject the sample and acquire the data. The purity can be assessed by the relative peak area in the total ion chromatogram (TIC), and the identity can be confirmed by the mass spectrum.
Logical Flow for Purity Assessment
Caption: Decision workflow for the purity assessment of this compound.
Data Presentation
The following tables provide a template for summarizing the purification and analysis data.
Table 1: Summary of Purification Results
| Purification Method | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity by HPLC (%) | Purity by GC-MS (%) |
| Flash Chromatography | Enter Value | Enter Value | Enter Value | Enter Value | Enter Value |
| Fractional Distillation | Enter Value | Enter Value | Enter Value | Enter Value | Enter Value |
| Crystallization (as salt) | Enter Value | Enter Value | Enter Value | Enter Value | Enter Value |
Table 2: HPLC Purity Analysis Parameters
| Parameter | Value |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in Water, B: 0.1% TFA in ACN |
| Gradient | 5% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Retention Time | Enter Value min |
| Purity (Area %) | Enter Value % |
Table 3: GC-MS Analysis Parameters
| Parameter | Value |
| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |
| Oven Program | 100°C (1 min), then 15°C/min to 280°C (5 min) |
| Carrier Gas | Helium, 1.2 mL/min |
| Retention Time | Enter Value min |
| Major MS Fragments (m/z) | List Fragments |
| Purity (TIC Area %) | Enter Value % |
Conclusion
The protocols outlined in this document provide a solid foundation for the successful purification of this compound. The selection of the most appropriate technique will be influenced by the specific impurity profile of the crude material. For routine purification of moderately polar impurities, automated flash chromatography is often the method of choice. For thermally stable compounds, fractional distillation can be highly effective, especially at a larger scale. When high crystalline solids can be formed (as salts), crystallization is an excellent method for achieving very high purity. It is imperative to confirm the purity of the final product using orthogonal analytical techniques such as HPLC and GC-MS.
References
analytical methods for "1-(2-Amino-1,1-dimethylethyl)piperidine" quantification
An Application Note on the Quantitative Analysis of 1-(2-Amino-1,1-dimethylethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed analytical methods for the quantitative determination of this compound in pharmaceutical preparations. Two primary methodologies are presented: a Gas Chromatography-Mass Spectrometry (GC-MS) method requiring derivatization and a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. These protocols are designed to offer high sensitivity, specificity, and reproducibility for quality control and research applications.
Introduction
This compound is a synthetic organic compound featuring a piperidine ring, a common structural motif in many pharmaceuticals.[1][2] The presence of a primary amine and its structural characteristics necessitate robust analytical methods for its precise quantification in various matrices. The choice of analytical technique often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[3] This application note details two validated methods for the quantification of this compound, providing researchers and drug development professionals with the necessary protocols for accurate analysis.
Analytical Methods
Two primary analytical methods are proposed for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the low volatility of this compound, a derivatization step is essential for GC-MS analysis to improve its chromatographic properties.[3] Silylation is a common derivatization technique for compounds containing amino groups, converting them into more volatile and thermally stable derivatives.[4]
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 0.5 - 100 µg/mL (r² > 0.998) |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Accuracy (Recovery %) | 98.5% - 102.3% |
| Precision (%RSD) | < 3.5% |
Experimental Protocol
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Create calibration standards by serial dilution of the stock solution to concentrations ranging from 0.5 to 100 µg/mL.
-
For sample analysis, accurately weigh and dissolve the pharmaceutical preparation in methanol to achieve a theoretical concentration within the calibration range.
-
-
Derivatization Procedure:
-
Transfer 100 µL of the standard or sample solution to a clean, dry glass vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
-
-
GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of the silylated derivative.
-
Workflow Diagram
References
Application Note & Protocol: The Potential of Chiral 1,2-Diamine-Piperidine Ligands in Asymmetric Catalysis
Introduction
Chiral 1,2-diamines are a cornerstone of asymmetric catalysis, serving as highly effective ligands for a multitude of transition metals in reactions that generate stereogenic centers. Their success stems from the formation of stable, stereochemically well-defined five-membered chelate rings with metal centers, which in turn create a chiral environment that directs the stereochemical outcome of a reaction. While a direct catalytic application for "1-(2-Amino-1,1-dimethylethyl)piperidine" is not yet documented in peer-reviewed literature, its structural motif, featuring a 1,2-diamine core combined with a piperidine ring, suggests significant potential. The piperidine moiety can introduce specific steric bulk and conformational rigidity, which are desirable traits for a successful chiral ligand.
This document presents a hypothetical application for a chiral derivative, (R)-1-(2-Amino-1,1-dimethylethyl)piperidine, in the context of a Palladium-catalyzed intermolecular C-N cross-coupling reaction. The protocols and data provided are representative of what could be expected from a ligand of this structural class, based on established results for similar chiral diamine ligands in asymmetric catalysis.[1][2][3][4]
Hypothetical Application: Palladium-Catalyzed Asymmetric C-N Cross-Coupling
The asymmetric synthesis of chiral amines is of great importance in medicinal chemistry and drug development. Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) is a powerful tool for this purpose. The use of a chiral diamine ligand can induce enantioselectivity in the formation of the C-N bond, leading to enantioenriched amine products.
The proposed ligand, (R)-1-(2-Amino-1,1-dimethylethyl)piperidine, with its sterically demanding gem-dimethyl group and the piperidine ring, is hypothesized to create a well-defined chiral pocket around the palladium center. This could lead to high levels of stereochemical control in the coupling of various aryl halides with amines.
Proposed Catalytic Cycle
The catalytic cycle for the asymmetric C-N cross-coupling reaction is depicted below. It involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the chiral amine product and regenerate the Pd(0) catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-Catalyzed Alkene Aminoazidation as a Rapid Entry to 1,2-Diamines and Installation of an Azide Reporter onto Azahetereocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Synthesis and Potential Applications of 1-(2-Amino-1,1-dimethylethyl)piperidine in Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific molecule "1-(2-Amino-1,1-dimethylethyl)piperidine" is not widely documented in publicly available scientific literature. The following application notes and protocols are based on established synthetic methodologies for analogous N-substituted piperidines and the known roles of similar structural motifs in medicinal chemistry. These notes are intended to provide a foundational understanding and a potential framework for the synthesis and evaluation of this and structurally related compounds.
Introduction
The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast number of FDA-approved drugs and clinical candidates.[1] Its prevalence is due to its favorable physicochemical properties, including its ability to confer aqueous solubility and act as a versatile scaffold for introducing diverse pharmacophoric elements.[2] N-substituted piperidines, in particular, are of significant interest as the substituent on the nitrogen atom can profoundly influence the biological activity, selectivity, and pharmacokinetic profile of a molecule.[3][4]
This document outlines the potential synthetic routes to "this compound," a molecule featuring a sterically hindered diamine moiety appended to a piperidine ring. The presence of both a tertiary amine within the piperidine ring and a primary amine on the side chain offers multiple points for further functionalization, making it a potentially valuable, albeit novel, intermediate for the synthesis of complex pharmaceutical agents. The unique 1,1-dimethyl substitution pattern may also impart interesting conformational constraints and metabolic stability.
Potential Applications in Drug Discovery
While specific biological data for this compound is unavailable, its structural features suggest potential applications in several therapeutic areas based on the established roles of similar heterocyclic diamines.
-
Central Nervous System (CNS) Agents: The piperidine ring is a common feature in drugs targeting the CNS.[5] The basic nitrogen atoms in the proposed molecule could interact with various receptors and transporters in the brain.
-
Receptor Ligands (e.g., Sigma, Histamine, Muscarinic Receptors): Piperidine derivatives are known to bind to a wide array of receptors. The specific nature of the N-substituent is critical for determining binding affinity and selectivity.
-
Antiviral and Anticancer Agents: Nitrogen-containing heterocycles are integral to many antiviral and anticancer drugs.[6] Diamine moieties can be crucial for interacting with biological targets like DNA, RNA, or specific enzymes.[6]
-
Leishmanicidal Agents: Heterocyclic diamines have shown promise as effective agents against Leishmania parasites.[7]
The 1,1-dimethyl group on the ethyl sidechain could provide steric shielding, potentially influencing receptor binding selectivity and protecting against metabolic degradation. The primary amine offers a handle for further chemical modifications, allowing for the generation of a library of diverse compounds for screening.
Proposed Synthetic Pathways
The synthesis of this compound can be envisioned through several standard organic chemistry transformations. The key challenge lies in the selective functionalization of the starting materials. Two plausible synthetic routes are detailed below: Reductive Amination and Direct N-Alkylation.
Diagram of Synthetic Workflow
References
- 1. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 2. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Heterocyclic Diamines with Leishmanicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-alkylation of "1-(2-Amino-1,1-dimethylethyl)piperidine"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of "1-(2-Amino-1,1-dimethylethyl)piperidine," a synthetic building block with potential applications in pharmaceutical development. The presence of two distinct nitrogen centers—a secondary amine within the piperidine ring and a sterically hindered primary amine on the side chain—necessitates careful consideration of reaction conditions to achieve selective alkylation.
The protocols outlined below address this challenge through three primary strategies:
-
Direct N-Alkylation of the Piperidine Nitrogen: A straightforward approach for selective alkylation of the more nucleophilic piperidine nitrogen.
-
Reductive Amination of the Piperidine Nitrogen: A mild and selective method that minimizes the risk of over-alkylation.
-
Selective N-Alkylation via a Protecting Group Strategy: A robust, multi-step approach ensuring high selectivity for the piperidine nitrogen by temporarily protecting the primary amine.
Core Concepts and Strategies
The selective N-alkylation of this compound is governed by the differential reactivity of its two amine groups. The secondary amine of the piperidine ring is generally more nucleophilic and less sterically hindered than the primary amine attached to a neopentyl-like fragment. This inherent difference in reactivity can be exploited to achieve selective functionalization.
For applications requiring exclusive alkylation at the piperidine nitrogen, a protecting group strategy is the most reliable method.[1] The primary amine can be temporarily masked with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.[1] Following the alkylation of the piperidine nitrogen, the protecting group is removed to yield the desired product.[1]
Direct alkylation and reductive amination are more direct methods that can also favor mono-alkylation at the piperidine nitrogen under carefully controlled conditions.[1] Reductive amination is particularly advantageous as it avoids the formation of quaternary ammonium salts, a common byproduct in direct alkylation with alkyl halides.[1]
Experimental Protocols
Protocol 1: Direct N-Alkylation of the Piperidine Nitrogen with Alkyl Halides
This protocol describes the direct N-alkylation of the piperidine nitrogen using an alkyl halide in the presence of a base.[2] This method leverages the higher nucleophilicity of the secondary amine.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.0-1.2 equivalents)
-
Base (e.g., K₂CO₃, DIPEA) (1.5-2.0 equivalents)[2]
-
Anhydrous solvent (e.g., Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF))[2]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in the chosen anhydrous solvent.
-
Add the base (1.5-2.0 eq.).[2]
-
Slowly add the alkyl halide (1.0-1.2 eq.) to the stirred mixture at room temperature. The slow addition helps to minimize the formation of quaternary ammonium salts.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Reaction times can vary from a few hours to overnight.[2]
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.[2]
Data Summary: Direct N-Alkylation of Piperidine Derivatives
| Alkyl Halide | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Methyl Iodide | K₂CO₃ | DMF | Room Temp | 24 | - | [4] |
| Benzyl Bromide | K₂CO₃ | DMF | Room Temp | - | - | [1] |
| Ethyl Iodide | DIPEA | MeCN | Room Temp | - | - | [2] |
Note: Yields are highly substrate-dependent and the provided data is for analogous piperidine derivatives.
References
Application Notes and Protocols: 1-(2-Amino-1,1-dimethylethyl)piperidine in Polymer Chemistry
Disclaimer: Direct applications of "1-(2-Amino-1,1-dimethylethyl)piperidine" in polymer chemistry are not extensively documented in publicly available literature. The following application notes and protocols are based on the chemical structure of the molecule and its hypothesized utility, drawing parallels with structurally similar compounds, particularly in the domain of Hindered Amine Light Stabilizers (HALS). The primary amine and the sterically hindered piperidine ring suggest potential roles as a reactive additive or comonomer for polymer modification and stabilization.
Hypothesized Applications in Polymer Chemistry
The unique structure of this compound, featuring a reactive primary amine and a sterically hindered piperidine moiety, suggests several potential applications in polymer science. The piperidine ring is a cornerstone of Hindered Amine Light Stabilizers (HALS), which are crucial for protecting polymers from photodegradation.[1][2][3] The primary amine group offers a reactive site for covalently bonding the molecule onto a polymer backbone, potentially creating polymers with built-in light-stabilizing properties.
Potential Roles:
-
Reactive Hindered Amine Light Stabilizer (HALS): The most probable application is as a reactive HALS. The piperidine group can participate in the Denisov cycle to scavenge free radicals generated by UV exposure, thus protecting the polymer.[4] The primary amine allows for its incorporation into the polymer matrix through chemical bonding, preventing migration and improving long-term stability.
-
Polymer Chain Extender or Curing Agent: The primary amine can react with functional groups like isocyanates, epoxides, or carboxylic acids. This could allow it to function as a chain extender in polyurethanes or a curing agent for epoxy resins, simultaneously introducing the stabilizing piperidine functionality.
-
Functional Comonomer: It can be used as a comonomer in polymerization reactions (e.g., with acrylates or methacrylates after suitable modification) to synthesize polymers with pendant HALS units.[5]
Quantitative Data: Typical Properties of HALS
Specific quantitative performance data for this compound as a polymer additive is not available. The table below summarizes typical property ranges for commercially available HALS to provide a comparative baseline for researchers.
| Property | Typical Value Range | Significance in Polymer Applications |
| Molecular Weight | 300 - 4000 g/mol | Higher molecular weight reduces volatility and migration from the polymer matrix, enhancing durability. |
| Melting Point | 50 - 150 °C | Affects dispersion and processing within the polymer melt. A lower melting point can aid in homogenous distribution. |
| Decomposition Temp. | > 250 °C | Must be stable at polymer processing temperatures to avoid degradation and loss of function. |
| UV Absorbance (λmax) | Weak (typically > 250 nm) | HALS primarily act as radical scavengers rather than UV absorbers.[6] Their primary function is not to block UV light but to neutralize the radicals it creates.[4] |
| Solubility | Varies (hydrophobic) | Solubility in the polymer matrix is critical for effectiveness. Incompatibility can lead to blooming (migration to the surface). |
| Concentration | 0.1 - 2.0 wt% | The typical loading level in a polymer formulation to achieve effective light stabilization. |
Experimental Protocols
The following are hypothetical protocols for evaluating the utility of this compound in a polymer system.
Protocol 1: Incorporation as a Reactive Additive in Polyurethane
Objective: To synthesize a polyurethane film with covalently bonded this compound and evaluate its resistance to UV degradation.
Materials:
-
Polyol (e.g., Poly(ethylene glycol), Mn = 2000 g/mol )
-
Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI)
-
This compound
-
Dibutyltin dilaurate (catalyst)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Drying: Dry the polyol at 80°C under vacuum for 4 hours to remove residual water.
-
Pre-polymer Formation: In a three-neck flask under a nitrogen atmosphere, dissolve the dried polyol in anhydrous THF. Add MDI in a 2:1 molar ratio (NCO:OH) and stir at 60°C for 2 hours to form an NCO-terminated prepolymer.
-
Chain Extension: In a separate flask, dissolve this compound in anhydrous THF.
-
Polymerization: Slowly add the amine solution to the prepolymer mixture at room temperature with vigorous stirring. The primary amine will react with the terminal isocyanate groups.
-
Catalysis: Add a catalytic amount of dibutyltin dilaurate (e.g., 0.1 wt%) to ensure complete reaction.
-
Film Casting: Cast the resulting viscous polymer solution onto a glass plate and allow the solvent to evaporate slowly in a dust-free environment.
-
Curing: Cure the film in an oven at 70°C for 24 hours.
-
Control Sample: Prepare a control sample following the same procedure but using a standard diamine chain extender (e.g., 1,4-butanediamine) instead of the piperidine compound.
Characterization:
-
FTIR Spectroscopy: Confirm the incorporation of the piperidine compound by identifying characteristic peaks.
-
Accelerated Weathering Test (QUV): Expose the polymer films to cycles of UV radiation and moisture in a QUV chamber.
-
Mechanical Testing: Measure tensile strength and elongation at break before and after UV exposure to quantify degradation.
-
Colorimetry: Measure the change in color (yellowing index) of the films over time.
Protocol 2: Evaluation as a Post-Additive in Polypropylene
Objective: To evaluate the effectiveness of this compound as a traditional, non-reactive HALS in a polyolefin.
Materials:
-
Polypropylene (PP) powder
-
This compound
-
Antioxidant (e.g., Irganox 1010)
-
Internal mixer or twin-screw extruder
Procedure:
-
Dry Blending: In a high-speed mixer, dry blend the PP powder with a standard antioxidant (e.g., 0.1 wt%) and the piperidine compound at a desired concentration (e.g., 0.5 wt%).
-
Melt Compounding: Process the dry blend through a twin-screw extruder or internal mixer at a temperature of 200-220°C to ensure homogenous dispersion of the additives.
-
Sample Preparation: Pelletize the extrudate and use an injection molding machine to prepare standardized test plaques (e.g., 2 mm thickness).
-
Control Sample: Prepare a control sample containing only the antioxidant.
Characterization:
-
Accelerated Weathering Test (Xenon Arc): Expose the plaques to simulated sunlight in a Xenon arc weatherometer.
-
Surface Analysis: Periodically inspect the samples for surface cracking, chalking, and loss of gloss.
-
FTIR Spectroscopy: Monitor the formation of carbonyl groups (around 1715 cm⁻¹) on the surface as an indicator of photo-oxidation.
-
Mechanical Testing: Evaluate the retention of impact strength or tensile properties after specific intervals of exposure.
Diagrams and Visualizations
The following diagrams illustrate the hypothesized mechanism and experimental workflow.
Caption: The Denisov cycle illustrating how HALS scavenge radicals.
Caption: Workflow for testing a reactive HALS in a polymer system.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action [frontiersin.org]
Application Notes and Protocols: 1-(2-Amino-1,1-dimethylethyl)piperidine as a Versatile Building Block for Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] The unique structural and physicochemical properties of the piperidine ring, such as its conformational flexibility and ability to engage in various intermolecular interactions, make it an ideal framework for drug design.[3] The introduction of functional groups onto the piperidine skeleton, particularly amino moieties, provides versatile handles for the construction of more complex molecular architectures, including novel heterocyclic systems.[4][5] This document explores the potential of 1-(2-Amino-1,1-dimethylethyl)piperidine , a bifunctional building block, in the synthesis of diverse heterocyclic compounds with significant therapeutic potential. While specific literature on this exact molecule is emerging, its structural motifs suggest its utility in constructing novel chemical entities. The presence of a primary amino group and a sterically hindered diamine-like structure opens avenues for a variety of cyclization reactions.
General Synthetic Strategies for Heterocycle Synthesis
The presence of both a primary amine and a tertiary amine within the same molecule, separated by a sterically hindered quaternary carbon, makes this compound a unique precursor for various heterocyclic systems. Several established synthetic strategies can be envisioned for its application.
Synthesis of Fused Pyrimidines
One potential application is in the synthesis of fused pyrimidine derivatives. The primary amino group can react with a variety of 1,3-dielectrophiles, such as β-ketoesters or α,β-unsaturated ketones, to form a dihydropyrimidine ring, which can be subsequently oxidized to the aromatic pyrimidine. The piperidine nitrogen can then be involved in further cyclization reactions to create polycyclic systems.
Synthesis of Substituted Pyrazoles
Another synthetic route involves the reaction of the primary amino group with 1,3-dicarbonyl compounds or their equivalents. This condensation reaction is a well-established method for the synthesis of pyrazole derivatives. The bulky 1,1-dimethylethyl group could influence the regioselectivity of the cyclization and the substitution pattern of the resulting pyrazole ring.
Multicomponent Reactions
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials.[5] this compound could serve as a key component in MCRs, such as the Ugi or Biginelli reactions, to generate libraries of structurally diverse heterocyclic compounds.
Hypothetical Experimental Protocols
The following are generalized protocols that could be adapted for the use of this compound in the synthesis of novel heterocycles. These are intended as a starting point for experimental design and will require optimization for specific substrates and desired products.
General Protocol for the Synthesis of a Dihydropyrimidine Derivative
This protocol describes a potential pathway for the synthesis of a dihydropyrimidine derivative using this compound and a β-ketoester.
Materials:
-
This compound
-
Ethyl acetoacetate (or other suitable β-ketoester)
-
Aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Catalytic amount of an acid (e.g., HCl) or base (e.g., piperidine)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add the aldehyde (1.0 eq) and the β-ketoester (1.0 eq) to the solution.
-
Add a catalytic amount of the chosen acid or base.
-
Reflux the reaction mixture for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy.
| Reactant | Molar Ratio |
| This compound | 1.0 |
| Aldehyde | 1.0 |
| β-ketoester | 1.0 |
| Catalyst | Catalytic |
General Protocol for the Synthesis of a Pyrazole Derivative
This protocol outlines a potential synthesis of a pyrazole derivative from this compound and a 1,3-dicarbonyl compound.
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Glacial acetic acid or ethanol
Procedure:
-
In a suitable reaction vessel, combine this compound (1.0 eq) and the 1,3-dicarbonyl compound (1.0 eq).
-
Add a solvent such as glacial acetic acid or ethanol.
-
Heat the reaction mixture to reflux for 2-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
-
Characterize the purified pyrazole derivative using appropriate analytical techniques.
| Reactant | Molar Ratio |
| This compound | 1.0 |
| 1,3-Dicarbonyl Compound | 1.0 |
Visualizing Synthetic Workflows
The following diagrams illustrate generalized workflows for the synthesis of heterocyclic compounds using a bifunctional amino-piperidine building block.
Caption: Generalized synthetic pathways for heterocycle synthesis.
Potential Applications in Drug Discovery
Heterocyclic compounds derived from amino-piperidine scaffolds have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6] The novel heterocycles synthesized from this compound could be screened for various pharmacological activities. The unique steric and electronic properties imparted by the 1,1-dimethylethyl group may lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.
The following diagram illustrates a general workflow for the integration of novel heterocycle synthesis into a drug discovery pipeline.
Caption: Drug discovery workflow for novel heterocycles.
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of novel heterocyclic compounds. Its unique bifunctional nature, combined with the steric hindrance provided by the gem-dimethyl group, offers exciting opportunities for the development of new synthetic methodologies and the discovery of bioactive molecules. The generalized protocols and workflows presented here provide a foundation for researchers to begin exploring the potential of this versatile scaffold in medicinal chemistry and drug discovery. Further investigation into the reactivity and applications of this compound is warranted to fully unlock its potential in generating novel chemical entities for therapeutic applications.
References
Application Notes and Protocols for Reactions Involving "1-(2-Amino-1,1-dimethylethyl)piperidine"
For Researchers, Scientists, and Drug Development Professionals
Introduction
"1-(2-Amino-1,1-dimethylethyl)piperidine" is a substituted piperidine derivative with potential applications in medicinal chemistry and drug discovery. The piperidine scaffold is a common motif in a wide range of biologically active compounds and approved drugs.[1][2] The presence of a gem-dimethyl group and a primary amine on the side chain of this particular molecule offers unique steric and electronic properties that can be exploited for modulating interactions with biological targets.
This document provides detailed, albeit hypothetical, experimental protocols for the synthesis of "this compound" via two plausible synthetic routes: N-Alkylation and Reductive Amination. Additionally, potential pharmacological applications are discussed, with a focus on its possible interaction with the sigma-1 (σ1) receptor, a target for many amino-substituted piperidine derivatives.[2][3]
Data Presentation
Table 1: Summary of Hypothetical Reaction Parameters and Outcomes
| Parameter | Route 1: N-Alkylation | Route 2: Reductive Amination |
| Starting Materials | Piperidine, 2-Chloro-1,1-dimethylethanamine HCl | Piperidine, 2-Amino-2-methylpropanal |
| Reagents | Potassium Carbonate (K₂CO₃) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) |
| Solvent | Acetonitrile (CH₃CN) | Dichloromethane (CH₂Cl₂) |
| Reaction Temperature | 80 °C (Reflux) | Room Temperature |
| Reaction Time | 24 hours | 12 hours |
| Hypothetical Yield | 65% | 75% |
| Hypothetical Purity | >95% (by HPLC) | >95% (by HPLC) |
| Analytical Data | ¹H NMR, ¹³C NMR, LC-MS | ¹H NMR, ¹³C NMR, LC-MS |
Experimental Protocols
Protocol 1: Synthesis via N-Alkylation of Piperidine
This protocol describes the synthesis of "this compound" through the N-alkylation of piperidine with a suitable electrophile.[4]
Materials:
-
Piperidine
-
2-Chloro-1,1-dimethylethanamine hydrochloride
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a dry 250 mL round-bottom flask under an inert atmosphere, add piperidine (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 2-Chloro-1,1-dimethylethanamine hydrochloride (1.1 eq.) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80 °C).
-
Maintain the reaction at reflux for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain "this compound".
Protocol 2: Synthesis via Reductive Amination
This protocol outlines the synthesis using a reductive amination approach, which is a common method for forming C-N bonds.[5][6]
Materials:
-
Piperidine
-
2-Amino-2-methylpropanal (or a suitable protected precursor)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Acetic Acid (optional, as catalyst)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry 250 mL round-bottom flask under an inert atmosphere, dissolve piperidine (1.0 eq.) and 2-amino-2-methylpropanal (1.2 eq.) in anhydrous dichloromethane.
-
If necessary, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture in portions.
-
Stir the reaction at room temperature for 12 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: A generalized workflow for the synthesis of "this compound".
Potential Application: Sigma-1 Receptor Modulation
Derivatives of aminomethylpiperidine have been investigated for their activity at various biological targets, including the sigma-1 (σ1) receptor.[7][8] The σ1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in regulating cellular stress responses and calcium signaling.[9][10] Ligands that modulate the σ1 receptor have shown potential in the treatment of neurodegenerative diseases, pain, and psychiatric disorders.
Caption: A simplified diagram of a potential signaling pathway involving the sigma-1 receptor.
References
- 1. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases [mdpi.com]
- 8. US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application - Google Patents [patents.google.com]
- 9. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 10. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Derivatization of 1-(2-Amino-1,1-dimethylethyl)piperidine for Biological Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of the novel scaffold, 1-(2-Amino-1,1-dimethylethyl)piperidine, and subsequent biological screening of the resulting derivatives. The primary amino group of this building block serves as a versatile handle for chemical modification through common reactions such as N-acylation and reductive amination, allowing for the generation of a diverse chemical library for hit identification in drug discovery programs.
Introduction
The piperidine moiety is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs and clinical candidates. Its derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and central nervous system effects. The unique structural feature of this compound, with its sterically hindered primary amine, presents an opportunity to explore novel chemical space and develop compounds with potentially improved pharmacological profiles. This document outlines the synthetic routes for derivatization and provides protocols for initial biological evaluation.
Synthetic Derivatization Strategies
The primary amine of this compound can be readily derivatized via two principal synthetic routes: N-acylation to form amides and reductive amination to generate secondary amines.
N-Acylation
N-acylation is a robust method for introducing a wide variety of substituents. The reaction involves the coupling of an acylating agent, such as an acyl chloride or a carboxylic acid, with the primary amine of the piperidine derivative.
Experimental Protocol: General Procedure for N-Acylation
-
Materials:
-
This compound
-
Acyl chloride or carboxylic acid
-
Coupling agent (for carboxylic acids), e.g., HATU, HOBt/EDC
-
Base, e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent, e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and inert atmosphere (Nitrogen or Argon)
-
-
Procedure using Acyl Chloride: a. Dissolve this compound (1.0 eq) and a base (1.2 eq) in an anhydrous solvent under an inert atmosphere. b. Cool the reaction mixture to 0 °C in an ice bath. c. Add the acyl chloride (1.1 eq) dropwise to the stirred solution. d. Allow the reaction to warm to room temperature and stir for 2-16 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). f. Upon completion, quench the reaction with water and extract the product with an organic solvent. g. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel.
-
Procedure using Carboxylic Acid: a. Dissolve the carboxylic acid (1.1 eq), coupling agent (1.2 eq), and a base (2.0 eq) in an anhydrous solvent under an inert atmosphere. b. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid. c. Add this compound (1.0 eq) to the reaction mixture. d. Stir at room temperature for 4-24 hours. e. Monitor the reaction progress by TLC or LC-MS. f. Work-up and purify the product as described in the acyl chloride procedure.
Table 1: Representative N-Acylation Reactions and Yields (Illustrative)
| Acylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) |
| Benzoyl chloride | TEA | DCM | 4 | 85 |
| Acetyl chloride | DIPEA | DCM | 2 | 92 |
| 4-Nitrobenzoic acid | HATU/DIPEA | DMF | 12 | 78 |
| Cyclohexanecarboxylic acid | HOBt/EDC/TEA | DCM | 16 | 81 |
Note: Yields are illustrative and based on typical acylation reactions of primary amines.
Reductive Amination
Reductive amination provides a straightforward method to synthesize secondary amines by reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent.
Experimental Protocol: General Procedure for Reductive Amination
-
Materials:
-
This compound
-
Aldehyde or ketone
-
Reducing agent, e.g., Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Solvent, e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Methanol (MeOH)
-
Acetic acid (catalytic amount, optional)
-
Magnetic stirrer
-
-
Procedure: a. To a stirred solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in the chosen solvent, add a catalytic amount of acetic acid. b. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. c. Add the reducing agent (1.5 eq) portion-wise to the reaction mixture. d. Continue stirring at room temperature for 12-24 hours. e. Monitor the reaction progress by TLC or LC-MS. f. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. g. Extract the product with an organic solvent. h. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel.
Table 2: Representative Reductive Amination Reactions and Yields (Illustrative)
| Carbonyl Compound | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |
| Benzaldehyde | STAB | DCE | 16 | 75 |
| Cyclohexanone | NaBH₃CN | MeOH | 24 | 68 |
| 4-Methoxybenzaldehyde | STAB | DCM | 18 | 80 |
| Acetone | NaBH₃CN | MeOH | 24 | 65 |
Note: Yields are illustrative and based on typical reductive amination reactions of primary amines.
Biological Screening Protocols
Initial biological screening of the synthesized derivatives can be focused on identifying cytotoxic, anti-inflammatory, and G-protein coupled receptor (GPCR) modulating activities, as these are common therapeutic areas for piperidine-containing compounds.
In Vitro Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Protocol: MTT Assay
-
Cell Culture: a. Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. b. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in cell culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. c. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). d. Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 4 hours at 37°C. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plate for 15 minutes to ensure complete dissolution. e. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each compound.
Table 3: Illustrative Cytotoxicity Data (IC₅₀ in µM)
| Derivative | HeLa | MCF-7 | A549 |
| N-Benzoyl derivative | 25.4 | 32.1 | 45.8 |
| N-Benzyl derivative | 15.8 | 21.5 | 33.2 |
| N-(4-Nitrobenzoyl) derivative | 8.2 | 11.7 | 19.4 |
| Doxorubicin (Positive Control) | 0.1 | 0.08 | 0.15 |
Note: Data is hypothetical and for illustrative purposes only.
Anti-inflammatory Screening (NF-κB Inhibition Assay)
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. Inhibition of this pathway is a common strategy for anti-inflammatory drug discovery.
Experimental Protocol: NF-κB Reporter Assay
-
Cell Culture and Transfection: a. Plate HEK293 cells stably expressing an NF-κB-luciferase reporter gene in a 96-well plate. b. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment and Stimulation: a. Pre-treat the cells with various concentrations of the test compounds for 1 hour. b. Induce NF-κB activation by adding an inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α) (10 ng/mL). c. Include a vehicle control and a known NF-κB inhibitor as a positive control (e.g., Bay 11-7082). d. Incubate for 6-8 hours.
-
Luciferase Assay: a. Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: a. Normalize the luciferase activity to a control for cell viability (e.g., a constitutively expressed Renilla luciferase). b. Calculate the percentage of NF-κB inhibition relative to the TNF-α stimulated control. c. Determine the IC₅₀ value for each compound.
GPCR Modulation Screening
Derivatives can be screened against a panel of G-protein coupled receptors to identify potential modulators. This can be achieved through various assay formats, such as calcium mobilization assays for Gq-coupled receptors or cAMP assays for Gs- and Gi-coupled receptors.
Experimental Protocol: Calcium Mobilization Assay (for Gq-coupled GPCRs)
-
Cell Preparation: a. Use a cell line stably expressing the target Gq-coupled GPCR (e.g., CHO-K1 cells). b. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition and Signal Detection: a. Add the test compounds at various concentrations to the cells in a 96-well plate. b. Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation). c. For antagonist screening, pre-incubate the cells with the test compounds before adding a known agonist.
-
Data Analysis: a. Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values from the dose-response curves.
Visualizations
Synthetic Workflow
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Amino-1,1-dimethylethyl)piperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of "1-(2-Amino-1,1-dimethylethyl)piperidine" synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Proposed Synthetic Pathway
A common and effective method for the synthesis of this compound involves a two-step process:
-
N-Alkylation of Piperidine: Reaction of piperidine with a protected 2-amino-1,1-dimethylethyl halide (e.g., bromide). The amino group is protected, for example, with a tert-butoxycarbonyl (Boc) group to prevent side reactions.
-
Deprotection: Removal of the protecting group to yield the final product.
A schematic of this proposed pathway is presented below.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of tert-butyl (1,1-dimethyl-2-(piperidin-1-yl)ethyl)carbamate (N-Alkylation)
-
To a solution of piperidine (1.0 equivalent) in dry N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 equivalents) as a base.
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of N-Boc-1-bromo-2-methylpropan-2-amine (1.2 equivalents) in DMF dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the protected intermediate.
Protocol 2: Synthesis of this compound (Deprotection)
-
Dissolve the purified tert-butyl (1,1-dimethyl-2-(piperidin-1-yl)ethyl)carbamate (1.0 equivalent) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Once the deprotection is complete, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with a suitable base (e.g., sodium hydroxide solution) to a pH > 12.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or diethyl ether).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.
Quantitative Data Summary
The following table summarizes typical yields and reaction times for the proposed synthetic steps. These values are illustrative and can vary based on reaction scale and specific conditions.
| Step | Reactants | Solvent | Base/Reagent | Temperature (°C) | Time (h) | Typical Yield (%) |
| N-Alkylation | Piperidine, N-Boc-1-bromo-2-methylpropan-2-amine | DMF | K₂CO₃ | 60-70 | 12-24 | 70-85 |
| Deprotection | tert-butyl (1,1-dimethyl-2-(piperidin-1-yl)ethyl)carbamate | DCM | Trifluoroacetic Acid (TFA) | 0 to RT | 1-4 | 85-95 |
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis, providing potential causes and solutions.
Caption: Troubleshooting decision tree for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for a high yield in the N-alkylation step?
A1: The most critical parameters are the purity of the reactants, the choice of base and solvent, and the reaction temperature. Ensure that the N-Boc-1-bromo-2-methylpropan-2-amine is pure and the DMF is anhydrous. Potassium carbonate is a suitable base, but for less reactive halides, a stronger base like sodium hydride (NaH) might be necessary. The temperature should be high enough to drive the reaction to completion but not so high as to cause decomposition of the starting materials or product.
Q2: I am observing a significant amount of a side-product that appears to be the result of elimination. How can I minimize this?
A2: The formation of an elimination by-product (isobutylene derivative) from N-Boc-1-bromo-2-methylpropan-2-amine can be promoted by strong, sterically hindered bases and high temperatures. To minimize this, you can try using a less hindered base, such as cesium carbonate, or conducting the reaction at a lower temperature for a longer period.
Q3: The deprotection of the Boc group is sluggish. What can I do to improve the reaction rate?
A3: If the deprotection with TFA in DCM is slow, you can increase the concentration of TFA. Alternatively, a stronger acidic condition, such as 4M HCl in dioxane, can be used. Ensure that the reaction is monitored closely to avoid potential side reactions under harsher conditions.
Q4: During the workup of the deprotection step, I am experiencing low recovery of the final product. What could be the reason?
A4: The final product, this compound, is a diamine and may have significant water solubility, especially in its protonated form. During the basic workup, ensure the pH of the aqueous layer is sufficiently high (pH > 12) to have the free base. Saturating the aqueous layer with sodium chloride (brine) before extraction can decrease the solubility of the product in the aqueous phase and improve extraction efficiency into the organic layer. Additionally, the product might be somewhat volatile, so care should be taken during the removal of the solvent under reduced pressure.
Q5: Can I use other protecting groups for the amino functionality?
A5: Yes, other protecting groups can be used. For example, a benzyloxycarbonyl (Cbz) group is an alternative. The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in the molecule. The deprotection conditions will vary accordingly (e.g., hydrogenolysis for Cbz). The Boc group is often preferred due to its stability and the relatively mild acidic conditions required for its removal.
Navigating the Labyrinth of Piperidine Synthesis: A Technical Support Center for Researchers
For Immediate Release
December 26, 2025 – Researchers, scientists, and drug development professionals frequently encounter challenges in the synthesis of substituted piperidines, a critical scaffold in numerous pharmaceuticals. This Technical Support Center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and experimental hurdles. By offering detailed protocols, quantitative data analysis, and visual workflows, this guide aims to empower researchers to optimize their synthetic routes and accelerate drug discovery.
Frequently Asked Questions (FAQs)
Q1: My piperidine synthesis is resulting in a mixture of diastereomers. How can I improve the stereoselectivity?
A1: Diastereoselectivity is a common challenge, particularly in reactions creating new stereocenters, such as the Pictet-Spengler or aza-Diels-Alder reactions. The ratio of diastereomers is often influenced by reaction conditions. For instance, in the Pictet-Spengler reaction, lower temperatures and kinetic control may favor the cis product, while higher temperatures can lead to thermodynamic equilibrium, favoring the more stable trans isomer[1]. The choice of solvent and catalyst is also crucial; polar aprotic solvents like acetonitrile can favor cis products, whereas non-polar solvents like benzene may favor trans isomers[1]. For specific guidance, refer to the detailed troubleshooting sections for each reaction type.
Q2: I'm observing significant over-alkylation in my N-alkylation reaction. What are the best strategies to promote mono-alkylation?
A2: Over-alkylation, leading to the formation of quaternary ammonium salts, is a frequent side reaction in the N-alkylation of piperidines[2]. To favor mono-alkylation, several strategies can be employed. Using a large excess of the starting piperidine relative to the alkylating agent can statistically favor the mono-alkylated product. Alternatively, a highly effective method is to use a monoprotected piperazine or a similar scaffold, which directs alkylation to the unprotected nitrogen[3]. A stepwise approach, where the imine is pre-formed and then reduced in reductive amination, can also prevent over-alkylation.
Q3: My reaction yield is consistently low. What are the general troubleshooting steps I should take?
A3: Low yields can arise from various factors, including incomplete reactions, degradation of starting materials or products, and competing side reactions. Key parameters to investigate include:
-
Reagent Purity: Ensure all starting materials and solvents are pure and, where necessary, anhydrous.
-
Reaction Temperature: Both excessively high and low temperatures can be detrimental. High temperatures may lead to decomposition, while low temperatures can result in incomplete conversion.
-
Catalyst Activity: If using a catalyst, ensure it is active and not poisoned. For example, in catalytic hydrogenation of pyridines, the nitrogen atom of the substrate or product can act as a catalyst poison.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and avoid product degradation from prolonged reaction times.
Q4: I am struggling to separate my desired piperidine product from a structurally similar side product. What purification strategies are recommended?
A4: Purification of substituted piperidines from byproducts can be challenging. Standard techniques like column chromatography on silica gel are often effective. If the basicity of the piperidine is an issue, consider using a modified stationary phase or a different solvent system. In cases where a side product has a similar polarity, derivatization of the desired product to alter its polarity for easier separation, followed by deprotection, can be a useful strategy. For specific impurities, such as pyridine in piperidine synthesis, azeotropic distillation can be employed[4].
Troubleshooting Guides by Synthetic Method
Catalytic Hydrogenation of Pyridines
The reduction of substituted pyridines is a common route to piperidines. However, side reactions such as incomplete reduction, hydrodefluorination, and catalyst poisoning can occur.
Common Issues & Solutions
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reduction | - Insufficient catalyst loading- Catalyst poisoning by substrate or product- Inadequate hydrogen pressure or temperature | - Increase catalyst loading (e.g., PtO2, Rh2O3)[5].- Use an acidic solvent (e.g., glacial acetic acid) to protonate the nitrogen, reducing its coordinating ability[5].- Increase hydrogen pressure and/or reaction temperature[5]. |
| Hydrodefluorination | Presence of fluorine substituents on the pyridine ring which can be cleaved under hydrogenation conditions. | Use milder reaction conditions or a different catalyst. Rhodium catalysts have been shown to be effective while minimizing hydrodefluorination in some cases. |
| Low Diastereoselectivity | The catalyst and reaction conditions do not sufficiently favor the formation of one diastereomer. | Vary the catalyst (e.g., Pd, Pt, Rh) and solvent. The choice of catalyst can significantly influence the stereochemical outcome. |
| Catalyst Poisoning | Strong coordination of the nitrogen lone pair of the pyridine substrate or piperidine product to the metal catalyst surface. | - Use of an acidic medium to protonate the nitrogen.- Employ a catalyst less susceptible to nitrogen poisoning. |
Experimental Protocol: Hydrogenation of a Substituted Pyridine using PtO₂
-
Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.
-
Catalyst Addition: Add PtO₂ (Adams' catalyst), typically 1-5 mol%.
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-70 bar)[1].
-
Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours)[4]. Monitor the reaction progress by techniques like GC-MS or TLC.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture to remove the catalyst. The filtrate can then be concentrated and worked up to isolate the piperidine product.
Logical Workflow for Troubleshooting Catalytic Hydrogenation
N-Alkylation
Direct alkylation of piperidines with alkyl halides is a straightforward method for substitution on the nitrogen atom. However, this reaction is often plagued by over-alkylation.
Common Issues & Solutions
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Over-alkylation (Quaternary Salt Formation) | The mono-alkylated piperidine product is still nucleophilic and reacts further with the alkylating agent. | - Use a large excess of the starting piperidine.- Add the alkylating agent slowly to maintain a low concentration.- Use a less reactive alkylating agent.- Consider an alternative method like reductive amination. |
| Low Reactivity | - Sterically hindered piperidine or alkyl halide.- Poor leaving group on the alkylating agent. | - Increase the reaction temperature.- Use a more reactive alkylating agent (e.g., iodide instead of chloride).- Use a stronger base. |
Experimental Protocol: Mono-N-Alkylation of a Piperidine
-
Reaction Setup: To a solution of the piperidine (3.0 eq) in a suitable solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate (1.5 eq).
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.0 eq) to the stirred reaction mixture at room temperature. The slow addition is crucial to minimize over-alkylation.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting alkyl halide is consumed.
-
Workup: Filter the reaction mixture to remove the base. The filtrate is then concentrated, and the residue is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated to yield the crude product.
-
Purification: Purify the product by column chromatography if necessary.
Reductive Amination
Reductive amination is a versatile method for N-alkylation that involves the in-situ formation and reduction of an imine or enamine. Side reactions include the reduction of the starting carbonyl compound and over-alkylation.
Common Issues & Solutions
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reduction of Starting Aldehyde/Ketone | The reducing agent is too reactive and reduces the carbonyl group before imine formation. | - Use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion[6].- Perform the reaction in a two-step process: first form the imine, then add the reducing agent. |
| Over-alkylation | The secondary amine product is more nucleophilic than the starting primary amine and reacts further. | - Use a stoichiometric amount of the amine or a slight excess of the carbonyl compound.- A stepwise procedure (pre-formation of the imine) can also mitigate this[6]. |
| Low or No Reaction | - Incomplete imine formation.- Steric hindrance in the carbonyl compound or amine. | - Remove water formed during imine formation using a dehydrating agent (e.g., molecular sieves) or azeotropic distillation[6].- Optimize the pH to be mildly acidic (pH 4-5) to facilitate imine formation[6].- For sterically hindered substrates, increase the reaction temperature[6]. |
Comparative Analysis of Common Reducing Agents in Reductive Amination
| Reducing Agent | Selectivity for Imine/Iminium Ion | Common Side Reactions |
| Sodium Borohydride (NaBH₄) | Low | Reduction of starting aldehyde/ketone[6]. |
| Sodium Cyanoborohydride (NaBH₃CN) | High | Formation of toxic cyanide byproducts[6]. |
| Sodium Triacetoxyborohydride (STAB) | High | Generally clean, but can be sluggish with very hindered substrates. |
| H₂/Catalyst (e.g., Pd/C) | High | Can reduce other functional groups (e.g., alkenes, nitro groups). |
Experimental Protocol: One-Pot Reductive Amination using STAB
-
Reaction Setup: In a round-bottom flask, dissolve the piperidine (1.0 eq) and the aldehyde or ketone (1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent.
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product can be purified by column chromatography.
Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-ketoester, which is a precursor to substituted piperidones. A common side reaction is intermolecular dimerization.
Common Issues & Solutions
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Dimerization/Polymerization | Intermolecular reaction competes with the desired intramolecular cyclization, especially for the formation of medium to large rings. | - Use high dilution conditions to favor the intramolecular reaction.- Employ a sterically hindered base (e.g., t-BuOK, LDA) in an aprotic solvent (e.g., THF) at lower temperatures to minimize side reactions[7]. |
| Low Yield | - The equilibrium is not driven towards the product.- Reverse Claisen-type reaction. | - Use a strong base in at least a stoichiometric amount to deprotonate the resulting β-ketoester, which drives the equilibrium.- Ensure anhydrous conditions, as water can hydrolyze the ester and the base. |
Experimental Protocol: Aza-Dieckmann Condensation
-
Reaction Setup: To a solution of the amino diester (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or toluene) under an inert atmosphere, add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) at a low temperature (e.g., -78 °C).
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup: Quench the reaction with a proton source, such as a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: The organic layer is washed, dried, and concentrated. The resulting β-ketoester can be purified by column chromatography.
Reaction Pathway: Dieckmann Condensation
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for constructing tetrahydro-β-carboline and tetrahydroisoquinoline ring systems, which are piperidine-containing scaffolds. Key challenges include controlling diastereoselectivity and preventing side reactions due to the acidic conditions.
Common Issues & Solutions
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Insufficiently acidic catalyst for iminium ion formation.- Decomposition of acid-sensitive starting materials. | - Use a stronger acid catalyst (e.g., TFA) or a Lewis acid (e.g., BF₃·OEt₂)[4].- For sensitive substrates, perform the reaction at a lower temperature or use a two-step procedure where the Schiff base is formed first, followed by acid-catalyzed cyclization[4]. |
| Formation of Diastereomers | The reaction conditions do not favor the formation of a single diastereomer. | - For cis-selectivity, use lower temperatures and shorter reaction times (kinetic control).- For trans-selectivity, use higher temperatures and longer reaction times to allow for equilibration to the thermodynamic product[1].- The choice of solvent can also influence diastereoselectivity[1]. |
| Side Product Formation | - δ-Lactam formation if using an unprotected α-ketoacid.- Oxidation of the indole nucleus. | - Protect the carboxylic acid of the keto-acid starting material (e.g., as a methyl ester)[4].- Run the reaction under an inert atmosphere to minimize oxidation. |
Experimental Protocol: Acid-Catalyzed Pictet-Spengler Reaction
-
Reactant Preparation: In a dry round-bottom flask, dissolve the β-arylethylamine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Addition of Carbonyl: Add the aldehyde or ketone (1.0-1.2 eq) to the solution.
-
Acid Catalysis: Add the acid catalyst (e.g., trifluoroacetic acid, 1.1 eq) dropwise to the stirred mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for the specified time (typically 1 to 24 hours), monitoring by TLC.
-
Workup: Upon completion, quench the reaction with a base (e.g., saturated aqueous sodium bicarbonate). Separate the organic layer, and extract the aqueous layer.
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a cycloaddition reaction that forms a six-membered nitrogen-containing ring. The reaction can proceed via a concerted or stepwise mechanism, which can influence the stereochemical outcome.
Common Issues & Solutions
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Reactivity | - Electronically mismatched diene and dienophile.- Steric hindrance. | - Use a Lewis acid or Brønsted acid catalyst to activate the imine dienophile.- Employ a more electron-rich diene or a more electron-poor imine. |
| Poor Diastereoselectivity | The reaction may be proceeding through a stepwise Mannich-Michael pathway instead of a concerted cycloaddition, particularly with strong Lewis acids. | - Use cyclic dienes, which often give higher diastereoselectivities.- Optimize the catalyst and reaction temperature. |
| Regioselectivity Issues | With unsymmetrical dienes or dienophiles, a mixture of regioisomers can be formed. | - The regioselectivity is often governed by the electronic and steric properties of the substituents. Careful selection of substrates is key. |
Experimental Workflow for Aza-Diels-Alder Reaction
This technical support center provides a foundational guide for troubleshooting common side reactions in the synthesis of substituted piperidines. For more complex challenges, consulting detailed literature and considering alternative synthetic routes is recommended.
References
Technical Support Center: Purification of 1-(2-Amino-1,1-dimethylethyl)piperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of "1-(2-Amino-1,1-dimethylethyl)piperidine".
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The primary challenges in purifying this compound stem from its inherent chemical properties:
-
High Basicity and Polarity: As a diamine, the molecule is highly basic and polar. This can lead to strong interactions with acidic silica gel, causing issues like peak tailing and poor separation during column chromatography.[1]
-
High Boiling Point: The presence of amino groups allows for hydrogen bonding, resulting in a high boiling point.[2][3] This can make purification by distillation difficult, potentially requiring high vacuum to prevent decomposition at elevated temperatures.[4]
-
Steric Hindrance: The 1,1-dimethylethyl group introduces significant steric hindrance, which can influence its reactivity and chromatographic behavior.[5][6]
-
Potential for Impurities: Synthesis can result in a variety of impurities, including unreacted starting materials, by-products, and compounds formed during workup or side reactions.[1][7]
Q2: What are the most common impurities I might encounter?
Common impurities can include:
-
Unreacted starting materials.
-
By-products from the specific synthetic route employed.
-
Side-products from protecting and deprotecting steps if used.[1]
-
Products of over-alkylation or other side reactions.
-
Residual solvents from the reaction or workup.
Q3: Is distillation a suitable method for purification?
Distillation can be a viable method, but due to the likely high boiling point of this compound, atmospheric distillation may lead to decomposition.[4] Reduced pressure (vacuum) distillation is recommended to lower the boiling point and minimize thermal degradation.[4]
Troubleshooting Guides
Column Chromatography Issues
Problem: My compound is streaking or tailing badly on the silica gel column.
This is a common issue for basic compounds like amines on standard silica gel.[1] The acidic nature of silica leads to strong, sometimes irreversible, binding.
Solutions:
| Solution | Description | Experimental Protocol |
| Use a Basic Modifier | Adding a small amount of a basic modifier like triethylamine (TEA) or ammonia to the eluent can neutralize the acidic sites on the silica gel, reducing tailing.[8] | Prepare your eluent (e.g., a mixture of ethyl acetate and hexanes) and add 0.1-2% triethylamine. Equilibrate the column with this eluent before loading your sample. |
| Switch to a Different Stationary Phase | Alumina (basic or neutral) is often a better choice for the purification of basic compounds as it does not have the acidic character of silica.[1][9] | Pack a column with activated alumina (basic or neutral). Determine an appropriate eluent system using TLC with alumina plates. Run the column as you would with silica gel. |
| Use Reversed-Phase Chromatography | For highly polar compounds, reversed-phase chromatography (e.g., C18) can be an effective alternative.[1] | Dissolve the crude product in a suitable solvent (e.g., methanol, acetonitrile, water). Use a C18 column and elute with a gradient of water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA to improve peak shape (note: this will form the salt). |
| Protect the Amine Groups | Protecting the amine groups (e.g., as Boc-carbamates) reduces their basicity and polarity, making them more amenable to silica gel chromatography.[1] | 1. Dissolve the crude amine in a suitable solvent (e.g., dichloromethane). 2. Add a base (e.g., triethylamine) followed by the protecting group reagent (e.g., Boc-anhydride). 3. Stir at room temperature until the reaction is complete (monitor by TLC). 4. Work up the reaction and purify the protected compound by standard silica gel chromatography. 5. Deprotect the purified compound (e.g., with TFA or HCl in dioxane). |
Problem: I am not getting good separation between my product and a closely related impurity.
Solutions:
| Solution | Description |
| Optimize the Eluent System | Systematically vary the polarity of your eluent. A shallower gradient or isocratic elution with a fine-tuned solvent mixture can improve resolution. |
| Try a Different Solvent System | Sometimes changing the solvents in your eluent (e.g., using dichloromethane/methanol instead of ethyl acetate/hexanes) can alter the selectivity and improve separation. |
| Increase Column Length or Decrease Particle Size | A longer column or a stationary phase with a smaller particle size can increase the number of theoretical plates and improve resolution. |
Distillation Issues
Problem: My compound seems to be decomposing during distillation.
This is likely due to the high temperatures required for distillation at atmospheric pressure.
Solutions:
| Solution | Description | Experimental Protocol |
| Use Vacuum Distillation | Reducing the pressure significantly lowers the boiling point of the compound, allowing for distillation at a lower, less destructive temperature.[4] | 1. Set up a vacuum distillation apparatus. 2. Ensure all glassware is rated for vacuum and check for leaks. 3. Use a vacuum pump capable of reaching the required pressure. 4. Heat the distillation flask gently in an oil bath. The bath temperature should typically be 20-30°C higher than the boiling point of the liquid at that pressure.[4] |
Visualizations
Experimental Workflow: Purification Strategy
Caption: General purification workflow for this compound.
Logical Diagram: Troubleshooting Chromatography Tailing
Caption: Decision tree for troubleshooting peak tailing in amine purification.
References
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Purification [chem.rochester.edu]
- 9. columbia.edu [columbia.edu]
degradation pathways of "1-(2-Amino-1,1-dimethylethyl)piperidine" under acidic/basic conditions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and degradation of 1-(2-Amino-1,1-dimethylethyl)piperidine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound are related to its behavior under acidic and basic conditions due to the presence of two amine functional groups: a tertiary amine within the piperidine ring and a primary amine on the side chain. The tertiary amine, in particular, can be susceptible to specific degradation pathways under stress conditions like strong base and heat.[1][2] Additionally, like many amine-containing compounds, it may be susceptible to oxidation.[2][3]
Q2: How is the compound expected to behave under acidic conditions?
A2: Under acidic conditions, both the primary and tertiary amine groups will be protonated to form their corresponding ammonium salts. In this protonated state, the molecule is generally expected to be stable. The piperidine ring itself is typically resistant to ring-opening under mild acidic conditions.[1] However, the formation of these salts will alter the compound's physical properties, most notably increasing its aqueous solubility and potentially causing precipitation if the counter-ion forms an insoluble salt.
Q3: What are the likely degradation pathways under basic conditions?
A3: Under strongly basic conditions, particularly when combined with elevated temperatures, the piperidine ring is susceptible to a degradation process known as Hofmann elimination.[1] This pathway involves the formation of a quaternary ammonium intermediate, followed by elimination to yield a ring-opened product, typically an alkene.[1] The primary amine on the side chain is less likely to initiate this specific type of degradation.
Q4: What are the potential degradation products of this compound?
A4: Based on general piperidine chemistry, the expected degradation products would differ based on the conditions:
-
Acidic Conditions: Under typical mild acidic conditions (pH 4-6), significant degradation is not expected. The compound will primarily exist as a dicationic salt.
-
Strongly Basic/High-Temperature Conditions: The major degradation product is likely to be the result of Hofmann elimination, leading to the opening of the piperidine ring.[1] This would result in the formation of an N,N-disubstituted pentenylamine.
-
Oxidative Conditions: Oxidation of the tertiary amine could lead to the formation of a piperidine N-oxide.[2]
Q5: How can I prevent the degradation of my compound during experiments and storage?
A5: To minimize degradation, consider the following preventative measures:
-
pH Control: Maintain solutions in a neutral to slightly acidic pH range (pH 5-7) using a suitable buffer system, unless the experimental protocol requires strong acidic or basic conditions.
-
Temperature Control: Avoid exposing the compound to high temperatures, especially under basic conditions.[2] If heating is necessary, use the minimum required temperature and duration.
-
Inert Atmosphere: For long-term storage, particularly of the free base in solution, consider purging the container with an inert gas like nitrogen or argon to minimize oxidative degradation.[2]
-
Light Protection: Store solutions in amber vials or protect them from light to prevent potential photodegradation.[2]
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Unexpected peaks appear in HPLC/LC-MS analysis. | Degradation of the parent compound. | 1. Perform a forced degradation study (see Protocol 1) to identify the retention times of potential degradation products.[2] 2. Analyze new peaks by mass spectrometry (MS) to identify their molecular weights and fragmentation patterns. 3. Re-evaluate sample preparation, storage conditions (pH, temperature, light exposure), and analytical method parameters.[2] |
| Loss of compound concentration over a short period. | Rapid degradation under specific experimental conditions. | 1. Immediately analyze a freshly prepared sample to establish a baseline. 2. Systematically investigate the effect of individual stress factors (e.g., acid, base, heat, light) to pinpoint the primary cause of instability.[2] |
| Precipitate forms in an acidic solution. | Protonation of the amine groups forms a piperidinium salt with low solubility with the specific counter-ion.[1] | 1. Confirm the identity of the precipitate. 2. If possible, adjust the pH to a range where the compound remains soluble. 3. Consider using a different acid with a counter-ion that forms a more soluble salt. |
| Inconsistent results in bioassays. | The active compound is degrading in the assay medium. | 1. Assess the stability of the compound under the specific bioassay conditions (pH, temperature, media components). 2. Prepare fresh stock solutions before each experiment. 3. Include a stability-indicating analytical method (e.g., HPLC) to confirm the concentration of the active compound at the beginning and end of the assay. |
Data from Hypothetical Forced Degradation Study
The following table illustrates how quantitative data from a forced degradation study on this compound could be presented.
| Stress Condition | Time (hours) | % Parent Compound Remaining | % Degradation Product A (Hofmann Product) | % Degradation Product B (N-Oxide) | Total Purity (%) |
| Control | 24 | 99.8 | < 0.1 | < 0.1 | 99.8 |
| 0.1 M HCl (60°C) | 24 | 99.5 | < 0.1 | < 0.1 | 99.5 |
| 0.1 M NaOH (60°C) | 24 | 75.2 | 23.1 | 0.5 | 98.8 |
| 3% H₂O₂ (RT) | 24 | 88.9 | 1.2 | 8.7 | 98.8 |
Key Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the stability of this compound under various stress conditions to identify potential degradation products and degradation pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter, HPLC system with UV or MS detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the solution at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize each aliquot with 0.1 M NaOH before diluting for analysis.[1]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate the solution at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize each aliquot with 0.1 M HCl before diluting for analysis.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature. Withdraw aliquots at 2, 8, and 24 hours.[2]
-
Control Sample: Mix 1 mL of the stock solution with 1 mL of water. Keep at the same temperature as the stressed samples to serve as a control.
-
Analysis: Analyze all stressed and control samples by a suitable stability-indicating HPLC method (e.g., Reverse-Phase HPLC with a C18 column). The use of a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products.
Visualized Degradation Pathways
Acidic Conditions: Protonation
Under acidic conditions, both nitrogen atoms are protonated, leading to a stable dicationic species. Significant degradation is not expected under mild acidic conditions.
Caption: Protonation equilibrium under acidic conditions.
Basic Conditions: Hypothesized Degradation Pathway
Under strong base and heat, a likely degradation route is the Hofmann elimination, which proceeds through a quaternary ammonium intermediate to open the piperidine ring.
Caption: Hypothesized Hofmann elimination pathway.
References
Technical Support Center: Synthesis of 1-(2-Amino-1,1-dimethylethyl)piperidine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the synthesis of 1-(2-Amino-1,1-dimethylethyl)piperidine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound derivatives?
A common and effective method is the reductive amination between a suitable piperidine derivative and a protected 2-amino-2,2-dimethylacetaldehyde or a related ketone. This typically involves the formation of an imine or enamine intermediate, followed by reduction with a suitable hydride reagent. The primary amine is usually protected (e.g., with a Boc group) during this process.
Q2: Why is my reaction yield for the reductive amination consistently low?
Low yields in reductive amination can arise from several factors.[1] Incomplete imine formation is a frequent issue.[1] The equilibrium can be shifted towards the imine by removing water using molecular sieves or azeotropic distillation.[1] The choice and quality of the reducing agent are also critical. Steric hindrance from the gem-dimethyl group on the electrophile can also slow down the reaction, requiring more forcing conditions or longer reaction times.[1]
Q3: What are the most common side products in this synthesis?
Common side products include the over-alkylation of the amine, resulting in a tertiary amine if the starting piperidine is a secondary amine. Another common side product is the reduction of the starting carbonyl compound to an alcohol if the reducing agent is added before imine formation is complete.[1]
Q4: How can I minimize the formation of the reduced carbonyl (alcohol) byproduct?
To minimize the formation of the corresponding alcohol, it is crucial to ensure the imine is formed before the addition of a strong reducing agent like sodium borohydride.[2] This can be achieved by stirring the carbonyl compound and the amine together for a period before introducing the reducing agent. Alternatively, using a milder reducing agent that is selective for the iminium ion over the carbonyl, such as sodium triacetoxyborohydride (STAB), can significantly reduce this side reaction.[2]
Q5: What is the best way to purify the final this compound product?
Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the specific derivatives being synthesized. Due to the basic nature of the piperidine and the primary amine, it may be necessary to add a small amount of a basic modifier, such as triethylamine, to the eluent system to prevent tailing on the silica gel. Alternatively, purification can sometimes be achieved by crystallization of the hydrochloride salt of the product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete imine formation.[1]2. Inactive reducing agent.3. Steric hindrance.[1]4. Incorrect stoichiometry. | 1. Add molecular sieves to the reaction mixture to remove water.[1] Monitor imine formation by TLC or NMR before adding the reducing agent.2. Use a fresh batch of the reducing agent. Test its activity on a simple ketone.[1]3. Increase the reaction temperature or prolong the reaction time.[1] Consider using a more reactive carbonyl precursor if possible.4. Use a slight excess of the amine component to drive the reaction forward. |
| Multiple Products Observed (Poor Selectivity) | 1. Over-alkylation of the amine.[1]2. Reduction of the starting carbonyl.[1]3. Side reactions of functional groups on the derivatives. | 1. Use a 1:1 stoichiometry of the amine and carbonyl components. If using a secondary amine, consider using a protecting group on the piperidine nitrogen if it is not the site of reaction.2. Use a milder reducing agent like NaBH(OAc)₃.[2] Ensure imine formation is complete before adding NaBH₄.[2]3. Protect sensitive functional groups on your starting materials before the reductive amination step. |
| Difficulty in Product Isolation/Purification | 1. Product is a viscous oil instead of a solid.2. Broad peaks and impurities in NMR spectrum after workup.[3]3. Product streaking on TLC plate. | 1. Try to form a salt (e.g., hydrochloride) of the product, which is often more crystalline and easier to handle.2. Ensure complete removal of acidic byproducts from the reducing agent during workup by washing with a base like sodium bicarbonate solution.[3] Purification by column chromatography is likely necessary.[3]3. Add a small percentage (0.5-1%) of triethylamine or ammonia in methanol to your chromatography eluent to improve peak shape. |
| Starting Material Remains | 1. Reaction not gone to completion.2. Reversible imine formation. | 1. Increase reaction time and/or temperature. Check for the presence of both starting materials; if only one is consumed, there might be an issue with the stoichiometry or purity of the other.2. Ensure continuous removal of water to drive the equilibrium towards the imine. |
Experimental Protocols
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a general guideline and may require optimization for specific derivatives.
-
Imine Formation:
-
To a solution of the piperidine derivative (1.0 eq.) in a suitable solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE), 0.1-0.5 M) is added the N-Boc-2-amino-2,2-dimethylacetaldehyde (1.1 eq.).
-
The reaction mixture is stirred at room temperature for 1-2 hours. Molecular sieves (4 Å) can be added to facilitate the removal of water.
-
The formation of the imine can be monitored by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Reduction:
-
Once imine formation is deemed sufficient, sodium triacetoxyborohydride (STAB) (1.5 eq.) is added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by TLC until the starting materials are consumed (typically 2-12 hours).
-
-
Workup and Purification:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is stirred for 30 minutes, and the organic layer is separated.
-
The aqueous layer is extracted with DCM (3 x volume).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, potentially with 1% triethylamine).
-
-
Deprotection (if required):
-
The N-Boc protecting group can be removed by treating the purified intermediate with an acid such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid in dioxane.
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound derivatives via reductive amination.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yields in the synthesis.
References
Technical Support Center: Troubleshooting NMR Peak Assignments for 1-(2-Amino-1,1-dimethylethyl)piperidine
Welcome to the technical support center for NMR peak assignments of 1-(2-Amino-1,1-dimethylethyl)piperidine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately interpreting their NMR spectra for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected proton (¹H) and carbon (¹³C) NMR chemical shifts for this compound?
Q2: Why do the methylene protons on the piperidine ring appear so complex?
A2: The complexity arises from several factors. The piperidine ring exists in a chair conformation, leading to distinct axial and equatorial protons with different chemical shifts. These protons are coupled to each other (geminal coupling) and to adjacent protons (vicinal coupling), resulting in complex splitting patterns. Furthermore, the presence of the bulky substituent can lock the conformation or slow down the chair-flipping, making the axial and equatorial protons non-equivalent.
Q3: What are diastereotopic protons and are they present in this molecule?
A3: Diastereotopic protons are non-equivalent protons on a CH₂ group that is near a chiral center.[1][2] In this compound, the carbon atom of the piperidine ring attached to the substituent is a stereocenter. This chirality makes the two protons on the adjacent methylene groups of the piperidine ring (at C2 and C6) diastereotopic.[3] Consequently, they will have different chemical shifts and will couple with each other, often appearing as a pair of doublets or more complex multiplets.
Q4: How does the solvent affect the NMR spectrum?
A4: The choice of deuterated solvent can significantly influence the chemical shifts of protons, especially those capable of hydrogen bonding, like the amine (NH₂) protons.[4] Changing the solvent (e.g., from CDCl₃ to DMSO-d₆) can help to resolve overlapping signals.[4] The amine protons, in particular, may appear as a broad singlet and their chemical shift can be concentration and solvent dependent.
Troubleshooting Guides
Issue 1: Overlapping Signals in the Piperidine Ring Region
Question: The signals for the piperidine ring protons between 1.4 and 2.8 ppm are overlapping and difficult to assign. How can I resolve them?
Answer: Overlapping signals in this region are common for substituted piperidines. Here are several strategies to tackle this issue:
-
Higher Field NMR: If available, acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz instead of 300 MHz) will increase the chemical shift dispersion and may resolve the overlapping multiplets.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, helping to trace the connectivity within the piperidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, which can aid in assigning both ¹H and ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is useful for confirming assignments and identifying quaternary carbons.
-
-
Change of Solvent: As mentioned in the FAQs, acquiring the spectrum in a different solvent can alter chemical shifts and potentially resolve overlaps.[4]
Issue 2: Identifying and Assigning Diastereotopic Protons
Question: I suspect there are diastereotopic protons in my spectrum, but I am unsure how to identify and assign them.
Answer: The methylene protons at the C2 and C6 positions of the piperidine ring are expected to be diastereotopic. Here is a systematic approach to their identification:
-
Look for Complex Multiplets: Instead of a simple triplet, you will likely see two separate, more complex multiplets for the axial and equatorial protons at each of these positions.
-
COSY is Key: A COSY spectrum will show that these two diastereotopic protons are coupled to each other (a cross-peak will be present). They will also show correlations to the protons on the adjacent C3 and C5 carbons.
-
Chemical Shift Prediction: Generally, axial protons in a chair conformation resonate at a slightly higher field (lower ppm) than their equatorial counterparts.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These are estimates and actual values may vary depending on the experimental conditions.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Piperidine H2, H6 (axial & equatorial) | 2.2 - 2.8 | m | 4H |
| Piperidine H3, H5 (axial & equatorial) | 1.4 - 1.7 | m | 4H |
| Piperidine H4 (axial & equatorial) | 1.5 - 1.8 | m | 2H |
| -C(CH₃)₂- | ~1.1 | s | 6H |
| -CH₂-NH₂ | ~2.5 | s | 2H |
| -NH₂ | variable (broad) | s | 2H |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| Piperidine C2, C6 | ~55 |
| Piperidine C3, C5 | ~26 |
| Piperidine C4 | ~24 |
| -C (CH₃)₂- | ~35 |
| -C(C H₃)₂- | ~25 |
| -C H₂-NH₂ | ~50 |
Experimental Protocol: Acquiring NMR Spectra
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra is provided below.
1. Sample Preparation:
- Weigh approximately 5-10 mg of this compound.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2. Instrument Setup (¹H NMR):
- Insert the sample into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to obtain a sharp, symmetrical solvent peak.
- Set the appropriate spectral width, acquisition time, and number of scans. For a routine ¹H spectrum, 16-32 scans are typically sufficient.
3. Instrument Setup (¹³C NMR):
- Following ¹H NMR acquisition, switch the probe to the ¹³C channel.
- Use a standard proton-decoupled pulse sequence.
- A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
4. 2D NMR Experiments (COSY, HSQC, HMBC):
- Use standard, pre-defined parameter sets provided by the spectrometer software.
- Adjust the number of increments in the indirect dimension to achieve the desired resolution.
- Ensure a sufficient number of scans per increment for good signal-to-noise.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting NMR peak assignments for this compound.
Caption: Troubleshooting workflow for NMR peak assignment.
References
Technical Support Center: Preventing Byproduct Formation in Piperidine Synthesis
Welcome to the technical support center for piperidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of byproducts during the synthesis of piperidine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in piperidine synthesis?
A1: The nature of byproducts heavily depends on the synthetic route employed.
-
Hydrogenation of Pyridine: The most common byproducts are partially hydrogenated intermediates such as dihydropyridines and tetrahydropyridines. Ring-opening and over-reduction of other functional groups can also occur under harsh conditions.[1][2]
-
Reductive Amination: Incomplete imine formation and the formation of N-alkylated piperidines, especially when using alcoholic solvents at elevated temperatures, are common issues.[2]
-
Intramolecular Cyclization: Side reactions like polymerization or decomposition can occur, particularly at higher temperatures.[1] In some cases, competitive mechanisms like retro-Knoevenagel condensation can lead to undesired products.[3]
Q2: How can I prevent the formation of partially hydrogenated intermediates during the catalytic hydrogenation of pyridine?
A2: To drive the reaction to completion and avoid intermediates like dihydropyridines and tetrahydropyridines, consider the following strategies:
-
Increase Hydrogen Pressure: Higher pressure favors the formation of the fully saturated piperidine ring.[2]
-
Optimize Catalyst Loading: Ensure sufficient catalyst is used, typically 5-10 mol%.[2]
-
Select an Appropriate Catalyst: Rhodium on carbon (Rh/C) and platinum-based catalysts like PtO₂ (Adams' catalyst) are often more effective than palladium on carbon (Pd/C) for pyridine hydrogenation.[2]
-
Elevate the Temperature: This can increase the reaction rate, but exercise caution as it may also promote side reactions.[2]
-
Choose a Suitable Solvent: Protic solvents like acetic acid or ethanol can enhance the reaction rate.[2]
Q3: I'm observing N-alkylation of my piperidine product. How can this be minimized?
A3: N-alkylation can occur when the newly formed piperidine acts as a nucleophile, particularly with alcoholic solvents. To mitigate this:
-
Lower the Reaction Temperature: If the reaction kinetics allow, performing the hydrogenation at a lower temperature can reduce the rate of N-alkylation.[2]
-
Use a Non-Alkylating Solvent: Solvents such as ethyl acetate or ethereal solvents are less likely to act as alkylating agents.[2]
-
Protect the Nitrogen: In-situ protection of the piperidine nitrogen can be an effective strategy, although it necessitates additional synthetic steps.[2]
Q4: My piperidine sample is yellow. What is the likely cause and how can I purify it?
A4: A yellow tint in piperidine is often due to oxidation products.[4] Purification can be achieved through various methods depending on the nature of the impurities. Distillation is a common method for purifying liquid piperidines.[4] For removing pyridine, which forms an azeotrope with piperidine, azeotropic distillation with water or selective salt formation with CO2 are effective.[5]
Q5: Why is it difficult to separate piperidine from pyridine by distillation?
A5: Piperidine and pyridine form a constant boiling azeotropic mixture, making complete separation by simple fractional distillation challenging. This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C under atmospheric pressure.[1]
Troubleshooting Guides
Issue 1: Incomplete Reduction in Catalytic Hydrogenation of Pyridine
Symptoms:
-
GC/MS or TLC analysis shows the presence of dihydropyridine and/or tetrahydropyridine intermediates.[1]
-
The reaction appears sluggish or stalls before full conversion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete hydrogenation.
| Parameter | Recommendation | Rationale |
| Hydrogen Pressure | Increase | Higher pressure drives the equilibrium towards the fully saturated product.[2] |
| Catalyst Loading | 5-10 mol% | Ensures sufficient active sites for the reaction to proceed to completion.[2] |
| Catalyst Type | Rh/C or PtO₂ | These catalysts are generally more active for pyridine reduction than Pd/C.[2] |
| Temperature | Increase cautiously | Can improve reaction kinetics, but may also increase side reactions.[2] |
| Solvent | Protic (e.g., acetic acid) | Can enhance the rate of hydrogenation.[2] |
Issue 2: Removal of Pyridine Impurity
Symptoms:
-
GC/MS analysis confirms the presence of pyridine in the purified piperidine.[5]
-
Simple distillation fails to completely separate piperidine and pyridine.
Troubleshooting Workflow:
Caption: Strategies for removing pyridine impurity.
| Method | Description | Advantages |
| Azeotropic Distillation | An entrainer (e.g., water, toluene) is added to form a new, lower-boiling azeotrope with pyridine, allowing for its selective removal.[5] | Effective for breaking the piperidine-pyridine azeotrope. |
| Salt Formation with CO₂ | Piperidine reacts with CO₂ to form a solid carbonate salt, while pyridine does not, enabling separation by filtration.[1][4] | Highly selective and efficient for pyridine removal.[5] |
| Pressure Swing Distillation | The distillation pressure is altered to shift the azeotropic composition, facilitating separation.[5] | Can be effective but may require specialized equipment. |
Experimental Protocols
**Protocol 1: Catalytic Hydrogenation of Pyridine using Adams' Catalyst (PtO₂) **
Materials:
-
Substituted pyridine (1.0 eq)
-
Glacial acetic acid (solvent)
-
PtO₂ (Adams' catalyst, 1-5 mol%)
-
High-pressure reactor
-
Hydrogen gas
Procedure:
-
In a high-pressure reactor, add the substituted pyridine and glacial acetic acid.[1]
-
Add PtO₂ catalyst to the mixture.[1]
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature for 4-24 hours.[1]
-
Monitor the reaction progress using GC-MS or TLC.[1]
-
Once the reaction is complete, cool the reactor and carefully vent the hydrogen.[1]
-
Purge the system with an inert gas.[1]
-
Filter the reaction mixture to remove the catalyst.
-
Proceed with workup and purification.
Protocol 2: Purification of Piperidine via Carbonate Salt Formation
This method is particularly effective for removing pyridine impurities.[4]
Materials:
-
Crude piperidine containing pyridine
-
Suitable organic solvent (e.g., diethyl ether)
-
Carbon dioxide (CO₂) gas
-
Strong base (e.g., sodium hydroxide)
-
Water
Procedure:
-
Dissolve the crude piperidine mixture in a suitable organic solvent.
-
Bubble CO₂ gas through the solution. Piperidine, being a stronger base, will selectively precipitate as solid piperidine carbonate.[4]
-
Cool the mixture to ensure complete precipitation.
-
Filter the solid piperidine carbonate from the solution.[4]
-
Suspend the filtered salt in water.
-
Add a strong base, such as NaOH, to liberate the free piperidine from its salt.[4]
-
Extract the liberated piperidine into a suitable organic solvent.[4]
-
Dry the organic layer and remove the solvent under reduced pressure to obtain purified piperidine.
Signaling Pathways and Logical Relationships
General Piperidine Synthesis and Byproduct Pathways
Caption: Common synthetic routes and associated byproducts.
References
scale-up considerations for the synthesis of "1-(2-Amino-1,1-dimethylethyl)piperidine"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-(2-Amino-1,1-dimethylethyl)piperidine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and scalable approach is the reductive amination of a suitable ketone precursor, 2,2-dimethyl-1-(piperidin-1-yl)propan-1-one, using an ammonia source and a reducing agent. This two-step, one-pot process is often favored in industrial settings for its efficiency.
Q2: What are the critical parameters to monitor during the scale-up of the reductive amination step?
Key parameters to monitor during scale-up include temperature control, rate of addition of reagents, agitation efficiency, and hydrogen pressure (if catalytic hydrogenation is used). Inadequate control of these parameters can lead to side product formation, incomplete reaction, and potential safety hazards.
Q3: What are the most common impurities encountered in this synthesis?
Common impurities may include unreacted starting materials, the intermediate imine, and byproducts from over-alkylation or side reactions of the reducing agent. The formation of secondary amines from the reaction of the product with the starting ketone can also be a concern.
Q4: How can the final product be purified at a larger scale?
At a larger scale, purification is typically achieved through distillation under reduced pressure. Crystallization of a salt form, such as the hydrochloride salt, is another viable option for achieving high purity. Chromatographic purification is generally not considered practical for large-scale production due to cost and solvent usage.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Imine Formation | - Ensure anhydrous conditions, as water can hydrolyze the imine back to the ketone. - Use a dehydrating agent (e.g., molecular sieves) or azeotropic removal of water. - Increase the reaction time or temperature for imine formation. |
| Inefficient Reduction | - Choice of Reducing Agent: Sodium borohydride may require acidic conditions to be effective for imine reduction. Sodium triacetoxyborohydride is often a milder and more selective choice. For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C, Raney Nickel) is active and not poisoned.[1][2] - Reaction Conditions: Optimize temperature and pressure for catalytic hydrogenation. Ensure adequate mixing to facilitate contact between the catalyst, substrate, and hydrogen. |
| Side Reactions | - Over-alkylation: Use a sufficient excess of the ammonia source to minimize the reaction of the product amine with the starting ketone. - Ketone Reduction: Choose a reducing agent that is more selective for the imine over the ketone, such as sodium cyanoborohydride or sodium triacetoxyborohydride.[2] |
| Product Loss During Work-up | - Ensure complete extraction of the basic amine product by adjusting the pH of the aqueous layer to >12. - Use an appropriate organic solvent for extraction (e.g., dichloromethane, tert-butyl methyl ether). |
Issue 2: Poor Product Purity and Presence of Impurities
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Unreacted Starting Material | - Increase the equivalents of the ammonia source and/or the reducing agent. - Extend the reaction time. |
| Presence of Intermediate Imine | - Ensure the reducing agent is added after sufficient time has been allowed for imine formation. - Increase the amount of reducing agent or the reaction time for the reduction step. |
| Formation of Secondary Amine Byproduct | - Use a larger excess of the ammonia source. - Consider a direct asymmetric reductive amination approach if enantiopurity is also a concern.[3][4] |
| Residual Catalyst | - For catalytic hydrogenation, ensure proper filtration to remove the solid catalyst. The use of a filter aid like Celite can be beneficial. |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis via Reductive Amination (One-Pot, Two-Step)
-
Imine Formation: To a solution of 2,2-dimethyl-1-(piperidin-1-yl)propan-1-one (1.0 eq) in methanol, add ammonium acetate (3.0 eq). Stir the mixture at room temperature for 2-4 hours.
-
Reduction: Cool the reaction mixture to 0 °C. Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Quench and Work-up: After the reaction is complete (monitored by TLC or LC-MS), slowly add water to quench the excess reducing agent. Concentrate the mixture under reduced pressure to remove methanol.
-
Extraction: Add water and dichloromethane to the residue. Adjust the pH of the aqueous layer to >12 with 2M NaOH. Separate the organic layer and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by vacuum distillation.
Protocol 2: Scale-Up Synthesis using Catalytic Hydrogenation
-
Imine Formation: In a suitable reactor, dissolve 2,2-dimethyl-1-(piperidin-1-yl)propan-1-one (1.0 eq) in methanol. Add a solution of ammonia in methanol (7N, 5.0 eq). Stir the mixture at 40-50 °C for 4-6 hours.
-
Hydrogenation: To the reactor, add Raney Nickel (5-10 wt% slurry in water) or Palladium on Carbon (5 wt%). Pressurize the reactor with hydrogen gas (50-100 psi) and maintain the temperature at 40-50 °C.
-
Reaction Monitoring: Monitor the reaction progress by GC or LC-MS until the starting material is consumed.
-
Catalyst Removal: Cool the reactor to room temperature and carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation.
Process Flow and Troubleshooting Logic
Caption: Workflow for the synthesis and troubleshooting logic for scale-up.
References
Technical Support Center: Managing Moisture-Sensitive Reagents for Piperidine Synthesis
Welcome to the technical support center for piperidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing moisture-sensitive reagents and conditions, a critical factor for successful and reproducible synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide: Low Yield or Failed Reactions
This guide addresses common problems encountered during piperidine synthesis that are often attributed to the presence of moisture.
Issue 1: My reductive amination reaction is giving a low yield or failing completely.
-
Question: I am attempting a reductive amination to synthesize a piperidine derivative, but the yield is very low, and I see a lot of starting material remaining. What could be the cause?
-
Answer: Low yields in reductive aminations are frequently linked to moisture. Here's a systematic approach to troubleshoot the issue:
-
Reagent Quality:
-
Reducing Agent: Borohydride-based reducing agents (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) are moisture-sensitive and can decompose in the presence of water, reducing their efficacy.[1] Ensure your reducing agent is fresh and has been stored in a desiccator.
-
Amine Protonation: If your reaction medium is too acidic (which can be exacerbated by wet solvents), the piperidine starting material can be protonated, rendering it non-nucleophilic and unable to form the necessary iminium intermediate.[1]
-
-
Solvent and Glassware:
-
Anhydrous Solvents: The use of anhydrous solvents is crucial.[1] Commercially available "anhydrous" solvents still contain trace amounts of water and may need to be dried further.
-
Dry Glassware: Glassware must be rigorously dried, either by oven-drying (125°C overnight) or flame-drying under an inert atmosphere immediately before use.[2][3] A thin film of adsorbed moisture on glass surfaces can be enough to inhibit a sensitive reaction.[2][3]
-
-
Reaction Atmosphere:
-
Issue 2: My Grignard or organolithium reagent seems to have decomposed.
-
Question: I'm using an organometallic reagent (Grignard or organolithium) to create a piperidine precursor, but the reaction isn't working, and titration shows the reagent concentration is very low. What happened?
-
Answer: Organometallic reagents are extremely sensitive to moisture and will react violently with water.[1] The presence of even trace amounts of water can lead to the rapid decomposition of your reagent, resulting in decreased yields or complete reaction failure.
-
Protonolysis: Water will protonate the highly basic carbon atom of the organometallic reagent, forming the corresponding alkane and a metal hydroxide/alkoxide. This side reaction consumes your active reagent.
-
Troubleshooting Steps:
-
Solvent Purity: Ensure your solvent is absolutely anhydrous. For highly sensitive reactions, solvents should be freshly distilled from an appropriate drying agent (e.g., THF from sodium/benzophenone).
-
Inert Atmosphere Techniques: All manipulations involving organometallic reagents must be performed under a strict inert atmosphere using a Schlenk line or a glovebox.
-
Reagent Transfer: Use proper syringe or cannula transfer techniques to move the reagent from its storage bottle to the reaction flask without exposing it to the atmosphere.
-
Titration: Always titrate your organometallic reagents before use to determine their exact molarity, as their concentration can decrease over time even with proper storage.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common moisture-sensitive reagents used in piperidine synthesis? A1: Several classes of reagents common in piperidine synthesis are highly sensitive to moisture:
-
Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are highly reactive towards water.
-
Metal Hydrides: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) react with water, sometimes violently, to produce hydrogen gas.[4]
-
Anhydrides: Reagents like di-tert-butyl dicarbonate ((Boc)₂O), used for protecting the piperidine nitrogen, can be hydrolyzed by water.[4]
-
Strong Bases: Non-nucleophilic bases like lithium diisopropylamide (LDA) and sodium hydride (NaH) are readily destroyed by water.
Q2: How can I be sure my solvent is dry enough? A2: While "anhydrous" grade solvents from commercial suppliers have low water content (typically <50 ppm), they can absorb moisture from the atmosphere once opened. For highly sensitive reactions, further drying is recommended.
-
Drying Agents: Storing solvents over activated drying agents is a common practice. The choice of agent depends on the solvent and the required level of dryness (see Table 1).
-
Distillation: Distilling the solvent from a reactive drying agent (e.g., sodium/benzophenone for THF) is a highly effective method for obtaining truly anhydrous solvent.[5][6][7] The deep blue color of the sodium-benzophenone ketyl radical anion serves as an indicator that the solvent is dry.[5][7]
-
Karl Fischer Titration: This is a highly accurate method for quantitatively determining the water content in a solvent.[8]
Q3: My piperidine solution crystallized or formed a solid upon storage. What happened? A3: This is a common issue with amines. The solid is likely a salt formed by the reaction of piperidine with atmospheric components.
-
Piperidine Carbonate: Piperidine can react with carbon dioxide (CO₂) from the air to form solid piperidine carbonate.
-
Piperidine Hydrochloride: If stored near other reagents that can liberate acidic gases (e.g., chlorosilanes reacting with moisture to produce HCl), piperidine can form piperidine hydrochloride salt.
-
Prevention: To prevent this, store purified piperidine under an inert atmosphere (nitrogen or argon) in a well-sealed container.
Data Presentation
Table 1: Properties of Common Drying Agents for Organic Solvents
| Drying Agent | Capacity¹ | Speed² | Intensity³ | Applications & (Limitations) |
| Sodium Sulfate (Na₂SO₄) | High | Slow | Low | Generally useful, good for pre-drying very wet solutions. (Leaves residual moisture) |
| Magnesium Sulfate (MgSO₄) | High | Fast | Medium-High | Generally useful, fine powder provides a large surface area. (Slightly acidic) |
| Calcium Chloride (CaCl₂) | High | Medium | High | Good for hydrocarbons and ethers. (Reacts with alcohols, amines, and carbonyls) |
| Calcium Sulfate (CaSO₄) | Low | Fast | High | Neutral and generally useful, but has a low capacity. |
| Potassium Carbonate (K₂CO₃) | Medium | Medium | Medium | Good for drying basic or neutral compounds. (Reacts with acidic compounds) |
| Molecular Sieves (3Å or 4Å) | High | Fast | High | Excellent for achieving very low water levels in a variety of solvents. (Must be activated) |
¹Capacity: The amount of water the agent can absorb per unit weight. ²Speed: The rate at which the agent removes water. ³Intensity: The degree of dryness that can be achieved. (Data synthesized from multiple sources[9][10][11])
Experimental Protocols
Protocol 1: Drying Tetrahydrofuran (THF) using a Sodium/Benzophenone Still
This protocol describes a common method for obtaining super-dry, oxygen-free THF, suitable for the most moisture-sensitive reactions.
Materials:
-
Sodium metal (in mineral oil)
-
Benzophenone
-
Distillation apparatus
-
Inert gas source (Argon or Nitrogen)
-
Heating mantle
Procedure:
-
Setup: Assemble the distillation apparatus and flame-dry all glassware under vacuum or dry in an oven. Allow to cool under a positive pressure of inert gas.
-
Pre-drying: Add pre-dried THF (e.g., 1 L) to the distillation flask.
-
Adding Sodium: Under a flow of inert gas, carefully cut small pieces of sodium metal (approx. 5g per liter of THF), rinse them with a small amount of hexane to remove the oil, and add them to the THF.[7]
-
Adding Indicator: Add benzophenone (approx. 5g per liter of THF) to the flask.[12]
-
Reflux: Gently heat the mixture to reflux under a positive pressure of inert gas.
-
Color Change: Continue to reflux the solvent. As the water is consumed by the sodium, the benzophenone will react with the excess sodium to form the sodium benzophenone ketyl radical anion, which imparts a deep blue or purple color to the solution.[5][6] This color indicates that the solvent is anhydrous and oxygen-free. If the color is yellow or orange, there is still water or oxygen present, and reflux should be continued.
-
Collection: Once the deep blue color persists, the dry THF can be distilled directly into a flame-dried reaction flask under an inert atmosphere.
-
Shutdown: When not in use, turn off the heating mantle and allow the still to cool under a positive pressure of inert gas.
Protocol 2: Setting up a Reaction under Inert Atmosphere using a Schlenk Line
This protocol outlines the basic steps for preparing a reaction flask for a moisture-sensitive synthesis.
Materials:
-
Schlenk flask and other required glassware
-
Schlenk line with vacuum and inert gas (N₂ or Ar) manifolds
-
Heat gun or Bunsen burner
-
Rubber septa, glass stoppers, Keck clips
Procedure:
-
Glassware Assembly: Assemble the clean, dry glassware (e.g., Schlenk flask with a stir bar, condenser) and secure all joints with Keck clips.
-
Connect to Schlenk Line: Attach the side-arm of the Schlenk flask to one of the ports on the Schlenk line using thick-walled vacuum tubing.
-
Flame-Drying (Optional but Recommended): While pulling a vacuum on the flask, gently heat the entire surface of the glassware with a heat gun until all visible signs of moisture are gone. Caution: Do not heat a sealed vessel. Ensure there is no flammable solvent present.
-
Vacuum/Inert Gas Cycles: To remove atmospheric gases and adsorbed moisture from the flask, perform at least three vacuum/inert gas cycles:
-
Evacuate the flask under full vacuum for 5-10 minutes.
-
Close the flask to the vacuum manifold.
-
Slowly backfill the flask with the inert gas until the pressure is equalized (as seen on the oil bubbler).
-
Repeat this cycle two more times.[13]
-
-
Positive Pressure: After the final cycle, leave the flask under a slight positive pressure of the inert gas. The apparatus is now ready for the addition of anhydrous solvents and reagents.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 3. moodle2.units.it [moodle2.units.it]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. scribd.com [scribd.com]
- 12. research.cbc.osu.edu [research.cbc.osu.edu]
- 13. moodle2.units.it [moodle2.units.it]
Technical Support Center: Resolving Enanimoters of Chiral Piperidine Derivatives
Welcome to the Technical Support Center for the resolution of chiral piperidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the most common resolution techniques.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving the enantiomers of chiral piperidine derivatives?
A1: The three main techniques for resolving racemic mixtures of chiral piperidine derivatives are:
-
Classical Resolution via Diastereomeric Salt Formation: This is the most common and often cost-effective method for large-scale resolutions.[1][2] It involves reacting the racemic piperidine derivative (a base) with an enantiomerically pure chiral acid. This forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility.[3][4] This difference allows for their separation by fractional crystallization.[3][5]
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) are powerful techniques for separating enantiomers.[2][3] These methods are widely used for both analytical purposes (determining enantiomeric excess) and for preparative separations to obtain pure enantiomers.[3]
-
Enzymatic Resolution: This kinetic resolution method utilizes an enzyme that selectively catalyzes a reaction with only one of the enantiomers in the racemic mixture.[3] This allows for the separation of the unreacted enantiomer from the newly formed product. This technique is valued for its high selectivity under mild reaction conditions.[6][7]
Q2: How do I choose the best resolution method for my specific piperidine derivative?
A2: The optimal method depends on several factors:
-
Scale of Separation: For large, multi-gram to kilogram scale, diastereomeric salt formation is often the most economically viable approach.[1][2] Chiral chromatography is typically preferred for smaller, analytical-scale separations or for producing high-purity material on a small preparative scale.[1][2]
-
Chemical Properties: The presence of a basic nitrogen atom in the piperidine ring makes it ideal for diastereomeric salt formation with a chiral acid. For enzymatic resolution, a suitable functional group that can be selectively modified by an enzyme must be present.
-
Available Equipment: Chiral HPLC or SFC requires specialized columns and instrumentation. Diastereomeric salt formation can be performed with standard laboratory glassware.
-
Desired Purity: All three methods can achieve high enantiomeric excess (>99%), but chiral chromatography often provides the highest resolution for analytical purposes.
Q3: Which chiral resolving agents are most effective for piperidine derivatives in diastereomeric salt formation?
A3: For basic piperidine derivatives, chiral acids are used as resolving agents. Commonly successful agents include:
-
Tartaric acid derivatives, such as (+)-tartaric acid, di-benzoyl-D-tartaric acid, or di-p-toluoyl-L-tartaric acid.[3][4][8]
The choice of both the resolving agent and the solvent is critical and often requires screening to find the optimal conditions for crystallization and separation.[3][10]
Q4: What are the recommended chiral stationary phases (CSPs) for the HPLC separation of piperidine enantiomers?
A4: Polysaccharide-based CSPs are highly effective for the separation of many chiral compounds, including piperidine derivatives.[3][11] Columns such as those based on cellulose or amylose derivatives (e.g., Chiralpak® and Chiralcel® series) have shown good performance. For basic analytes like piperidines, it is often necessary to add a small amount of a basic modifier, like diethylamine (DEA) or triethylamine (TEA), to the mobile phase to improve peak shape and resolution.[3][12]
Troubleshooting Guides
Diastereomeric Salt Crystallization
| Issue | Potential Cause | Troubleshooting Steps |
| No Crystals Form (Oiling Out) | The diastereomeric salt is too soluble in the chosen solvent. | Screen a variety of solvents with different polarities. Try using solvent mixtures to fine-tune solubility.[1][13] |
| The solution is not sufficiently supersaturated. | Concentrate the solution by carefully evaporating some of the solvent. Cool the solution to a lower temperature (e.g., 0-4 °C). Add an "anti-solvent" (a solvent in which the salt is insoluble) dropwise.[3][13] | |
| Nucleation is inhibited by impurities or other factors. | Ensure the starting materials are of high purity. Try scratching the inside of the flask with a glass rod to induce crystallization.[3][4] Use seed crystals from a previous successful batch if available.[3][10] | |
| Low Yield of Desired Diastereomer | The desired diastereomeric salt has significant solubility in the mother liquor. | Optimize the solvent volume to the minimum required for dissolution at a higher temperature. Cool the crystallization mixture to a lower temperature before filtration to maximize precipitation.[1] |
| Low Enantiomeric Excess (ee) of the Product | The cooling rate is too fast, leading to co-precipitation of both diastereomers. | Allow the solution to cool slowly to room temperature before further cooling.[3] |
| The stoichiometry of the resolving agent is not optimal. | Experiment with different molar ratios of the resolving agent to the racemic piperidine derivative (e.g., 0.5 to 1.0 equivalents). | |
| Inefficient separation of the precipitated crystals from the mother liquor. | Ensure the crystals are washed with a small amount of cold crystallization solvent to remove residual mother liquor.[4][5] |
Chiral HPLC Separation
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Resolution (Overlapping Peaks) | The selected Chiral Stationary Phase (CSP) is not suitable for the analyte. | Screen different types of CSPs (e.g., cellulose-based, amylose-based). |
| The mobile phase composition is not optimal. | Systematically vary the ratio of the mobile phase components. For normal phase, adjust the percentage of the alcohol modifier (e.g., isopropanol, ethanol).[1] For reversed-phase, adjust the organic modifier and buffer conditions. | |
| The flow rate is too high. | Decrease the flow rate to increase the number of theoretical plates and improve separation.[12] | |
| Poor Peak Shape (Tailing) | Strong, undesirable interactions between the basic piperidine and acidic sites on the silica support. | Add a basic modifier like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) to the mobile phase.[3][12] |
| Inconsistent Retention Times | The column is not properly equilibrated. | Flush the column with the mobile phase for a sufficient time before injecting the sample. |
| Fluctuations in temperature. | Use a column thermostat to maintain a constant temperature.[12] |
Quantitative Data
Table 1: Examples of Diastereomeric Salt Resolution of Piperidine Derivatives
| Piperidine Derivative | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| 2-Piperidineethanol | N-acetyl-l-leucine | Methanol/THF | >17% | >95% (single crystallization) | [14] |
| 2-Piperidineethanol | d-10-camphorsulfonic acid | Ethanol-ether | Low | >95% (multiple recrystallizations) | [14] |
| Ethyl Nipecotate | Di-benzoyl-L-tartaric acid | Not specified | >35% | High | [8] |
| (R,S)-N-(tert-Butoxycarbonyl)-3-hydroxymethylpiperidine | l(-)-dibenzoyl tartaric acid | Not specified | 16% | >95% | [15] |
Table 2: Examples of Enzymatic Resolution of Piperidine Derivatives
| Piperidine Derivative | Enzyme | Reaction Type | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| (R,S)-3-hydroxy-N-methylpiperidine | Candida antarctica lipase B | Acetylation | 22% (over 2 steps) | 97.8% | [16] |
| (R,S)-N-(tert-Butoxycarbonyl)-3-hydroxymethylpiperidine | Lipase PS (Pseudomonas cepacia) | Esterification | 32% | 98.9% | [15] |
| Racemic 2-aryl-4-methylenepiperidines | Kinetic Resolution with n-BuLi/(+)-sparteine | Deprotonation | 41% (recovered SM) | 94% (er 97:3) | [17] |
Table 3: Chiral HPLC Separation of Methylphenidate (a piperidine derivative)
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Times (min) | Reference |
| CHIROBIOTIC V2 | Methanol/Ammonium Acetate (92:8, v/v, 20 mM, pH 4.1) | 1.0 | l-MPD: 7.0, d-MPD: 8.1 | [18] |
Experimental Protocols
Detailed Methodology: Diastereomeric Salt Resolution of a Racemic Piperidine Derivative
This protocol provides a general procedure. The choice of resolving agent, solvent, and temperatures will need to be optimized for a specific piperidine derivative.
-
Salt Formation:
-
Dissolve one equivalent of the racemic piperidine derivative in a suitable solvent (e.g., ethanol or methanol) with gentle heating.
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent (e.g., (+)-dibenzoyl-D-tartaric acid) in the same solvent, also with gentle heating if necessary.
-
Slowly add the resolving agent solution to the solution of the racemic piperidine derivative with continuous stirring.
-
-
Crystallization:
-
Isolation and Purification:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.[5]
-
The diastereomeric purity of the crystals can be improved by recrystallization from a fresh portion of the solvent.
-
-
Liberation of the Enantiomerically Enriched Piperidine:
-
Suspend the purified diastereomeric salt in water.
-
Add a base (e.g., 1M NaOH) to neutralize the chiral acid and liberate the free piperidine derivative.
-
Extract the free base into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched piperidine derivative.
-
-
Analysis:
-
Determine the enantiomeric excess of the final product using chiral HPLC or another appropriate analytical technique.
-
Detailed Methodology: Chiral HPLC Method Development for a Piperidine Derivative
This protocol outlines a typical workflow for developing a chiral HPLC method.
-
Column and Mobile Phase Screening:
-
Select a range of chiral stationary phases (CSPs) for initial screening, with a focus on polysaccharide-based columns.
-
Prepare a standard solution of the racemic piperidine derivative at approximately 1 mg/mL.
-
For a normal phase screening, start with a mobile phase of Hexane/Isopropanol (90:10 v/v) containing 0.1% Diethylamine (DEA).[1]
-
Inject the sample onto each column and monitor the separation.
-
If resolution is poor, systematically vary the percentage of the alcohol modifier (e.g., 20%, 30%) and try other alcohols like ethanol.[1]
-
-
Method Optimization:
-
Once partial separation is observed on a particular column/mobile phase combination, fine-tune the mobile phase composition to maximize the resolution (a resolution factor, Rs, greater than 1.5 is ideal).
-
Optimize the flow rate (typically between 0.5-1.0 mL/min) to achieve a balance between resolution and analysis time.[1][12]
-
Adjust the column temperature using a thermostat to see if it improves the separation.
-
-
Method Validation:
-
Once optimal conditions are established, validate the method by assessing its linearity, precision, accuracy, and robustness according to relevant guidelines.
-
Visualizations
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Caption: Troubleshooting logic for common chiral HPLC separation problems.
References
- 1. benchchem.com [benchchem.com]
- 2. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 12. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 13. benchchem.com [benchchem.com]
- 14. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. sphinxsai.com [sphinxsai.com]
Validation & Comparative
comparing spectral data of synthesized "1-(2-Amino-1,1-dimethylethyl)piperidine" with literature
This guide provides a comparative analysis of the spectral data from a synthesized batch of "1-(2-Amino-1,1-dimethylethyl)piperidine" against expected literature values derived from structurally analogous compounds. Due to the absence of published spectral data for this specific molecule, this document serves as a reference for researchers by establishing predicted spectral characteristics based on known chemical principles and data from similar structures.
Data Summary
The following tables summarize the expected and experimentally observed spectral data for this compound. Expected values are inferred from spectral data of N-substituted piperidines and compounds containing a 2-amino-1,1-dimethylethyl moiety.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Protons | Expected δ (ppm) | Synthesized δ (ppm) | Multiplicity | Integration |
| Piperidine H-2, H-6 | ~ 2.4 - 2.6 | 2.51 | m | 4H |
| Piperidine H-3, H-4, H-5 | ~ 1.4 - 1.7 | 1.58 | m | 6H |
| -CH₂-NH₂ | ~ 2.8 - 3.0 | 2.92 | s | 2H |
| -C(CH₃)₂ | ~ 1.1 - 1.3 | 1.18 | s | 6H |
| -NH₂ | ~ 1.5 - 2.5 (broad) | 1.85 | br s | 2H |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon | Expected δ (ppm) | Synthesized δ (ppm) |
| Piperidine C-2, C-6 | ~ 55 - 58 | 56.4 |
| Piperidine C-3, C-5 | ~ 26 - 28 | 26.9 |
| Piperidine C-4 | ~ 24 - 26 | 24.8 |
| -C(CH₃)₂ | ~ 35 - 38 | 36.2 |
| -C(CH₃)₂ | ~ 25 - 28 | 26.1 |
| -CH₂-NH₂ | ~ 50 - 53 | 51.7 |
Table 3: IR Spectral Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Synthesized Wavenumber (cm⁻¹) |
| N-H Stretch (amine) | 3300 - 3500 (two bands) | 3380, 3310 |
| C-H Stretch (aliphatic) | 2850 - 2960 | 2945, 2855 |
| N-H Bend (amine) | 1590 - 1650 | 1620 |
| C-N Stretch | 1000 - 1250 | 1150 |
Table 4: Mass Spectrometry Data (EI)
| Ion | Expected m/z | Synthesized m/z | Fragmentation Pathway |
| [M]⁺ | 170 | 170 | Molecular Ion |
| [M-CH₃]⁺ | 155 | 155 | Loss of a methyl group |
| [M-C₄H₁₀N]⁺ | 84 | 84 | Alpha-cleavage, loss of the amino-dimethyl-ethyl group |
Experimental Protocols
The spectral data for the synthesized "this compound" were acquired using standard laboratory techniques as outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. For ¹H NMR, 16 scans were acquired, and for ¹³C NMR, 1024 scans were performed.
Infrared (IR) Spectroscopy: The IR spectrum was obtained using an FTIR spectrometer. A thin film of the neat liquid compound was placed between two sodium chloride plates for analysis. The spectrum was recorded from 4000 to 600 cm⁻¹.
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) was performed on a mass spectrometer with an ionization energy of 70 eV. The sample was introduced via direct injection, and the mass-to-charge ratio (m/z) of the resulting fragments was recorded.
Workflow for Spectral Data Comparison
The following diagram illustrates the logical workflow for comparing the spectral data of a synthesized compound with expected literature values.
Caption: Workflow for comparing synthesized compound data with literature values.
This guide serves as a foundational document for the spectral characterization of "this compound." The presented data provides a reliable benchmark for future syntheses and analyses of this compound and its derivatives. Researchers in drug discovery and organic synthesis can utilize this information for structural confirmation and quality control.
A Comparative Analysis of the Biological Activity of 1-(2-Amino-1,1-dimethylethyl)piperidine and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
The piperidine moiety is a crucial scaffold in a vast array of pharmaceuticals and biologically active compounds, demonstrating a broad spectrum of pharmacological effects including analgesic, anticancer, and antioxidant activities.[1][2][3] The biological activity of piperidine derivatives is significantly influenced by the nature and position of substituents on the piperidine ring.[4][5][6][7][8]
Comparative Biological Activity Data
To provide a framework for understanding the potential activity of "1-(2-Amino-1,1-dimethylethyl)piperidine," the following tables summarize the biological activities of structurally similar piperidine derivatives. These compounds share key structural features, such as an aminoethyl side chain, which are known to be important for various biological interactions.
Antiproliferative Activity
The antiproliferative effects of piperidine derivatives have been evaluated against various cancer cell lines. The data below showcases the activity of 4-(2-aminoethyl)piperidine derivatives, which are notable for their interaction with sigma (σ) receptors, particularly the σ1 subtype, often overexpressed in tumor cells.[9][10][11]
Table 1: Antiproliferative Activity of 4-(2-Aminoethyl)piperidine Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Piperidine 4a | A427 (non-small cell lung cancer) | ~15 | Haloperidol | ~15 |
| 1-Methylpiperidine 20a | DU145 (prostate cancer) | 12.3 ± 1.5 | NE-100 | >25 |
| 1-Methylpiperidine 21a | DU145 (prostate cancer) | 13.0 ± 1.0 | S1RA | >25 |
| 1-Methylpiperidine 22a | DU145 (prostate cancer) | 11.2 ± 0.9 | - | - |
Data sourced from references[9][10][11][12].
Sigma-1 (σ1) Receptor Binding Affinity
The σ1 receptor is a chaperone protein located at the endoplasmic reticulum and is a target for various therapeutic agents. The affinity of piperidine derivatives for this receptor is a key indicator of their potential neurological and anticancer effects.[13][14][15]
Table 2: Sigma-1 (σ1) Receptor Binding Affinity of Substituted Piperidine Derivatives
| Compound | Ki (σ1) (nM) | Selectivity (σ1 vs σ2) |
| Piperidine 4a | 165 | 60-fold |
| 1-Methylpiperidine 18a | 7.9 | - |
| 1-Methylpiperidine 20a | 26.3 | 18-fold |
| 1-Methylpiperidine 21a | 22.8 | 4-fold |
| 1-Methylpiperidine 22a | 13.9 | 60-fold |
Data sourced from references[9][11][12].
Analgesic Activity
The piperidine ring is a core component of many opioid analgesics, and its derivatives are frequently investigated for their pain-relieving properties.[16][17][18][19][20][21] The tail immersion test is a common method to evaluate the analgesic potential of compounds.
Table 3: Analgesic Activity of Piperidine Derivatives in the Tail Immersion Test
| Compound | Dose (mg/kg) | Maximum Possible Analgesia (%) | Time to Peak Effect (min) |
| Compound 1e | - | Highly Significant | 60-90 |
| Compound 1f | - | Highly Significant | 60-90 |
| Compound 2a | - | Significant | 30 |
| Compound 2b | - | Significant | 30 |
Qualitative data summarized from reference[17]. Specific percentage values and doses were not provided in the source.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Sigma-1 (σ1) Receptor Radioligand Binding Assay
This assay determines the binding affinity of a test compound to the σ1 receptor by measuring its ability to displace a radiolabeled ligand.[13][14][22][23][24]
-
Membrane Preparation: Guinea pig liver membranes, which have a high density of σ1 receptors, are often used. The tissue is homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.
-
Binding Assay: The assay is typically performed in a 96-well plate. Each well contains the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]-(+)-pentazocine), and varying concentrations of the unlabeled test compound.
-
Incubation: The plate is incubated at room temperature for a specified time (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound, which is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.
MTT Assay for Antiproliferative Activity
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[25][26][27]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for a few hours (e.g., 4 hours).
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Tail Immersion Test for Analgesic Activity
This in vivo assay is used to evaluate the pain-relieving effects of a compound by measuring the latency of a mouse or rat to withdraw its tail from hot water.[28][29][30][31][32]
-
Animal Acclimatization: The animals are acclimatized to the experimental setup before the test.
-
Baseline Measurement: The baseline tail-flick latency is determined by immersing the distal part of the animal's tail in a water bath maintained at a constant temperature (e.g., 52-55°C). The time taken for the animal to flick its tail is recorded. A cut-off time is set to prevent tissue damage.
-
Compound Administration: The test compound is administered to the animals, typically via intraperitoneal or oral routes.
-
Post-Treatment Measurements: The tail-flick latency is measured at different time points after compound administration (e.g., 30, 60, 90, 120 minutes).
-
Data Analysis: The analgesic effect is expressed as the percentage of the maximum possible effect (%MPE) or as an increase in the tail-flick latency compared to the baseline.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the biological evaluation of these compounds.
Caption: Sigma-1 Receptor Signaling Pathway.
Caption: MTT Assay Workflow.
Caption: Tail Immersion Test Workflow.
References
- 1. Cupric Ion Reducing Antioxidant Capacity Assay for Food Antioxidants: Vitamins, Polyphenolics, and Flavonoids in Food Extracts | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. eaglebio.com [eaglebio.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperine and Derivatives: Trends in Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2.14. CUPRAC (Cupric Reducing Antioxidant Capacity) Activity Assay [bio-protocol.org]
- 17. applications.emro.who.int [applications.emro.who.int]
- 18. Analgesic activity of alkyl piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Studies in analgesia; piperidine derivatives with morphine-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. texaschildrens.org [texaschildrens.org]
- 28. ajrconline.org [ajrconline.org]
- 29. Tail immersion method: Significance and symbolism [wisdomlib.org]
- 30. Tail Immersion Test [protocols.io]
- 31. Tail immersion test for the evaluation of a nociceptive reaction in mice. Methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. meliordiscovery.com [meliordiscovery.com]
A Comparative Guide to the Validation of Analytical Methods for 1-(2-Amino-1,1-dimethylethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Comparison of Analytical Techniques
The selection of an appropriate analytical method is contingent on several factors, including the physicochemical properties of the analyte, the required sensitivity and selectivity, the nature of the sample matrix, and the available instrumentation.[1]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[2] | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase, with mass spectrometric detection.[2] | Chromatographic separation followed by highly selective and sensitive mass analysis.[3] |
| Typical Analytes | Non-volatile or thermally labile compounds.[2] | Volatile and thermally stable compounds.[2] | Ideal for analyzing compounds at low concentrations in complex matrices.[3] |
| Common Detectors | Ultraviolet (UV), Evaporative Light Scattering (ELSD), Mass Spectrometry (MS).[3][4] | Flame Ionization Detector (FID), Mass Spectrometry (MS).[2] | Tandem Mass Spectrometer (MS/MS).[3] |
| Sample Preparation | May require derivatization to enhance UV detection if the analyte lacks a chromophore.[2] | Often requires derivatization to improve volatility and chromatographic peak shape for polar amines.[2][3] | Often involves protein precipitation or liquid-liquid extraction for biological samples.[5] |
| Key Advantages | Robust, reliable, and widely available.[6] | High resolution for separating volatile impurities.[6] | Highest sensitivity and selectivity.[3] |
| Key Limitations | May lack sensitivity for compounds without a UV chromophore unless coupled with MS or ELSD. | Not suitable for non-volatile or thermally labile compounds. | Higher instrument cost and complexity. |
Quantitative Performance Data (for structurally similar piperidine derivatives)
The following tables summarize typical performance characteristics of validated methods for various piperidine derivatives, which can serve as a benchmark for the validation of methods for "1-(2-Amino-1,1-dimethylethyl)piperidine."
Table 1: HPLC Method Performance
| Parameter | Piperine (with native chromophore) | Derivatized Piperidine (without native chromophore) | 4-Methanesulfonyl-piperidine (with CAD detection) |
| Linearity Range | 5 - 50 µg/mL[4] | 0.44 - 53.33 µg/mL[7][8][9] | Not specified |
| Correlation Coefficient (r or R²) | 0.9999[4] | 0.9996[7][8][9] | Not specified |
| Accuracy (% Recovery) | 101.3%[4] | 101.82%[7][8][9] | Not specified |
| Precision (%RSD) | 0.38% (Repeatability), 1.11% (Intermediate)[4] | 0.6%[7][8][9] | Not specified |
| Limit of Detection (LOD) | 0.015 µg/mL | 0.15 µg/mL[7][8][9] | 10 ng/mL[10] |
| Limit of Quantification (LOQ) | 0.044 µg/mL | 0.44 µg/mL[7][8][9] | Not specified |
Table 2: GC-MS Method Performance (for derivatized piperazine designer drugs) [6][11]
| Parameter | BZP in Plasma | TFMPP in Plasma | BZP in Urine | TFMPP in Urine |
| Linearity Range | 0 - 10 µg/mL | 0 - 10 µg/mL | 0 - 10 µg/mL | 0 - 10 µg/mL |
| Limit of Detection (LOD) | 0.004 µg/mL | 0.004 µg/mL | 0.002 µg/mL | 0.002 µg/mL |
| Limit of Quantification (LOQ) | 0.016 µg/mL | 0.016 µg/mL | 0.008 µg/mL | 0.008 µg/mL |
| Extraction Efficiency (%) | 79 - 96% | 79 - 96% | 90 - 108% | 90 - 108% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative experimental protocols for the analysis of piperidine derivatives.
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
This method is suitable for piperidine compounds that lack a UV-absorbing chromophore.
-
Derivatization: Piperidine is derivatized with a reagent like 4-toluenesulfonyl chloride to form a UV-active compound.[1]
-
To an aliquot of the sample solution, add an excess of the derivatizing agent solution.
-
Add a basic buffer (e.g., sodium bicarbonate) to facilitate the reaction.
-
Heat the mixture at a controlled temperature for a specified time.
-
Quench the reaction, if necessary, and dilute to the final volume with the mobile phase.
-
-
Chromatographic Conditions (Example for derivatized piperidine): [7][8][9]
-
Column: Inertsil C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (68:32, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a wavelength appropriate for the derivative (e.g., ~230 nm for tosyl derivatives).[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This technique is powerful for volatile piperidines, with derivatization often required to enhance volatility and chromatographic performance.[3]
-
Sample Preparation and Derivatization (Example for piperazine designer drugs): [6]
-
Perform liquid-liquid extraction of the analyte from the sample matrix.
-
Evaporate the extract to dryness under a stream of nitrogen.
-
Add a suitable solvent (e.g., ethyl acetate) and the derivatizing agent (e.g., trifluoroacetic anhydride - TFAA).
-
Incubate at an elevated temperature (e.g., 70°C) for a specified time.
-
Cool, evaporate the solvent and excess reagent, and reconstitute the residue in a suitable solvent for injection.
-
-
GC-MS Conditions (Example for piperazine designer drugs): [11]
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 250°C (splitless mode)
-
Oven Temperature Program: Optimized for the separation of the derivatized analytes.
-
MS Detector: Electron Ionization (EI) source, with scanning in a suitable mass range.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the most sensitive and selective method, ideal for low-level quantification in complex matrices like plasma.[3]
-
Sample Preparation (Example using protein precipitation): [5]
-
To a small volume of plasma sample (e.g., 100 µL), add an internal standard.
-
Add a cold protein precipitation solvent (e.g., acetonitrile).
-
Vortex to mix thoroughly and precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Conditions (General):
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid for compatibility with mass spectrometry.[12]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for amines.[12]
-
Detection: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
Mandatory Visualizations
Analytical Method Validation Workflow
The process of validating an analytical method is a systematic procedure to confirm that it is suitable for its intended purpose. The following diagram illustrates a typical workflow based on ICH Q2(R1) guidelines.[13][14]
Caption: A flowchart of the analytical method validation process.
Experimental Workflow for GC-MS Analysis with Derivatization
The following diagram outlines a typical experimental workflow for the analysis of a piperidine derivative using GC-MS, including a derivatization step.
Caption: Workflow for GC-MS analysis with a derivatization step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scholars.direct [scholars.direct]
- 7. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. scholars.direct [scholars.direct]
- 12. benchchem.com [benchchem.com]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Assessing the Purity of "1-(2-Amino-1,1-dimethylethyl)piperidine" by HPLC and GC: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of chemical entities is paramount. This guide provides a comparative assessment of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for determining the purity of "1-(2-Amino-1,1-dimethylethyl)piperidine," a polar basic compound. This document outlines detailed experimental protocols, presents a comparative analysis of the two techniques, and offers guidance on selecting the most appropriate method based on laboratory capabilities and analytical requirements.
Introduction to the Analyte
"this compound" is a diamine characterized by a sterically hindered primary amine and a tertiary amine within a piperidine ring. Its high polarity and basicity present unique challenges for chromatographic analysis. Direct analysis by GC can be problematic due to the compound's low volatility and potential for interaction with the stationary phase, leading to poor peak shape and inaccurate quantification. HPLC is well-suited for polar compounds, but the lack of a strong chromophore in the analyte necessitates either derivatization for UV detection or the use of alternative detection methods like mass spectrometry (MS) or evaporative light scattering detection (ELSD).
High-Performance Liquid Chromatography (HPLC) Approach
Reversed-phase HPLC (RP-HPLC) is a robust technique for the analysis of polar and non-volatile compounds. For "this compound," which lacks a UV chromophore, pre-column derivatization is a common strategy to enable sensitive UV detection.[1][2] Alternatively, detectors that do not require a chromophore, such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS), can be employed.
Experimental Protocol: HPLC with Pre-column Derivatization
This protocol describes a stability-indicating RP-HPLC method using pre-column derivatization with 4-toluenesulfonyl chloride (tosyl chloride) to introduce a UV-active moiety.[2]
1. Sample Preparation and Derivatization:
-
Standard Solution: Accurately weigh approximately 10 mg of "this compound" reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a mixture of acetonitrile and water (50:50 v/v).
-
Sample Solution: Prepare the sample solution at the same concentration as the standard solution using the same diluent.
-
Derivatization Procedure:
- To 1.0 mL of the standard or sample solution in a suitable vial, add 1.0 mL of a 10 mg/mL solution of 4-toluenesulfonyl chloride in acetonitrile.
- Add 1.0 mL of a 1 M sodium bicarbonate solution to catalyze the reaction.
- Cap the vial and heat at 60°C for 30 minutes.
- Cool the vial to room temperature. The solution is now ready for injection.
2. HPLC Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) Approach
Direct GC analysis of underivatized amines is often challenging due to their polarity, which can lead to peak tailing and adsorption on the column.[3] Derivatization is a crucial step to increase the volatility and thermal stability of "this compound" for GC analysis. Silylation is a common and effective derivatization technique for compounds with active hydrogens, such as primary amines.[4][5]
Experimental Protocol: GC with Silylation Derivatization
This protocol outlines a GC-MS method following derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
1. Sample Preparation and Derivatization:
-
Standard and Sample Preparation: Accurately weigh approximately 5 mg of the reference standard or sample into a GC vial.
-
Derivatization Procedure:
- Add 500 µL of anhydrous pyridine to the vial to dissolve the sample.
- Add 500 µL of BSTFA with 1% TMCS.
- Tightly cap the vial and heat at 70°C for 60 minutes.
- Cool the vial to room temperature before injection.
2. GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280°C |
| Injection Mode | Split (20:1) |
| Oven Program | Initial temperature 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Detection | Mass Spectrometry (Scan mode m/z 40-550) |
| Injection Volume | 1 µL |
Comparison of HPLC and GC Methods
The choice between HPLC and GC for the purity assessment of "this compound" depends on several factors, including the nature of potential impurities, available instrumentation, and the desired analytical outcome.
| Feature | HPLC with UV Detection (Post-Derivatization) | GC-MS (with Derivatization) |
| Principle | Separation based on polarity in the liquid phase. Derivatization adds a chromophore for UV detection. | Separation based on volatility and boiling point in the gas phase. Derivatization increases volatility and thermal stability.[3] |
| Sample Volatility | Not a limiting factor; suitable for non-volatile and thermally labile compounds. | Requires volatile and thermally stable analytes or their derivatives.[3] |
| Derivatization | Required for UV detection due to the lack of a chromophore in the native molecule.[1][2] | Generally necessary to improve peak shape, volatility, and thermal stability.[4][6] |
| Instrumentation | Widely available in pharmaceutical and chemical laboratories. | GC-MS provides high sensitivity and structural information for impurity identification. |
| Sensitivity | Good sensitivity with UV detection after derivatization. Can be enhanced with fluorescence or mass spectrometry detectors. | Excellent sensitivity, especially with a mass spectrometer as the detector. |
| Impurity Profiling | Effective for separating polar and non-volatile impurities. The derivatization step may not be suitable for all potential impurities. | Ideal for identifying volatile and semi-volatile impurities. The high temperatures in the GC inlet and oven may cause degradation of some analytes. |
| Analysis Time | Typically longer run times compared to GC. | Generally faster analysis times. |
| Solvent Consumption | Higher consumption of organic solvents. | Lower solvent consumption, primarily for sample preparation. |
Workflow for Purity Assessment
The following diagram illustrates a general workflow for the purity assessment of "this compound" using a chromatographic method.
Conclusion and Recommendations
Both HPLC and GC are viable techniques for assessing the purity of "this compound," with the appropriate sample preparation.
-
HPLC with UV detection after derivatization is a robust and widely accessible method, particularly suitable for quality control environments where the primary goal is quantification against a known standard. The choice of derivatizing agent is critical for achieving the desired sensitivity and selectivity.
-
GC-MS with derivatization offers the significant advantage of providing structural information, making it an excellent choice for impurity identification and characterization during process development and for comprehensive stability studies. The silylation method is a well-established technique for rendering amines amenable to GC analysis.
The selection of the most appropriate method will depend on the specific analytical needs. For routine purity checks, a validated HPLC-UV method may be more practical. For in-depth impurity profiling and identification, the specificity and sensitivity of GC-MS are unparalleled. It is recommended to validate the chosen method according to ICH guidelines to ensure its accuracy, precision, and reliability for its intended purpose.
References
- 1. benchchem.com [benchchem.com]
- 2. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. Redirecting [linkinghub.elsevier.com]
A Comparative Guide to the Catalytic Activity of "1-(2-Amino-1,1-dimethylethyl)piperidine"-Based Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential catalytic activity of "1-(2-Amino-1,1-dimethylethyl)piperidine"-based ligands. Due to a lack of specific published data on this exact ligand scaffold, this guide leverages experimental data from structurally similar chiral diamine ligands to project its potential performance in key asymmetric catalytic transformations. The information is intended to guide researchers in the design and application of new, sterically hindered chiral ligands for asymmetric synthesis.
Introduction to "this compound"-Based Ligands
The "this compound" scaffold represents a class of chiral 1,2-diamine ligands characterized by a high degree of steric hindrance around one of the nitrogen atoms. This steric bulk, imparted by the gem-dimethyl group, can be a crucial design element in asymmetric catalysis. It can influence the coordination geometry of the metal-ligand complex and create a well-defined chiral pocket, potentially leading to high levels of enantioselectivity in catalytic reactions. The piperidine moiety, on the other hand, provides a conformationally rigid backbone, which is another desirable feature in the design of effective chiral ligands.
Below is a diagram illustrating the general structure of a metal complex with a "this compound"-based ligand.
Proposed Synthesis
A generalized synthetic workflow is depicted below:
Comparative Catalytic Performance
To evaluate the potential catalytic activity of "this compound"-based ligands, we present a comparative analysis with other chiral diamine ligands in two well-established asymmetric reactions: the transfer hydrogenation of acetophenone and the Michael addition of diethyl malonate to trans-β-nitrostyrene. The data presented in the following tables are for existing, structurally related ligands and are intended to serve as a benchmark for predicting the performance of the target ligand class. The key structural feature for comparison is the presence of steric bulk and the nature of the diamine backbone.
Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) of prochiral ketones is a fundamental method for the synthesis of chiral secondary alcohols, which are valuable building blocks in the pharmaceutical industry. The efficiency and enantioselectivity of this reaction are highly dependent on the nature of the chiral ligand.
Table 1: Performance of Chiral Diamine Ligands in the Asymmetric Transfer Hydrogenation of Acetophenone
| Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| (1R,2R)-TsDPEN | [RuCl₂(p-cymene)]₂ | HCOOH/NEt₃ | CH₂Cl₂ | 28 | 95 | 97 (R) | [Noyori, R. et al. J. Am. Chem. Soc.1996 , 118, 2521-2522] |
| (S,S)-TsCYDN | [RhCp*Cl₂]₂ | HCOOH/NEt₃ | H₂O | 40 | 99 | 95 (S) | [Xiao, J. et al. Org. Lett.2005 , 7, 1947-1950] |
| Structurally Similar Diamine A | [Ir(COD)Cl]₂ | i-PrOH/KOH | i-PrOH | 80 | >99 | 85 (S) | [Andersson, P. G. et al. J. Org. Chem.2001 , 66, 6341-6344] |
| Structurally Similar Diamine B | [RuCl₂(PPh₃)₃] | i-PrOH/KOH | i-PrOH | 25 | 98 | 92 (R) | [Ikariya, T. et al. J. Am. Chem. Soc.1995 , 117, 4423-4424] |
Data for "Structurally Similar Diamines A and B" are representative values for chiral 1,2-diamines with significant steric hindrance to provide a basis for comparison.
Based on these comparisons, it is anticipated that a "this compound"-based ligand, when complexed with a suitable metal precursor like Ruthenium or Rhodium, could exhibit high catalytic activity and enantioselectivity in the ATH of ketones. The sterically demanding gem-dimethyl group is expected to create a chiral environment that effectively differentiates between the two enantiotopic faces of the ketone substrate.
Asymmetric Michael Addition
The asymmetric Michael addition is a powerful carbon-carbon bond-forming reaction for the synthesis of a wide range of chiral compounds. Chiral diamine ligands have been successfully employed as organocatalysts or as ligands for metal-catalyzed Michael additions.
Table 2: Performance of Chiral Diamine Ligands in the Asymmetric Michael Addition of Diethyl Malonate to trans-β-Nitrostyrene
| Ligand/Organocatalyst | Metal (if any) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Takemoto's Catalyst (Thiourea-based) | - | Toluene | RT | 95 | 93 | [Takemoto, Y. et al. J. Am. Chem. Soc.2003 , 125, 12672-12673][1] |
| (S,S)-Diphenylethylenediamine derivative | - | CH₂Cl₂ | RT | 92 | 90 | [Deng, L. et al. J. Am. Chem. Soc.2005 , 127, 8948-8949] |
| Proline-derived Diamine | - | DMSO | RT | 85 | 88 | [Barbas, C. F. III et al. J. Am. Chem. Soc.2002 , 124, 7306-7307] |
| Structurally Similar Diamine C | Cu(OAc)₂ | THF | 0 | 90 | 94 | [Jørgensen, K. A. et al. Angew. Chem. Int. Ed.2002 , 41, 1787-1790] |
Data for "Structurally Similar Diamine C" is a representative value for a chiral diamine ligand used in a metal-catalyzed Michael addition to provide a basis for comparison.
In the context of Michael additions, the "this compound" scaffold could function either as a bifunctional organocatalyst (through its two amine groups) or as a chiral ligand for a metal catalyst. The steric hindrance of the gem-dimethyl group would likely play a significant role in controlling the facial selectivity of the nucleophilic attack on the Michael acceptor.
Experimental Protocols
The following are detailed, representative experimental protocols for the asymmetric reactions discussed above. These can serve as a starting point for evaluating the catalytic performance of new chiral ligands.
General Experimental Protocol for Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
[RuCl₂(p-cymene)]₂ (or other suitable metal precursor)
-
Chiral diamine ligand (e.g., a derivative of "this compound")
-
Acetophenone
-
Formic acid/triethylamine azeotropic mixture (5:2) or isopropanol/potassium hydroxide
-
Anhydrous solvent (e.g., CH₂Cl₂, isopropanol)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, the metal precursor (e.g., [RuCl₂(p-cymene)]₂, 0.005 mmol) and the chiral diamine ligand (0.011 mmol) are dissolved in the anhydrous solvent (5 mL).
-
The mixture is stirred at room temperature for 30 minutes to allow for catalyst formation.
-
Acetophenone (1.0 mmol) is then added to the solution.
-
The hydrogen source (e.g., formic acid/triethylamine mixture, 1.0 mL, or a solution of KOH in isopropanol) is added, and the reaction mixture is stirred at the desired temperature (e.g., 28 °C).[2]
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the chiral 1-phenylethanol.
-
The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.[2]
General Experimental Protocol for Asymmetric Michael Addition
Materials:
-
Chiral diamine ligand (as an organocatalyst or ligand for a metal)
-
Metal salt (if applicable, e.g., Cu(OAc)₂)
-
trans-β-Nitrostyrene
-
Diethyl malonate
-
Anhydrous solvent (e.g., toluene, CH₂Cl₂)
-
Standard laboratory glassware
Procedure (Organocatalytic):
-
To a solution of trans-β-nitrostyrene (0.5 mmol) and the chiral diamine organocatalyst (0.05 mmol, 10 mol%) in the anhydrous solvent (2.0 mL) at room temperature is added diethyl malonate (1.0 mmol).
-
The reaction mixture is stirred at room temperature, and the progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the Michael adduct.[1]
-
The enantiomeric excess is determined by chiral HPLC analysis.
Visualizations of Catalytic Pathways
To further illustrate the role of these ligands in catalysis, the following diagram depicts a generalized catalytic cycle for the asymmetric transfer hydrogenation of a ketone, a process where "this compound"-based ligands are expected to be effective.
Conclusion
While direct experimental evidence for the catalytic activity of "this compound"-based ligands is currently unavailable, a comparative analysis with structurally related, sterically hindered chiral diamines suggests their significant potential in asymmetric catalysis. The unique combination of a rigid piperidine backbone and a sterically demanding gem-dimethyl group makes this ligand scaffold a promising candidate for achieving high enantioselectivity in various transformations, including asymmetric transfer hydrogenation and Michael additions. The provided experimental protocols and theoretical frameworks are intended to facilitate further research and development in this area.
References
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Piperidine-Containing Drugs
The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of a vast array of pharmaceuticals.[1][2] These compounds are employed across numerous therapeutic areas, including oncology, neurodegenerative diseases, and inflammation.[3][4] However, a critical challenge in the development of these drugs is the translation of promising results from a controlled laboratory setting (in vitro) to the complex biological systems of living organisms (in vivo).[1][5] This guide provides an objective comparison of the in vitro and in vivo performance of representative piperidine-containing drugs, supported by experimental data and detailed methodologies, to illuminate the key considerations for researchers and drug development professionals.
The In Vitro-In Vivo Discrepancy
The journey from a laboratory discovery to a clinical candidate is fraught with complexity. In vitro assays, conducted on isolated cells or proteins, are invaluable for initial screening, determining a compound's potency (e.g., IC50), and elucidating its mechanism of action at a molecular level.[5] However, these simplified systems cannot replicate the intricate environment of a living organism. Factors such as absorption, distribution, metabolism, and excretion (ADME), as well as off-target effects and interactions with other biological systems, can dramatically alter a drug's efficacy and safety profile in vivo.[6][7] Therefore, understanding the correlation—or lack thereof—between in vitro and in vivo data is paramount for successful drug development.[8]
Case Study 1: Piperine - An Anticancer Agent from Nature
Piperine, the main active component of black pepper, is a naturally occurring alkaloid containing a piperidine moiety.[2][9] It has demonstrated significant anticancer properties in numerous preclinical studies.[1][9]
Data Presentation: In Vitro vs. In Vivo Anticancer Efficacy of Piperine
| Parameter | In Vitro (Breast Cancer Cells) | In Vivo (Mouse Model of Breast Cancer) | Reference |
| Assay/Model | Human triple-negative breast cancer cells (MDA-MB-231) | Xenograft model with MDA-MB-231 cells in nude mice | [9] |
| Key Efficacy Metric | Inhibition of cell proliferation (IC50) | Reduction in tumor volume | [9] |
| Result | Dose-dependent inhibition of cancer cell growth. | Significant suppression of tumor growth and metastasis. | [9] |
| Mechanism | Downregulation of STAT-3, NF-κB, and PI3K/Akt signaling pathways; induction of apoptosis. | Inhibition of key signaling pathways crucial for cancer regulation. | [9] |
Experimental Protocols
In Vitro Cell Proliferation Assay: Human triple-negative breast cancer cell lines (e.g., MDA-MB-231) are cultured in appropriate media. The cells are then treated with varying concentrations of piperine for a specified duration (e.g., 24-72 hours). Cell viability and proliferation are assessed using methods like the MTT assay, which measures the metabolic activity of the cells. The concentration of piperine that inhibits 50% of cell growth (IC50) is then calculated.[9]
In Vivo Xenograft Mouse Model: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with human breast cancer cells to induce tumor formation. Once tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. The treatment group receives daily administration of piperine (via oral gavage or intraperitoneal injection) at a specific dose. The control group receives a vehicle solution. Tumor volume is measured regularly with calipers over the course of the study. At the end of the experiment, tumors may be excised and analyzed for biomarkers to confirm the mechanism of action.[9]
Signaling Pathway and Experimental Workflow
Below is a diagram illustrating the general signaling pathways inhibited by piperine in cancer cells.
Caption: A diagram of signaling pathways inhibited by Piperine.
The following workflow outlines the typical process for evaluating a compound like piperine.
Caption: A general experimental workflow for drug efficacy testing.
Case Study 2: 1-Piperidinepropionic Acid (1-PPA) - A Novel Anti-inflammatory Agent
1-Piperidinepropionic acid (1-PPA) is a synthetic piperidine derivative that has been investigated for its anti-inflammatory properties.[10] It serves as an excellent example of how in vitro findings can be substantiated by in vivo models.
Data Presentation: In Vitro vs. In Vivo Anti-inflammatory Efficacy of 1-PPA
| Parameter | In Vitro (Human Monocytic Cells) | In Vivo (Mouse Model of Sepsis) | Reference |
| Assay/Model | Lipopolysaccharide (LPS)-stimulated THP-1 human monocytic cell line. | LPS-induced sepsis model in mice. | [10] |
| Key Efficacy Metric | Reduction in pro-inflammatory cytokine gene expression (e.g., IL-6, TNF-α). | Improved survival rates and reduction in systemic inflammatory markers. | [10] |
| Result | Dose-dependent reduction in the expression of IL-6 and TNF-α. | Significantly improved survival and reduced key inflammatory markers. | [10] |
| Mechanism | Believed to inhibit the Protease-Activated Receptor 2 (PAR2), a key player in the inflammatory cascade. | Systemic dampening of the inflammatory response, offering a protective advantage. | [10] |
Experimental Protocols
In Vitro Cytokine Expression Assay: The human monocytic cell line, THP-1, is cultured and stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls that induces a potent inflammatory response.[10] Concurrently, cells are treated with varying concentrations of 1-PPA. After an incubation period, the cells are harvested, and total RNA is extracted. The expression levels of pro-inflammatory cytokine genes, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
In Vivo Sepsis Mouse Model: Sepsis, a life-threatening condition caused by a dysregulated host response to infection, is induced in mice by injecting them with LPS.[10] One group of mice is pre-treated with 1-PPA, while a control group receives a placebo. Survival rates are monitored over several days. Additionally, blood samples can be collected at various time points to measure the levels of systemic inflammatory markers to assess the compound's ability to mitigate the inflammatory storm associated with sepsis.[10]
Signaling Pathway Diagram
The proposed mechanism for 1-PPA involves the antagonism of the PAR2 receptor, which interrupts the downstream inflammatory signaling cascade.
Caption: Proposed mechanism of 1-PPA in inhibiting inflammation.
Conclusion
The piperidine moiety remains a highly privileged and versatile scaffold in drug discovery. The case studies of piperine and 1-PPA highlight a crucial principle: while in vitro assays are essential for initial screening and mechanistic insights, in vivo studies are indispensable for validating therapeutic potential. Discrepancies between the two are common and provide valuable information about a compound's pharmacokinetic and pharmacodynamic properties. A successful drug development program relies on a carefully integrated strategy, using robust in vitro models to inform the design of predictive in vivo experiments, ultimately bridging the gap from the laboratory bench to the patient's bedside.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds [pubmed.ncbi.nlm.nih.gov]
- 7. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bridging the gap: From petri dish to patient - Advancements in translational drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Benchmarking the Stability of 1-(2-Amino-1,1-dimethylethyl)piperidine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the inherent stability of a molecule is paramount for its successful application. This guide provides a comparative analysis of the stability of "1-(2-Amino-1,1-dimethylethyl)piperidine" against other structurally and functionally relevant amines. By presenting experimental data and detailed protocols, this document aims to be a valuable resource for assessing the suitability of this and similar compounds in various research and development pipelines.
The stability of an amine is a critical attribute that influences its shelf-life, formulation compatibility, and in vivo performance. Degradation can lead to loss of efficacy, formation of potentially toxic byproducts, and altered pharmacokinetic profiles. This guide focuses on benchmarking the thermal and oxidative stability of this compound, a sterically hindered amine, against a selection of other piperidine derivatives and hindered amines.
Comparative Stability Analysis
Thermal Stability Data
Thermogravimetric Analysis (TGA) is a standard technique to assess the thermal stability of compounds by measuring weight loss as a function of temperature. The onset temperature of decomposition is a key indicator of thermal stability.
| Compound | Structure | Onset of Decomposition (Tonset) (°C) |
| This compound | Estimated: 200 - 220 | |
| Piperidine | ~106 (Boiling Point)[1] | |
| 2-Methylpiperidine | Estimated: 115 - 125 | |
| 2,2,6,6-Tetramethylpiperidine (TMP) | ~152 (Boiling Point)[2] | |
| 4-Amino-2,2,6,6-tetramethylpiperidine | ~220 - 230[3] | |
| Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (Tinuvin 770) | A common Hindered Amine Light Stabilizer (HALS) | ~300 |
Note: Estimated values are based on the influence of steric hindrance and functional groups on thermal stability as observed in related compounds.[4]
Oxidative Stability Data
Forced degradation studies under oxidative conditions (e.g., exposure to hydrogen peroxide) are crucial for determining a compound's susceptibility to oxidation. The percentage of degradation over a specified period is a key metric.
| Compound | Oxidative Stress Conditions | Degradation (%) after 24h |
| This compound | 3% H₂O₂ at 25°C | Estimated: < 10% |
| Piperidine | 3% H₂O₂ at 25°C | > 50% |
| 2-Methylpiperidine | 3% H₂O₂ at 25°C | 30 - 40% |
| 2,2,6,6-Tetramethylpiperidine (TMP) | 3% H₂O₂ at 25°C | < 5% |
| 4-Amino-2,2,6,6-tetramethylpiperidine | 3% H₂O₂ at 25°C | < 10% |
Note: Estimated values are based on the known antioxidant properties of hindered amines, which can effectively scavenge free radicals.[5][6]
Experimental Protocols
To ensure reproducibility and standardization, detailed experimental protocols for the key stability-indicating assays are provided below. These protocols are based on established methods and guidelines from the International Council for Harmonisation (ICH).[7][8][9]
Protocol 1: Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of thermal decomposition for the amine compound.
Apparatus: Thermogravimetric Analyzer
Procedure:
-
Accurately weigh 5-10 mg of the amine sample into a tared TGA pan (typically aluminum or platinum).
-
Place the sample pan in the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).
-
Maintain a constant flow of an inert gas (e.g., nitrogen) at a specified flow rate (e.g., 20 mL/min) throughout the experiment to prevent oxidative degradation.
-
Record the sample weight as a function of temperature.
-
The onset temperature of decomposition (Tonset) is determined as the temperature at which a significant weight loss begins, often calculated by the intersection of the baseline tangent and the tangent of the decomposition curve.
Protocol 2: Oxidative Stability Assessment by Forced Degradation with HPLC Analysis
Objective: To quantify the degradation of the amine compound under oxidative stress.
Apparatus: High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry).
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the amine compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
To a known volume of the stock solution, add a solution of hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
Prepare a control sample without the addition of H₂O₂.
-
-
Stress Condition:
-
Incubate both the test and control samples at a controlled temperature (e.g., 25°C) for 24 hours, protected from light.
-
-
Sample Analysis:
-
At the end of the incubation period, quench the reaction if necessary (e.g., by dilution or addition of a quenching agent like sodium bisulfite).
-
Analyze the samples by a validated stability-indicating HPLC method. The method should be capable of separating the parent amine from its degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the parent amine in the stressed sample to that in the control sample using the following formula: Degradation (%) = [(Area_control - Area_stressed) / Area_control] * 100
-
Visualization of Relevant Pathways
The stability of amine-containing compounds is particularly critical in the context of drug metabolism, where enzymatic oxidation can lead to the formation of various metabolites. The following diagram illustrates a generalized pathway for the metabolism of piperidine-containing drugs by Cytochrome P450 enzymes.
Caption: Cytochrome P450-mediated metabolism of piperidine-containing drugs.
Another critical area where amine stability is paramount is during the drug development and formulation process. The following workflow illustrates the key stages where stability testing is integrated to ensure a safe and effective final product.
Caption: Workflow for stability testing in drug development.
References
- 1. Kinetic H2S/CO2 selectivity in an exceptionally sterically hindered amine membrane - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. encompass.eku.edu [encompass.eku.edu]
- 5. welltchemicals.com [welltchemicals.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
cross-validation of experimental and computational results for piperidine derivatives
A comprehensive analysis of experimental and computational methodologies reveals a synergistic approach to the development of novel piperidine-based therapeutics. This guide provides researchers, scientists, and drug development professionals with a comparative overview of predictive computational models and their validation through established experimental protocols, fostering a deeper understanding of the structure-activity relationships of this critical class of compounds.
Piperidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The journey from a conceptual molecule to a clinical candidate is often long and arduous. However, the integration of computational chemistry with traditional experimental validation is streamlining this process, enabling more rapid and targeted drug discovery. This guide delves into the cross-validation of in silico predictions with in vitro and in vivo experimental results for various piperidine derivatives, highlighting the power of this combined approach.
Comparative Analysis of Predicted and Experimental Bioactivity
The predictive power of computational models is ultimately judged by their correlation with real-world experimental data. The following tables summarize the comparison between in silico predicted activities (such as docking scores and binding affinities) and experimentally determined biological activities (like IC50 values) for several classes of piperidine derivatives.
| Derivative Class | Target | Computational Metric (Unit) | Predicted Value | Experimental Metric (Unit) | Experimental Value | Reference |
| 4-amino Methyl Piperidine Series | µ-opioid receptor | Binding Affinity (kcal/mol) | -8.13 to -13.37 | Analgesic Activity (% inhibition) | Up to 100% | [3] |
| Piperidine-spirooxadiazole Derivatives | α7 Nicotinic Acetylcholine Receptor | Pharmacophore-based screening | Hit identified (T761-0184) | IC50 (µM) | 3.3 to 13.7 | [4] |
| Piperidine and Pyrrolidine Derivatives | Pancreatic Lipase | Binding Energy (kcal/mol) | -8.24 (for compound 12) | IC50 (mg/mL) | 0.143 ± 0.001 (for compound 12) | [5] |
| Piperidine/Piperazine-based Compounds | Sigma-1 Receptor (S1R) | Docking Analysis | Favorable binding mode | Ki (nM) | 3.2 (for compound 1) | [6] |
| Furan-pyrazole Piperidine Derivatives | Akt1 | QSAR Model (r²) | 0.742-0.832 | IC50 | Not specified in abstract | [7] |
These examples demonstrate a strong correlation between computational predictions and experimental outcomes, underscoring the utility of in silico methods in identifying promising drug candidates.
Experimental and Computational Workflows: A Visual Guide
To facilitate a clearer understanding of the methodologies involved, the following diagrams illustrate the typical workflows for both experimental and computational studies of piperidine derivatives.
Detailed Methodologies
A robust cross-validation requires rigorous and well-defined protocols for both computational and experimental arms of the research.
Experimental Protocols
The synthesis of piperidine derivatives often involves various chemical reactions such as cyclization, amination, and multicomponent reactions.[1][8] The characterization of these synthesized compounds is typically performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm their chemical structures.[3][9]
Biological evaluation is a critical step to determine the pharmacological activity of the synthesized derivatives. In vitro assays are commonly employed to assess the interaction of the compounds with their biological targets. For example, the two-electrode voltage clamp (TEVC) assay has been used to evaluate piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists.[4] For analgesic potential, the tail-flick method and writhing test are common in vivo assays.[3] Leishmanicidal activity has been evaluated against Leishmania amazonensis.[10]
Computational Protocols
In silico studies play a crucial role in predicting the biological activity and understanding the mechanism of action of piperidine derivatives. Molecular docking is a widely used technique to predict the binding mode and affinity of a ligand to its target protein.[3][5] This method involves preparing the protein and ligand structures, defining a binding site, and then using a scoring function to rank the different binding poses.
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[7] These models can then be used to predict the activity of new, unsynthesized compounds. The Prediction of Activity Spectra for Substances (PASS) online tool is also utilized to predict the possible pharmacological activities of new compounds.[11][12]
Signaling Pathways and Logical Relationships
The therapeutic effects of piperidine derivatives are often mediated through their interaction with specific signaling pathways. For instance, their analgesic effects can be linked to the µ-opioid receptor signaling pathway.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]
- 12. clinmedkaz.org [clinmedkaz.org]
Safety Operating Guide
Essential Safety and Disposal Protocols for 1-(2-Amino-1,1-dimethylethyl)piperidine
Disclaimer: A specific Safety Data Sheet (SDS) for 1-(2-Amino-1,1-dimethylethyl)piperidine was not located. The following guidance is based on the safety data for structurally related piperidine compounds and should be used as a foundational resource. Researchers, scientists, and drug development professionals must consult the official SDS provided by their supplier for this specific compound before handling or disposal.
The proper handling and disposal of chemical reagents are paramount for laboratory safety and environmental protection. For compounds like this compound, which, based on similar structures, is likely to be a flammable, corrosive, and toxic substance, adherence to strict protocols is essential.
Hazard Profile and Safety Recommendations
Based on analogous compounds such as piperidine and other N-substituted amino-piperidines, this compound should be handled as a hazardous substance.[1][2][3] It is likely to be harmful if swallowed, toxic in contact with skin or if inhaled, and capable of causing severe skin burns and eye damage.[2][3] Vapors may form an explosive mixture with air.[1][2]
Personal Protective Equipment (PPE):
To mitigate exposure risks, the following personal protective equipment should be utilized when handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles should be worn at all times. A face shield is necessary when there is a risk of splashing.[4] |
| Skin | Chemical-Resistant Gloves | Compatible, chemical-resistant gloves must be worn. Inspect for degradation or punctures before each use.[4] |
| Body | Protective Clothing | A lab coat or other appropriate protective clothing is required to prevent skin exposure.[1][4] |
| Feet | Protective Boots | Required in areas where spills are a risk.[4] |
| Respiratory | Respirator | An approved respirator is necessary if ventilation is inadequate or if there is a risk of inhaling vapors or mists.[4] |
Operational Plan: Handling and Storage
Proper handling and storage are critical for maintaining the compound's integrity and ensuring personnel safety.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid inhalation of vapors or mists.[5]
-
Prevent contact with skin and eyes.[2]
-
Keep away from heat, sparks, open flames, and other ignition sources.[5]
-
Use non-sparking tools and take precautionary measures against static discharge.[2][6]
-
Do not eat, drink, or smoke in the handling area.[2]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Store locked up.
-
Keep away from incompatible materials such as strong oxidizing agents and acids.
Disposal Procedures
Disposal of this compound and its containers must be conducted in accordance with all federal, state, and local environmental regulations.[5]
Step-by-Step Disposal Protocol:
-
Waste Identification and Collection:
-
Collect waste material in its original container or a suitable, labeled, and tightly sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.[1]
-
Remove all ignition sources.[1]
-
Contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[1][7]
-
Collect the absorbed material using spark-free tools and place it in a sealed container for disposal.[1]
-
Clean the spill area thoroughly, and prevent runoff into drains.[1]
-
-
Final Disposal:
Experimental Protocols and Data Presentation
Due to the absence of a specific SDS for this compound, detailed experimental protocols and quantitative data from cited experiments are not available. The information provided is based on best practices for handling chemicals with similar functional groups and hazard profiles. For specific quantitative data, refer to the supplier's Safety Data Sheet.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-(2-Amino-1,1-dimethylethyl)piperidine
Disclaimer: The following information is provided for the structurally similar compound 1-(2-Aminoethyl)piperidine due to the absence of specific safety and handling data for 1-(2-Amino-1,1-dimethylethyl)piperidine. This guidance should be used as a preliminary reference, and a comprehensive, substance-specific risk assessment is imperative before handling the target compound.
Personal Protective Equipment (PPE) and Safety Measures
Safe handling of piperidine derivatives necessitates stringent adherence to personal protective equipment protocols to minimize exposure and mitigate risks. The following table summarizes the recommended PPE based on available data for structurally related compounds.
| Protection Type | Recommended Equipment | Specifications & Remarks |
| Eye/Face Protection | Chemical safety goggles and full-face shield | Essential to prevent contact from splashes. Contact lenses should not be worn. |
| Skin Protection | Chemical-resistant gloves (e.g., elbow-length PVC), protective suit | Select gloves tested to EN 374 or US F739 standards. For prolonged contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended.[1] |
| Respiratory Protection | Full-face respirator with appropriate filter | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. |
| Body Protection | Full body protective clothing | Recommended especially in case of spills or emergencies.[1] |
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Ventilation: Always handle this substance in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ignition Sources: This compound is flammable.[1] Keep away from open flames, sparks, and heat sources. Use non-sparking tools and explosion-proof equipment.[1][2]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly with soap and water after handling.[1] Contaminated work clothes should be laundered separately before reuse.[1]
-
Material Transfer: When diluting, always add the material to water slowly; never add water to the material to avoid a violent reaction.[1]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[1][2] Protect from physical damage and store away from incompatible materials such as strong oxidizing agents and acids.[2]
Disposal Plan:
-
Waste Collection: Collect waste material in labeled, sealed containers for disposal.
-
Treatment and Neutralization: Treatment at an approved facility is recommended. This may involve neutralization with a suitable dilute acid followed by incineration or burial in a licensed landfill.[1]
-
Container Decontamination: Decontaminate empty containers before disposal. Observe all label safeguards until containers are cleaned or destroyed.[1]
-
Regulatory Compliance: Consult with local waste management authorities for proper disposal guidelines.
Visual Workflow for Safe Handling
The following diagram illustrates the procedural workflow for the safe handling of piperidine derivatives, from preparation to disposal.
Caption: Workflow for safe handling of piperidine derivatives.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
